molecular formula C10H10O4 B047668 Dimethyl isophthalate CAS No. 1459-93-4

Dimethyl isophthalate

Número de catálogo: B047668
Número CAS: 1459-93-4
Peso molecular: 194.18 g/mol
Clave InChI: VNGOYPQMJFJDLV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Dimethyl isophthalate is a high-purity organic compound that serves as a critical monomer and building block in advanced materials research. Its primary application lies in polymer chemistry, where it acts as a precursor in the synthesis of saturated polyesters and other high-performance polymers via polycondensation reactions. Researchers utilize this compound to introduce the meta-substituted phenylene ring into polymer backbones, a structural feature that disrupts polymer crystallinity and enhances solubility, processability, and optical clarity in the resulting materials compared to their para-substituted analogs. Furthermore, it is a valuable intermediate in organic synthesis for producing plasticizers, dyes, and pharmaceuticals. The mechanism of action involves the transesterification of its methyl ester groups with diols or other nucleophiles, facilitating chain growth and the formation of complex molecular architectures. This reagent is essential for investigations into material properties, structure-activity relationships, and the development of novel polymers with tailored characteristics for industrial and scientific applications. It is supplied to support rigorous, reproducible research in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

dimethyl benzene-1,3-dicarboxylate
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InChI

InChI=1S/C10H10O4/c1-13-9(11)7-4-3-5-8(6-7)10(12)14-2/h3-6H,1-2H3
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InChI Key

VNGOYPQMJFJDLV-UHFFFAOYSA-N
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Canonical SMILES

COC(=O)C1=CC(=CC=C1)C(=O)OC
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Molecular Formula

C10H10O4
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DSSTOX Substance ID

DTXSID8027402
Record name Dimethyl isophthalate
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Molecular Weight

194.18 g/mol
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Physical Description

Other Solid, Solid; [HSDB] Chips; [MSDSonline]
Record name 1,3-Benzenedicarboxylic acid, 1,3-dimethyl ester
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Boiling Point

282 °C
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Flash Point

280 °F (138 °C) (Closed cup)
Record name DIMETHYL ISOPHTHALATE
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Solubility

Slightly soluble in alcohol., In water, 290 mg/L, temperature not specified
Record name DIMETHYL ISOPHTHALATE
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Density

1.194 g/cu cm at 20 °C
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Vapor Pressure

0.00963 [mmHg], 9.63X10-3 mm Hg at 25 °C /estimated/
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Color/Form

Needles from dilute alcohol, ... Solid at room temperature.

CAS No.

1459-93-4
Record name Dimethyl isophthalate
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Melting Point

67.5 °C
Record name DIMETHYL ISOPHTHALATE
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Foundational & Exploratory

An In-depth Technical Guide to Dimethyl Isophthalate (CAS 1459-93-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and analysis of Dimethyl isophthalate (CAS 1459-93-4), a significant organic compound with applications ranging from polymer chemistry to analytical sciences.

Chemical and Physical Properties

This compound is an aromatic diester, appearing as white to off-white flakes or a crystalline powder at room temperature.[1] It is the dimethyl ester of isophthalic acid.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
CAS Number 1459-93-4[2]
Molecular Formula C₁₀H₁₀O₄[3]
Molecular Weight 194.18 g/mol [3]
Appearance White to off-white flakes or crystalline powder[1]
Melting Point 64 - 68 °C[3]
Boiling Point 282 °C[2]
Density 1.194 g/cm³ (at 20 °C)[2]
Solubility Soluble in methanol, ethanol; Insoluble in water[1]
log Pow (Octanol/Water) 2.1[2]

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. The chemical shifts are recorded in CDCl₃.[3]

Table 2: NMR Spectral Data for this compound in CDCl₃
NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR 8.68qH-2 (Aromatic)
8.22dtH-4, H-6 (Aromatic)
7.51mH-5 (Aromatic)
3.94s-OCH₃ (Methyl)
¹³C NMR 166.38-C=O (Ester carbonyl)
133.94-C-5 (Aromatic CH)
130.84-C-1, C-3 (Aromatic C-CO)
130.70-C-2 (Aromatic CH)
128.76-C-4, C-6 (Aromatic CH)
52.52--OCH₃ (Methyl)
Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Table 3: Key FT-IR Absorption Bands for this compound
Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~3100-3000MediumC-H StretchAromatic C-H
~2950MediumC-H StretchMethyl C-H
~1720StrongC=O StretchEster Carbonyl
~1600, ~1450Medium-StrongC=C StretchAromatic Ring
~1250StrongC-O StretchEster C-O
Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry of this compound shows a distinct fragmentation pattern. The molecular ion peak is observed at m/z 194. A prominent fragmentation involves the loss of a methoxy group (-OCH₃) to yield a base peak at m/z 163.[4][5] Another significant fragment is seen at m/z 135, corresponding to the loss of a carboxyl group.[4] The fragmentation pathways can be complex, with some studies suggesting an isomerization into an ion-neutral complex.[4]

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via Fischer esterification of isophthalic acid with methanol, using a strong acid catalyst.[2]

Materials:

  • Isophthalic acid (1.66 g, 0.1 mmol)

  • Super dry methanol (60 mL)

  • Concentrated Sulfuric Acid (H₂SO₄) (2-3 drops)

  • Ice cold water

  • Sodium bicarbonate solution

Procedure:

  • Combine isophthalic acid and super dry methanol in a round-bottom flask.

  • Add 2-3 drops of concentrated sulfuric acid to the mixture.

  • Reflux the mixture with stirring until all the isophthalic acid has dissolved.

  • Pour the hot reaction mixture onto ice-cold water. A solid precipitate of this compound will form.

  • Neutralize the remaining acid by adding sodium bicarbonate solution until effervescence ceases.

  • Filter the solid product using a Buchner funnel.

  • Wash the collected solid several times with water.

  • Dry the product. The expected melting point is 64-67 °C.[2]

G IsophthalicAcid Isophthalic Acid Reflux Reflux until dissolved IsophthalicAcid->Reflux Methanol Methanol Methanol->Reflux H2SO4 H₂SO₄ (catalyst) H2SO4->Reflux Precipitation Pour into ice water Reflux->Precipitation Reaction Mixture Neutralization Add NaHCO₃ solution Precipitation->Neutralization Crude Product Slurry Filtration Filter and Wash Neutralization->Filtration DMIP This compound Filtration->DMIP Purified Product

Synthesis workflow for this compound.
GC-MS Analysis of this compound

This protocol outlines a general method for the quantification of this compound in a sample matrix, adapted from methods for analyzing phthalates in consumer products.

1. Sample Preparation (Liquid-Liquid Extraction):

  • For aqueous samples, perform a liquid-liquid extraction using a non-polar solvent like isohexane or dichloromethane.

  • Concentrate the organic extract by evaporation under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of a suitable solvent (e.g., isohexane, ethyl acetate).

  • Add an appropriate internal standard (e.g., a deuterated phthalate like DnBP-d4).

2. GC-MS Instrumental Conditions:

  • Gas Chromatograph: Agilent GC or equivalent.

  • Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Injector: Splitless mode, 280 °C.

  • Carrier Gas: Helium, constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 min.

    • Ramp 1: 10 °C/min to 230 °C.

    • Ramp 2: 10 °C/min to 270 °C, hold for 2 min.

    • Ramp 3: 25 °C/min to 300 °C, hold for 8 min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 250 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

      • Quantification ion for this compound: m/z 163.

      • Qualifier ions: m/z 194, 135.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Aqueous Sample LLE Liquid-Liquid Extraction (e.g., Isohexane) Sample->LLE Concentrate Evaporate & Reconstitute LLE->Concentrate Add_IS Add Internal Standard Concentrate->Add_IS Injection Inject into GC-MS Add_IS->Injection Separation Chromatographic Separation (HP-5MS Column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (SIM Mode) m/z 163, 194, 135 Ionization->Detection Data Data Analysis (Quantification) Detection->Data

Analytical workflow for this compound by GC-MS.

Applications

This compound is a versatile chemical intermediate. Its primary applications include:

  • Polymer Synthesis: It serves as a comonomer in the production of polyester resins, such as poly(ethylene terephthalate-co-isophthalate) (PETI).[6] The incorporation of isophthalate units modifies the polymer's properties, for instance, by lowering the melting point and improving clarity in PET resins.[6]

  • Plasticizer: It is used as a plasticizer to increase the flexibility and durability of polymers.[1]

  • Analytical Standard: Due to its stability, it is used as an internal standard or an analytical reference standard for the quantification of other phthalates in various complex matrices like soil, plastics, and cosmetics using GC-MS.[1]

  • Organic Synthesis: It is a precursor in various organic syntheses.[1]

Safety and Handling

This compound is considered to be of low acute toxicity. However, it is classified as causing serious eye irritation.[6]

Table 4: Toxicological Data
TestRouteSpeciesValueReference(s)
LD₅₀OralRat> 2,000 mg/kg[2]
LD₅₀DermalRat> 2,000 mg/kg[2]

Handling Precautions:

  • Use in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including safety goggles and gloves.

  • Avoid generating dust. In finely divided form, it may form explosive mixtures with air.[2]

  • Store in a cool, dry place away from incompatible substances such as strong oxidizing agents.[2]

Stability and Reactivity:

  • The material is stable under normal ambient and anticipated storage and handling conditions.[2]

  • It is incompatible with strong oxidizing agents.[2]

  • Hazardous decomposition products primarily consist of carbon oxides upon combustion.[2]

References

physical and chemical properties of dimethyl isophthalate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical and Chemical Properties of Dimethyl Isophthalate

Introduction

This compound (DMIP), with the chemical formula C₆H₄(CO₂CH₃)₂, is an organic compound classified as a diester of isophthalic acid and methanol.[1] It is a significant industrial chemical primarily utilized as an intermediate in the synthesis of polyesters, resins, and plasticizers.[1][2][3][4] Its molecular structure, featuring two methyl ester groups attached to a benzene ring at the 1 and 3 positions, imparts specific physical and chemical characteristics that are crucial for its applications.[1] This guide provides a comprehensive overview of the core , detailed experimental protocols, and visual representations of its synthesis and structure, intended for researchers, scientists, and professionals in drug development.

Physical Properties

This compound is typically a white to off-white solid at room temperature, appearing as flakes or a crystalline powder.[2][3][4][5] It is often described as odorless.[5][6]

Quantitative Physical Data

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueConditions
Molecular Formula C₁₀H₁₀O₄
Molecular Weight 194.18 g/mol [7][8] - 194.19 g/mol [5][6]
Melting Point 64 - 68 °C[3][4][5][8]
67.5 °C[7][9]
65.0 - 72.0 °C[10][11]
Boiling Point 282 °C[7][9]At atmospheric pressure
124 °C[3][4][5][12]At 12 - 16 mmHg
Density 1.194 g/cm³[7][9]At 20 °C
1.1477 g/mL[3][4][5][13]
Flash Point 138 °C / 280.4 °F[5][6][7]Closed cup
173 °C / 343.4 °F[8][14]Closed cup
Vapor Pressure 93.7 mmHg[3][4][5][6][8]At 208 °C
Vapor Density 6.8 (vs. air)[3][4][5][8]
Refractive Index 1.5168[7]At 20 °C
Water Solubility Insoluble[3][4][5][6][12]
0.29 g/L[3][4][5]
290 mg/L[2][7]Temperature not specified
Solubility in Other Solvents Soluble in methanol, ethanol, and acetone.[1][2][3][4] Slightly soluble in alcohol.[2][7]
Log P (Octanol/Water) 2.1[3][4][15]At 20 °C

Chemical Properties

Stability and Reactivity

This compound is stable under normal storage and handling conditions at room temperature in closed containers.[2][5] It is important to avoid conditions such as excess heat, dust generation, and strong oxidants.[5] The compound is incompatible with strong oxidizing agents.[6] When heated to decomposition, it emits acrid smoke and fumes.[7] Hazardous decomposition products include carbon monoxide and carbon dioxide.[6]

Reactions

The ester groups in this compound are its primary reactive sites. It can undergo hydrolysis, particularly under basic conditions, to yield isophthalic acid and methanol. The base-catalyzed second-order hydrolysis rate constant is estimated at 0.23 L/mole-sec, which corresponds to half-lives of 350 days at pH 7 and 35 days at pH 8.[5]

In the atmosphere, vapor-phase this compound is degraded by reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of about 25 days.[5][7]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

A common laboratory method for synthesizing this compound is the Fischer esterification of isophthalic acid with methanol, using a strong acid as a catalyst.[4][16]

Methodology:

  • Reactant Mixture: Isophthalic acid (e.g., 1.66 g, 0.1 mmol) is added to an excess of super dry methanol (e.g., 60 mL) in a round-bottom flask.[4][16]

  • Catalyst Addition: A few drops (2-3) of concentrated sulfuric acid are carefully added to the mixture as a catalyst.[4][16]

  • Reflux: The mixture is heated under reflux until all the isophthalic acid has dissolved, indicating the completion of the reaction.[4][16]

  • Precipitation: The warm reaction mixture is then poured into ice-cold water. The product, being insoluble in water, precipitates out as a solid.[4][16]

  • Neutralization: A solution of sodium bicarbonate is added to the mixture to neutralize the remaining sulfuric acid catalyst and any unreacted isophthalic acid. This is continued until effervescence ceases.[4][16]

  • Isolation and Purification: The solid this compound is collected by filtration and washed several times with water to remove any remaining salts and impurities.[4][16] The final product can be further purified by recrystallization, for example, from dilute alcohol.[2][7]

Analytical Protocol: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This compound is often used as an internal standard for the quantification of other phthalates in environmental samples like soil and biosolids.[2][3][4]

Methodology:

  • Sample Preparation: An environmental sample (e.g., soil) is extracted with an appropriate organic solvent (e.g., a mixture of acetone and hexane). A known amount of this compound is added as an internal standard.

  • Chromatographic Separation: The extract is injected into a gas chromatograph (GC) equipped with a suitable capillary column (e.g., a non-polar or semi-polar column). The oven temperature is programmed to ramp up to achieve separation of the different phthalates based on their boiling points and column interactions.

  • Mass Spectrometric Detection: As compounds elute from the GC column, they enter a mass spectrometer (MS). The MS is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes and the internal standard.

  • Quantification: The concentration of the target analytes is determined by comparing the peak area of the analyte to the peak area of the this compound internal standard. A calibration curve is generated using standards of known concentrations to ensure accurate quantification.

Visualizations

Chemical_Structure cluster_benzene B1 C B2 C B1->B2 B3 C B2->B3 B4 C B3->B4 C2 C B3->C2 B5 C B4->B5 B6 C B5->B6 B6->B1 C1 C B6->C1 O1a O C1->O1a = O1b O C1->O1b CH3_1 CH₃ O1b->CH3_1 O2a O C2->O2a = O2b O C2->O2b CH3_2 CH₃ O2b->CH3_2

Caption: Molecular Structure of this compound.

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction & Purification cluster_product Final Product Isophthalic_Acid Isophthalic Acid Reflux Heat under Reflux Isophthalic_Acid->Reflux Methanol Methanol (excess) Methanol->Reflux H2SO4 Conc. H₂SO₄ (Catalyst) H2SO4->Reflux Precipitation Pour into Ice Water Reflux->Precipitation Reaction complete Neutralization Add NaHCO₃ Solution Precipitation->Neutralization Crude product precipitates Filtration Filter Solid Product Neutralization->Filtration Acid neutralized Washing Wash with Water Filtration->Washing Isolate solid DMIP Pure this compound Washing->DMIP Remove impurities

Caption: Fischer Esterification Workflow for DMIP Synthesis.

References

An In-Depth Technical Guide to Dimethyl Isophthalate: Molecular Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, weight, and other physicochemical properties of dimethyl isophthalate. It includes a detailed experimental protocol for its synthesis and presents key data in a structured format for ease of reference.

Molecular Structure and Identification

This compound is an organic compound, specifically the dimethyl ester of isophthalic acid. Its structure consists of a benzene ring substituted with two methyl ester groups at the meta-positions (1 and 3).

  • IUPAC Name: dimethyl benzene-1,3-dicarboxylate[1][2]

  • Molecular Formula: C₁₀H₁₀O₄[1][2][3][4][5]

  • Canonical SMILES: COC(=O)C1=CC(=CC=C1)C(=O)OC[1][2][5]

  • InChI: InChI=1S/C10H10O4/c1-13-9(11)7-4-3-5-8(6-7)10(12)14-2/h3-6H,1-2H3[1][5][6]

  • InChIKey: VNGOYPQMJFJDLV-UHFFFAOYSA-N[1][2]

Physicochemical Data

The following table summarizes the key quantitative properties of this compound.

PropertyValueReferences
Molecular Weight 194.18 g/mol [1][3][4][7]
CAS Number 1459-93-4[1][2][3][7][8]
Appearance White to off-white flakes or crystalline powder[3][9]
Melting Point 64-68 °C[3][9][10][11]
Boiling Point 282 °C[12]
Density 1.194 g/cm³ at 20 °C[12]
Solubility Soluble in methanol and ethanol; insoluble in water.[3][5][9]

Experimental Protocol: Synthesis of this compound

A common method for the synthesis of this compound is the Fischer esterification of isophthalic acid with methanol, using a strong acid as a catalyst.[3][9]

Materials:

  • Isophthalic acid

  • Super dry methanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice cold water

  • Sodium bicarbonate solution

Procedure:

  • In a round-bottom flask, suspend isophthalic acid in an excess of super dry methanol.

  • Add a few drops of concentrated sulfuric acid to the mixture to act as a catalyst.

  • Reflux the mixture until all the isophthalic acid has dissolved.

  • After the reaction is complete, pour the reaction mixture onto ice-cold water. A solid precipitate of this compound will form.

  • Neutralize the remaining acid by adding a solution of sodium bicarbonate until effervescence ceases.

  • Filter the crude this compound product and wash it several times with water.

  • The final product can be further purified by recrystallization from a suitable solvent like dilute alcohol.[5]

Visualization of Synthesis Pathway

The following diagram illustrates the synthesis of this compound from isophthalic acid and methanol.

G Synthesis of this compound isophthalic_acid Isophthalic Acid catalyst H₂SO₄ (catalyst) isophthalic_acid->catalyst + methanol Methanol (excess) methanol->catalyst + reflux Reflux catalyst->reflux dimethyl_isophthalate This compound reflux->dimethyl_isophthalate

Synthesis of this compound from Isophthalic Acid and Methanol.

References

A Technical Guide to the ¹H and ¹³C NMR Spectral Data of Dimethyl Isophthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for dimethyl isophthalate. The information is curated for researchers, scientists, and professionals in drug development who require accurate and detailed spectral information for this compound. This document presents the data in a structured format, details the experimental protocols for data acquisition, and includes a visual representation of the molecular structure and its corresponding NMR signals.

Data Presentation

The ¹H and ¹³C NMR spectral data for this compound, recorded in deuterated chloroform (CDCl₃), are summarized below. These tables provide a clear and concise presentation of the chemical shifts (δ), multiplicities, coupling constants (J), and assignments for each signal.

Table 1: ¹H NMR Spectral Data of this compound in CDCl₃
Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-28.680s1H-
H-4, H-68.217dd2H7.7, 1.5
H-57.533t1H7.7
-OCH₃3.949s6H-

Note: The assignments are based on the substitution pattern of the benzene ring.

Table 2: ¹³C NMR Spectral Data of this compound in CDCl₃
Signal AssignmentChemical Shift (δ, ppm)
C=O166.2
C-1, C-3133.9
C-5130.3
C-4, C-6128.9
C-2128.7
-OCH₃52.4

Experimental Protocols

The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of high-purity this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[1]

  • Solvent Selection: Use a deuterated solvent such as chloroform-d (CDCl₃) of high isotopic purity.[2]

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[1][2] Gentle vortexing or sonication can be used to ensure complete dissolution.[1]

  • Filtration and Transfer: Filter the solution through a pipette with a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[2][3]

  • Sample Volume: Ensure the final sample volume in the NMR tube is between 4-5 cm in height to optimize the signal acquisition in the spectrometer's detection coil.[2][3]

  • Referencing: Tetramethylsilane (TMS) is often added to the deuterated solvent by the manufacturer as an internal standard for chemical shift referencing (δ = 0.00 ppm). If not present, a small amount can be added.

NMR Data Acquisition
  • Instrumentation: The spectra are typically acquired on a high-resolution NMR spectrometer, such as a Bruker Avance or Varian instrument, operating at a field strength of 300 MHz or higher for ¹H NMR.

  • Locking and Shimming: Insert the sample into the spectrometer. The instrument's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through an automated or manual shimming process to achieve sharp, symmetrical peaks.

  • ¹H NMR Acquisition Parameters (Typical):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Approximately 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

  • ¹³C NMR Acquisition Parameters (Typical):

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Approximately 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope and its lower gyromagnetic ratio.

  • Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum. For ¹³C NMR, an exponential multiplication with a line broadening factor is often used to improve the signal-to-noise ratio.

Mandatory Visualization

The following diagram illustrates the chemical structure of this compound and the correlation of each unique proton and carbon environment to its respective signal in the NMR spectra.

Caption: Correlation of this compound Structure with ¹H and ¹³C NMR Signals.

References

FTIR and mass spectrometry analysis of dimethyl isophthalate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the FTIR and Mass Spectrometry Analysis of Dimethyl Isophthalate

Introduction

This compound (DMIP) is an organic compound with the formula C₆H₄(CO₂CH₃)₂. It is a diester of isophthalic acid and methanol. As a member of the phthalate family, it finds application as a plasticizer to enhance the flexibility of polymers.[1] Furthermore, it is utilized in the synthesis of certain polyesters and as an analytical standard in various chromatographic methods.[1][2]

Accurate identification and characterization of this compound are crucial for quality control, environmental monitoring, and research purposes. Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS) are two powerful analytical techniques that provide complementary structural information. FTIR spectroscopy excels at identifying the functional groups present in a molecule, while mass spectrometry provides information about the molecular weight and fragmentation pattern, which aids in elucidating the molecular structure. This guide provides a detailed overview of the analysis of this compound using these two instrumental methods.

Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy is an analytical technique used to identify functional groups within a molecule.[3] When infrared radiation is passed through a sample, molecules absorb energy at specific frequencies that correspond to the vibrational frequencies of their chemical bonds. An FTIR spectrum is a plot of this absorption, which serves as a unique molecular "fingerprint".

Experimental Protocol: FTIR Analysis of Solid this compound

This protocol describes the Attenuated Total Reflectance (ATR) technique, a common method for analyzing solid samples.

  • Instrument Preparation: Ensure the FTIR spectrometer and the ATR crystal are clean.

  • Background Spectrum: Collect a background spectrum of the empty ATR crystal. This is crucial to eliminate interference from atmospheric CO₂ and water vapor from the sample spectrum.[4]

  • Sample Application: Place a small amount of solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.[4]

  • Pressure Application: Use the instrument's pressure clamp to apply firm and even pressure to the sample, ensuring good contact between the sample and the crystal.[4]

  • Spectrum Acquisition: Collect the sample spectrum. Typical acquisition parameters are:

    • Wavenumber Range: 4000–650 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: 32-64 scans (to improve signal-to-noise ratio)[4]

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum of this compound.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe after the analysis.

Data Presentation: Characteristic FTIR Absorption Bands of this compound

The FTIR spectrum of this compound displays several characteristic absorption bands corresponding to its functional groups. The principal absorption peaks are summarized in the table below.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3000-3100C-H StretchAromatic C-H
~2960C-H StretchMethyl (CH₃)
~1725C=O StretchEster Carbonyl
~1600, ~1450C=C StretchAromatic Ring
~1250C-O StretchEster (Aryl-O)
~1100C-O StretchEster (O-Alkyl)
~750C-H BendAromatic (meta-disubstituted)

Note: The exact peak positions can vary slightly depending on the sample preparation method and instrument.

Visualization: FTIR Experimental Workflow

FTIR_Workflow start Start background Collect Background Spectrum (Clean ATR Crystal) start->background sample Place this compound Sample on Crystal background->sample pressure Apply Pressure sample->pressure acquire Acquire Sample Spectrum pressure->acquire process Process Data (Background Subtraction) acquire->process end Final FTIR Spectrum process->end

FTIR Experimental Workflow Diagram.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[5] In the most common technique, Electron Ionization (EI), a molecule is bombarded with high-energy electrons, causing it to lose an electron and form a positively charged molecular ion (M⁺•).[6] This molecular ion is often unstable and breaks apart into smaller charged fragments. The resulting mass spectrum is a plot of the relative abundance of these ions as a function of their m/z ratio, providing information about the molecular weight and structure of the compound.[7]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small quantity of this compound into the ion source. For a solid sample, this is typically done using a direct insertion probe which is heated to vaporize the sample into the vacuum of the mass spectrometer.[6] Alternatively, the sample can be dissolved in a volatile organic solvent and introduced via a gas chromatograph (GC-MS).[2]

  • Ionization: In the ion source, the vaporized sample molecules are bombarded by a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, creating a molecular ion (M⁺•).[8]

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.[7]

  • Mass Analysis: The positively charged ions (the molecular ion and its fragments) are accelerated by an electric field and then separated based on their mass-to-charge ratio by a magnetic field or a quadrupole mass analyzer.[6]

  • Detection: An electron multiplier detects the ions. The signal is amplified and recorded by a computer.

  • Data Acquisition: The instrument scans a range of m/z values to generate the mass spectrum, which plots the relative intensity of each ion.

Data Presentation: Key Ions in the Mass Spectrum of this compound

The molecular formula of this compound is C₁₀H₁₀O₄, with a molecular weight of 194.18 g/mol .[9] The EI mass spectrum shows a distinct pattern of fragmentation.

m/z ValueProposed Fragment IonFormula of Lost Neutral(s)Notes
194[C₁₀H₁₀O₄]⁺•-Molecular Ion (M⁺•)[8]
163[C₉H₇O₃]⁺•OCH₃Loss of a methoxy radical. This is the base peak (most abundant ion).[8][10]
135[C₈H₇O]⁺•OCH₃, COLoss of carbon monoxide from the m/z 163 ion.[8]
76[C₆H₄]⁺••OCH₃, CO, C₂H₂OFurther fragmentation.

Note: The intensities are relative to the base peak (m/z 163), which is set to 100%.

Visualization: this compound Fragmentation Pathway

MassSpec_Fragmentation cluster_0 Fragmentation Pathway mol This compound (m/z = 194) [M]⁺• frag1 [M - •OCH₃]⁺ (m/z = 163) Base Peak mol->frag1 - •OCH₃ frag2 [M - •OCH₃ - CO]⁺ (m/z = 135) frag1->frag2 - CO

Proposed EI-MS Fragmentation of this compound.

Conclusion

The combined application of FTIR and mass spectrometry provides a comprehensive and unambiguous characterization of this compound. FTIR spectroscopy confirms the presence of key functional groups—the aromatic ring, ester carbonyl, and C-O bonds—which are characteristic of the molecule's structure. Mass spectrometry complements this by confirming the molecular weight of 194 amu via the molecular ion peak and revealing a characteristic fragmentation pattern, most notably the loss of a methoxy radical to form the stable base peak at m/z 163. Together, these techniques offer researchers and drug development professionals a reliable analytical workflow for the structural elucidation and identification of this compound.

References

An In-depth Technical Guide to the Synthesis of Dimethyl Isophthalate from Isophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl isophthalate (DMIP) is a significant chemical intermediate primarily utilized in the synthesis of polyesters, resins, and plasticizers.[1][2] Its production is most commonly achieved through the direct esterification of isophthalic acid with methanol. This guide provides a comprehensive overview of the synthesis, focusing on the prevalent acid-catalyzed Fischer-Speier esterification method. It includes a detailed experimental protocol for laboratory-scale synthesis, a summary of various reaction conditions, and methods for purification of the final product. The underlying chemical principles, reaction mechanism, and experimental workflow are also illustrated to provide a thorough technical understanding for research and development professionals.

Core Principles: The Fischer-Speier Esterification

The synthesis of this compound from isophthalic acid and methanol is a classic example of the Fischer-Speier esterification. This reaction involves the acid-catalyzed nucleophilic acyl substitution of a carboxylic acid with an alcohol.[3][4] The reaction is reversible, and equilibrium exists between the reactants (isophthalic acid and methanol) and the products (this compound and water).[4][5]

The mechanism proceeds through several key steps:

  • Protonation : A Brønsted acid catalyst (commonly sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity.[3]

  • Nucleophilic Attack : The alcohol (methanol) acts as a nucleophile, attacking the protonated carbonyl carbon to form a tetrahedral intermediate.[3]

  • Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[3]

  • Elimination : The elimination of water from the intermediate regenerates the carbonyl group, yielding the protonated ester.[3]

  • Deprotonation : The final step is the deprotonation of the ester to release the final product and regenerate the acid catalyst.[3]

To achieve high yields, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of one reactant (usually the less expensive methanol) or by removing water as it is formed.[4][5]

Fischer_Esterification Isophthalic_Acid Isophthalic Acid Methanol Methanol Equilibrium Catalyst + H₂SO₄ (catalyst) DMIP This compound Water Water

Caption: Chemical equation for the Fischer esterification of isophthalic acid.

Experimental Protocols

This section details a standard laboratory procedure for the synthesis of this compound using sulfuric acid as a catalyst. The protocol is adapted from established methods for isophthalic acid and its derivatives.[1][6][7]

Materials and Equipment
  • Materials :

    • Isophthalic acid (C₈H₆O₄)

    • Anhydrous ("super dry") methanol (CH₃OH)[6]

    • Concentrated sulfuric acid (H₂SO₄, 98%)

    • 5% Sodium bicarbonate (NaHCO₃) solution

    • Deionized water

    • Drying agent (e.g., anhydrous sodium sulfate)

  • Equipment :

    • Round-bottom flask (100 mL or 250 mL)

    • Reflux condenser

    • Heating mantle or hot plate with a magnetic stirrer and stir bar

    • Beakers

    • Buchner funnel and filter flask

    • Separatory funnel (optional, for solvent extraction)

    • pH paper or meter

Synthesis Procedure
  • Reaction Setup : To a 250 mL round-bottom flask, add isophthalic acid (16.6 g, 0.1 mol) and anhydrous methanol (60 mL).[6] While stirring, carefully add 2-3 mL of concentrated sulfuric acid dropwise.

  • Reflux : Attach the reflux condenser to the flask and ensure water is flowing through it. Heat the mixture to reflux using a heating mantle and continue heating until all the isophthalic acid has dissolved.[6] For analogous reactions, a reflux time of approximately 3 hours is effective.[7]

  • Precipitation : After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture slowly into a beaker containing 200-300 mL of ice-cold water.[6] this compound should precipitate as a white solid.

  • Neutralization : Slowly add a 5% sodium bicarbonate solution to the aqueous mixture while stirring until effervescence ceases and the pH of the solution is neutral (pH ~7).[6] This step neutralizes the sulfuric acid catalyst and any unreacted isophthalic acid.

  • Isolation : Collect the solid product by vacuum filtration using a Buchner funnel.[7]

  • Washing : Wash the filter cake several times with cold deionized water to remove any remaining salts and impurities.[6][7]

  • Drying : Dry the purified product in a desiccator or a low-temperature oven. The expected melting point of this compound is between 64-68°C.[6]

Visualization of Experimental Workflow

The logical steps of the synthesis process, from initial setup to the final purified product, are outlined in the diagram below.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification Reactants Combine Isophthalic Acid and Methanol Catalyst Add H₂SO₄ Catalyst Reactants->Catalyst Reflux Heat to Reflux (approx. 3 hours) Catalyst->Reflux Precipitate Pour into Ice Water Reflux->Precipitate Neutralize Neutralize with NaHCO₃ Precipitate->Neutralize Filter Filter Solid Product Neutralize->Filter Wash Wash with Deionized Water Filter->Wash Dry Dry the Product Wash->Dry Product Pure this compound Dry->Product

References

mechanism of esterification for dimethyl isophthalate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Esterification for Dimethyl Isophthalate Synthesis

Introduction

This compound (DMIP) is an important chemical intermediate primarily used as a comonomer in the production of high-performance polymers such as polyethylene terephthalate (PET) and polybutylene terephthalate (PBT).[1][2] Its incorporation into the polymer backbone modifies the final properties of the resin, improving clarity, lowering the melting point, and enhancing processability for applications in films, fibers, and bottles.[2] The predominant method for synthesizing DMIP is the esterification of isophthalic acid with methanol, a classic example of a Fischer-Speier esterification reaction. This guide provides a detailed examination of the underlying reaction mechanism, kinetics, catalytic processes, and experimental protocols relevant to its synthesis.

The Fischer-Speier Esterification Mechanism

The synthesis of this compound from isophthalic acid and methanol is a two-step acid-catalyzed esterification process. The overall reaction is reversible and requires a strong acid catalyst, such as sulfuric acid, to proceed at a practical rate.[3][4] The mechanism involves the formation of monomethyl isophthalate as an intermediate, which is subsequently esterified to yield the final product.

The core mechanism for each esterification step can be broken down as follows:

  • Protonation of the Carbonyl Group: The catalyst (H⁺) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack: A molecule of methanol acts as a nucleophile and attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated (the H⁺ is regenerated), yielding the final ester product.

This process occurs first on one of the carboxylic acid groups of isophthalic acid to form the monoester intermediate, and then repeats on the second carboxylic acid group to form this compound.

Esterification_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3 & 4: Proton Transfer & Water Elimination cluster_step5 Step 5: Deprotonation to Monoester cluster_step6 Repeat for Diester Formation IsophthalicAcid Isophthalic Acid (IPA) C=O -OH ProtonatedIPA Protonated IPA C=O-H⁺ -OH IsophthalicAcid->ProtonatedIPA Catalyst (H₂SO₄) H_ion H+ H_ion->IsophthalicAcid:c Tetrahedral1 Tetrahedral Intermediate C(-OH)₂(-O⁺H-CH₃) ProtonatedIPA->Tetrahedral1 Methanol Methanol (CH₃OH) Methanol->ProtonatedIPA:c Attack Tetrahedral2 Intermediate C(-OH)(-O-CH₃)(-OH₂⁺) Tetrahedral1->Tetrahedral2 Proton Transfer ProtonatedEster Protonated Monoester C=O⁺H -OCH₃ Tetrahedral2->ProtonatedEster - H₂O Water_out H₂O Tetrahedral2->Water_out Monoester Monomethyl Isophthalate (MMIP) ProtonatedEster->Monoester - H⁺ H_ion_regen H+ ProtonatedEster->H_ion_regen Diester This compound (DMIP) Monoester->Diester Repeat Steps 1-5 with another CH₃OH Experimental_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Product Workup & Isolation cluster_purification Purification Reactants Combine Isophthalic Acid, Methanol, and Catalyst in Reaction Vessel Reaction Heat to Reflux / Pressurize (e.g., 65-200°C) Reactants->Reaction Monitor Monitor Reaction (e.g., TLC, GC) Reaction->Monitor Quench Cool and Quench (Pour into ice water) Monitor->Quench Reaction Complete Neutralize Neutralize Catalyst (e.g., NaHCO₃ solution) Quench->Neutralize Filter Filter Crude Solid Neutralize->Filter Wash Wash with Water Filter->Wash Dry Dry the Product Wash->Dry Characterize Characterize (MP, NMR, etc.) Dry->Characterize

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of Dimethyl Isophthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition of dimethyl isophthalate. Due to the limited availability of specific experimental data on the thermal analysis of this compound in publicly accessible literature, this guide combines its known physical properties with generalized, detailed experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Furthermore, a plausible thermal decomposition pathway is proposed based on fundamental principles of organic chemistry.

Properties of this compound

This compound is a white crystalline solid commonly used in the synthesis of polyesters and as a plasticizer.[1] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₀H₁₀O₄[2][3]
Molecular Weight 194.18 g/mol [2][3]
Melting Point 64 - 68 °C (147 - 154 °F)[2]
Boiling Point 282 °C (540 °F)[2]
Flash Point 173 °C (343 °F) - closed cup[2]
Appearance White to off-white flakes or crystalline powder[1]
Solubility Insoluble in water; soluble in methanol and ethanol[1]
CAS Number 1459-93-4[2][4]

Thermal Stability and Decomposition

Under normal storage conditions, this compound is considered stable.[6]

Hazardous Decomposition Products

The primary hazardous decomposition products resulting from the combustion of this compound are:

  • Carbon monoxide (CO)

  • Carbon dioxide (CO₂)

Experimental Protocols for Thermal Analysis

To rigorously assess the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques. The following are detailed, generalized protocols for these experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature in a controlled atmosphere.

Apparatus: A calibrated Thermogravimetric Analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30 °C.

    • Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Collection: Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature to obtain the TGA curve.

    • Determine the onset temperature of decomposition (T_onset), the peak decomposition temperature (T_peak) from the first derivative of the TGA curve (DTG), and the residual mass at the end of the experiment.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to detect any other phase transitions of this compound.

Apparatus: A calibrated Differential Scanning Calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed aluminum pan to serve as a reference.

  • Instrument Setup:

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 25 °C.

    • Heat the sample from 25 °C to a temperature above its melting point (e.g., 100 °C) at a constant heating rate of 10 °C/min.

    • Hold the sample at the final temperature for 2 minutes to ensure complete melting.

    • Cool the sample back to the initial temperature at a controlled rate (e.g., 10 °C/min).

    • A second heating scan is often performed under the same conditions to observe the behavior of the melt-quenched sample.

  • Data Collection: Continuously record the heat flow to the sample as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature to obtain the DSC thermogram.

    • Determine the onset temperature of melting and the peak melting temperature (T_m).

    • Calculate the enthalpy of fusion (ΔH_f) by integrating the area under the melting peak.

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates a general workflow for characterizing the thermal stability of a chemical compound like this compound.

G cluster_prep Sample Preparation cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) cluster_analysis Data Analysis and Interpretation start Start sample Obtain Dimethyl Isophthalate Sample start->sample weigh_tga Weigh 5-10 mg for TGA sample->weigh_tga weigh_dsc Weigh 2-5 mg for DSC sample->weigh_dsc tga_setup Instrument Setup (Inert Atmosphere) weigh_tga->tga_setup dsc_setup Instrument Setup (Inert Atmosphere) weigh_dsc->dsc_setup tga_run Heat from 30-600°C at 10°C/min tga_setup->tga_run tga_data Record Mass vs. Temperature tga_run->tga_data analyze_tga Determine T_onset, T_peak, Mass Loss tga_data->analyze_tga dsc_run Heat-Cool-Heat Cycle (e.g., 25-100°C) dsc_setup->dsc_run dsc_data Record Heat Flow vs. Temperature dsc_run->dsc_data analyze_dsc Determine T_m, ΔH_fusion dsc_data->analyze_dsc interpretation Assess Thermal Stability & Decomposition Profile analyze_tga->interpretation analyze_dsc->interpretation

Caption: General workflow for the thermal analysis of a chemical compound.

Proposed Thermal Decomposition Pathway

In the absence of specific studies on the thermal decomposition mechanism of this compound, a plausible pathway can be proposed based on the known chemistry of esters. The initial step is likely the homolytic cleavage of the ester bond, followed by a series of radical reactions.

G Proposed Thermal Decomposition Pathway of this compound DMI This compound Heat High Temperature DMI->Heat Initial_Cleavage Initial Homolytic Cleavage (Ester Bond Scission) Heat->Initial_Cleavage Radicals Formation of Acyl and Alkoxy Radicals Initial_Cleavage->Radicals Decarbonylation Decarbonylation of Acyl Radical Radicals->Decarbonylation Alkoxy_Radical Methoxy Radical Radicals->Alkoxy_Radical Aryl_Radical Aryl Radical Decarbonylation->Aryl_Radical Further_Decomp Further Decomposition and Rearrangement Aryl_Radical->Further_Decomp Alkoxy_Radical->Further_Decomp Products Final Products (CO, CO2, H2O, Char) Further_Decomp->Products

Caption: A plausible thermal decomposition pathway for this compound.

References

toxicological data and safety profile of dimethyl isophthalate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Toxicological Data and Safety Profile of Dimethyl Isophthalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological data and safety profile of this compound (DMIP), CAS No. 1459-93-4. The information is compiled from various safety data sheets and toxicological studies to support risk assessment and safe handling practices in a professional research and development environment.

Toxicological Data Summary

The following tables summarize the key quantitative toxicological data for this compound.

Table 1: Acute Toxicity Data
EndpointSpeciesRouteValueReference
LD50RatOral4390 mg/kg[1][2][3]
LD50RatDermal> 2000 mg/kg[1][2][3]
LDLoMouseIntraperitoneal971 mg/kg[4][5]
Eye IrritationRabbitOcular500 mg/26 hr[4][6][7]

Summary of Acute Effects: this compound exhibits low acute toxicity via oral and dermal routes. However, it is considered a severe eye irritant upon direct contact[4][6][8].

Table 2: Genetic Toxicity Data
Assay TypeTest SystemMetabolic Activation (S9)ResultReference
Ames TestSalmonella typhimurium TA100Without S9Positive, dose-related[9][10]
Ames TestSalmonella typhimurium TA100With S9Negative[9][10]
Ames TestSalmonella typhimurium TA98With or Without S9Negative[9]
8-Azaguanine ResistanceSalmonella typhimuriumNot SpecifiedPositive[11][12]
Host-Mediated AssayRat / S. typhimurium TA100N/ANegative[9]

Summary of Genetic Toxicity: The mutagenic potential of this compound appears to be dependent on metabolic activation. The parent compound shows some mutagenic activity in bacterial assays, which is eliminated by the presence of liver S9 mix[9][10]. This suggests that rapid metabolism in the liver detoxifies the compound[9].

Table 3: Ecotoxicity Data
EndpointSpeciesDurationValueReference
LC50Rainbow Trout (Oncorhynchus mykiss)96 hours21.6 mg/L[1][2][3]
Bioconcentration Factor (BCF)Fish (estimated)N/A4[4]

Summary of Ecotoxicity: this compound is not classified as hazardous to the aquatic environment[13]. It has a low potential for bioconcentration and is considered readily biodegradable[4][13].

Key Toxicological Endpoints

  • Carcinogenicity: this compound is not listed as a carcinogen by the International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), the American Conference of Governmental Industrial Hygienists (ACGIH), or the Occupational Safety and Health Administration (OSHA)[1]. Safety data sheets indicate it should not be classified as carcinogenic[13].

  • Reproductive and Developmental Toxicity: Available data is limited. One study in rats using intraperitoneal injection showed no adverse effects on pregnancy[14]. It is generally considered to be less toxic than other phthalates with longer alkyl chains[14]. However, some studies in the nematode Caenorhabditis elegans have indicated potential reproductive toxicities[15]. Safety data sheets often state that there is no available information or that it shall not be classified as a reproductive toxicant[1][2][13].

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test was utilized to assess the mutagenic potential of this compound[9][10].

Methodology:

  • Test Strains: Salmonella typhimurium strains TA98 and TA100 were used. These strains are histidine-dependent (his-) and are designed to detect different types of mutations. TA100 detects base-pair substitution mutagens, while TA98 detects frameshift mutagens.

  • Metabolic Activation: The assay was conducted both with and without a metabolic activation system (S9 fraction). The S9 fraction is derived from rat liver homogenates and contains enzymes (e.g., cytochrome P450s) that can metabolize xenobiotics into reactive, potentially mutagenic, intermediates.

  • Procedure:

    • Varying concentrations of this compound were added to a minimal agar plate.

    • The tester bacterial strain and, in relevant experiments, the S9 mix were added.

    • The plates were incubated for a standard period (e.g., 48-72 hours) at 37°C.

  • Endpoint: The number of revertant colonies (his+), which have mutated back to a state where they can synthesize their own histidine, were counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to a negative control.

Results for this compound:

  • A positive, dose-related mutagenic response was observed with strain TA100 only in the absence of the S9 liver enzyme mix[9].

  • The mutagenicity was eliminated in the presence of the S9 mix, indicating that liver enzymes metabolize DMIP into non-mutagenic products[9][10].

Diagrams and Workflows

Experimental Workflow: In Vitro Mutagenicity Assessment

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis TestCompound This compound (Varying Concentrations) Plate_S9_Neg Plate Assay (-S9) TestCompound->Plate_S9_Neg Plate_S9_Pos Plate Assay (+S9) TestCompound->Plate_S9_Pos Bacteria S. typhimurium Strains (e.g., TA100, TA98) Bacteria->Plate_S9_Neg Bacteria->Plate_S9_Pos S9_Prep Prepare S9 Mix (Rat Liver Homogenate) S9_Prep->Plate_S9_Pos Incubate Incubate Plates (37°C, 48-72h) Plate_S9_Neg->Incubate Plate_S9_Pos->Incubate Count Count Revertant Colonies Incubate->Count Compare Compare to Controls Count->Compare Result Determine Mutagenicity Compare->Result

Caption: General workflow for an Ames test to evaluate mutagenicity.

Metabolic Pathway of this compound

This compound is primarily metabolized in the liver through a two-step process involving hydrolysis and subsequent oxidation.

DMIP This compound (DMIP) MMP Monomethyl Phthalate (MMP) DMIP->MMP Hydrolysis (Esterases in Liver) Methanol Methanol DMIP->Methanol Hydrolysis (Esterases in Liver) NonMutagenic Non-mutagenic Metabolite (Excreted) MMP->NonMutagenic Formaldehyde Formaldehyde Methanol->Formaldehyde Oxidation (Alcohol Dehydrogenase) ReactiveMetabolite Reactive Metabolite (Binds Macromolecules) Formaldehyde->ReactiveMetabolite

Caption: Metabolic pathway of this compound in the liver.

Metabolism Details: In vivo, this compound is rapidly hydrolyzed by esterases, predominantly in the liver, to form monomethyl phthalate (MMP) and methanol[9][10]. MMP is largely non-mutagenic and is excreted[9]. The rapid metabolism of the parent DMIP diester by the liver serves as a protective mechanism, reducing its potential for mutagenicity and macromolecule binding[9][10]. The co-product, methanol, can be further oxidized to formaldehyde, a reactive metabolite capable of binding to macromolecules, including nucleic acids[10]. The rate of this metabolic hydrolysis is significantly higher in the liver compared to the skin[9].

Safety Profile and Handling

  • Hazard Classification: According to Regulation (EC) No 1272/2008 (CLP), this substance does not meet the criteria for classification[13]. However, it is known to cause eye irritation[4].

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles[1][4].

    • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure[1][4].

    • Respiratory Protection: If dust is generated, use a particulate filter respirator[13].

  • Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Minimize dust generation and accumulation[4][13].

  • Incompatible Materials: Strong oxidizing agents[1].

  • Hazardous Decomposition Products: Combustion may produce carbon monoxide (CO) and carbon dioxide (CO2)[1].

References

An In-Depth Technical Guide to the Environmental Fate of Dimethyl Isophthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl isophthalate (DMIP), a diester of isophthalic acid, is utilized in various industrial applications, including as a comonomer in the production of polyacrylate resins and as a fixative in perfumes.[1] Its presence in a range of consumer and industrial products necessitates a thorough understanding of its environmental fate and potential impact. This technical guide provides a comprehensive overview of the environmental persistence, degradation pathways, and bioaccumulation potential of this compound. Detailed experimental protocols for assessing its environmental fate are provided, alongside a summary of key quantitative data and visual representations of its environmental behavior and relevant experimental workflows.

Physicochemical Properties

The environmental transport and partitioning of this compound are governed by its physicochemical properties. These properties determine its distribution between air, water, soil, and biota.

PropertyValueReference
Molecular Formula C10H10O4[2]
Molecular Weight 194.18 g/mol [3]
Melting Point 64-68 °C[1]
Boiling Point 282 °C[3]
Vapor Pressure 9.6 x 10⁻³ mm Hg at 25 °C (estimated)[1]
Water Solubility 1778 mg/L at 25 °C (estimated)[1]
Henry's Law Constant 6.1 x 10⁻⁸ atm-m³/mol (estimated)[1]
Log Octanol-Water Partition Coefficient (Log Kow) 1.66 (estimated)[1]
Organic Carbon-Water Partition Coefficient (Koc) 36 (estimated)[1]
Bioconcentration Factor (BCF) 4 (estimated)[1][3]

Environmental Fate and Transport

Based on its physicochemical properties, this compound is expected to exhibit specific behaviors in different environmental compartments.

  • Atmosphere: With an estimated vapor pressure of 9.6 x 10⁻³ mm Hg at 25 °C, DMIP is expected to exist predominantly in the vapor phase in the atmosphere.[1] Its low Henry's Law constant suggests that volatilization from water and moist soil surfaces is not a significant fate process.[1]

  • Water: In the aquatic environment, DMIP is not expected to adsorb significantly to suspended solids and sediment, given its low estimated Koc value.[1] Volatilization from water surfaces is also predicted to be minimal.[1]

  • Soil: Due to its very high mobility in soil, as indicated by its low Koc value, this compound has the potential to leach into groundwater.[1] Volatilization from dry soil surfaces is not expected to be a major transport mechanism.[1]

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, contribute to the transformation of this compound in the environment.

Hydrolysis

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The rate of hydrolysis is pH-dependent.

pHHalf-lifeReference
7350 days (estimated)[1][3]
835 days (estimated)[1][3]

Based on these estimated half-lives, hydrolysis is not considered a major degradation pathway for this compound under neutral environmental conditions, but it becomes more significant under alkaline conditions.[1][3]

Photolysis

Vapor-phase this compound in the atmosphere is degraded by reaction with photochemically-produced hydroxyl radicals.[1] The estimated half-life for this reaction is approximately 25 days.[1] this compound contains chromophores that absorb light at wavelengths greater than 290 nm, suggesting it may be susceptible to direct photolysis by sunlight.[1]

Biodegradation

Biodegradation is a key process in the environmental attenuation of this compound.

Aerobic Biodegradation

Studies have shown that this compound is readily biodegradable under aerobic conditions. In a study using an activated sludge inoculum, this compound at a concentration of 100 mg/L reached 94% to 102% of its theoretical biochemical oxygen demand (BOD) after two weeks, indicating significant mineralization.[1] The biodegradation of DMIP proceeds via hydrolysis to monomethyl isophthalate (MMI) and subsequently to isophthalic acid (IA), which is then further degraded.[4][5]

Anaerobic Biodegradation

Under anaerobic conditions, such as in digested sewage sludge, this compound can also be degraded.[4] The anaerobic degradation pathway is thought to involve the initial decarboxylation to benzoate.[4]

Bioaccumulation

The potential for a chemical to accumulate in living organisms is a critical aspect of its environmental risk assessment. The estimated bioconcentration factor (BCF) for this compound is 4, which suggests a low potential for bioconcentration in aquatic organisms.[1][3] This low BCF is consistent with its relatively low estimated log Kow value.

Experimental Protocols

Standardized test guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) are used to evaluate the environmental fate of chemicals.

Aerobic Biodegradation: OECD 301B (CO₂ Evolution Test)

This test evaluates the ready biodegradability of a chemical by measuring the amount of carbon dioxide produced.

1. Principle: A solution or suspension of the test substance in a mineral medium is inoculated with a microbial population (e.g., from activated sludge) and incubated under aerobic conditions in the dark or diffuse light.[2] The amount of CO₂ evolved is measured and compared to the theoretical maximum (ThCO₂), which is calculated from the carbon content of the test substance.[1]

2. Inoculum: Activated sludge from a domestic wastewater treatment plant is commonly used. The inoculum can be pre-conditioned to the test substance to enhance the degradation potential.[1]

3. Test Conditions:

  • Test Substance Concentration: Typically 10-20 mg of total organic carbon (TOC) per liter.[1]
  • Temperature: Maintained at a constant temperature, usually 20-25°C.
  • Duration: The test is typically run for 28 days.[6]
  • Controls: Blank controls (inoculum only) are run to account for endogenous CO₂ production. A reference substance of known biodegradability (e.g., sodium benzoate) is tested in parallel to validate the test system.[1]

4. Analysis: The evolved CO₂ is trapped in a suitable absorbent (e.g., barium hydroxide or sodium hydroxide solution) and quantified by titration or by using an inorganic carbon analyzer.[6]

5. Interpretation: A substance is considered readily biodegradable if the percentage of ThCO₂ produced reaches the pass level of 60% within a 10-day window during the 28-day test period.[6]

Hydrolysis as a Function of pH: EPA OCSPP 835.2120

This guideline describes a tiered approach to determine the rate of hydrolysis of a chemical at different pH values.

1. Principle: The test substance is dissolved in sterile aqueous buffer solutions of different pH values (typically 4, 7, and 9) and incubated at a constant temperature in the dark.[7] The concentration of the test substance is measured over time to determine the hydrolysis rate constant and half-life.

2. Test Conditions:

  • Test Substance Concentration: Should not exceed 0.01 M or half of its water solubility.[7]
  • Temperature: A preliminary test is often conducted at an elevated temperature (e.g., 50°C) to screen for hydrolytic activity.[4] Definitive tests are then performed at environmentally relevant temperatures (e.g., 25°C).
  • Buffers: Buffer systems that do not catalyze the hydrolysis reaction should be used.[7]
  • Sterility: The test is conducted under sterile conditions to prevent microbial degradation.

3. Analysis: The concentration of the parent compound and, if necessary, major hydrolysis products are determined at various time points using appropriate analytical methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

4. Data Analysis: The hydrolysis rate is generally assumed to follow pseudo-first-order kinetics. The rate constant (k) and half-life (t₁/₂) are calculated for each pH.

Direct Photolysis in Water: OECD 316

This guideline provides a method for determining the rate of direct phototransformation of a chemical in water.

1. Principle: A solution of the test chemical in pure water is exposed to a light source that simulates natural sunlight.[8] The concentration of the test chemical is monitored over time to determine the rate of photolysis.

2. Light Source: A filtered xenon arc lamp is preferred as it provides a close spectral match to natural sunlight.[8]

3. Test Conditions:

  • Test Substance Concentration: The concentration should be low enough to ensure that the solution is optically thin.
  • Temperature: The temperature should be controlled throughout the experiment.
  • Controls: Dark controls (samples incubated in the absence of light) are run in parallel to account for any non-photolytic degradation.

4. Analysis: The concentration of the test substance is measured at different time intervals using a suitable analytical technique (e.g., HPLC, GC).

5. Data Interpretation: The quantum yield, which is a measure of the efficiency of the photochemical process, is determined. This value can then be used in models to estimate the environmental photolysis half-life under different sunlight conditions.

Analytical Methods

Accurate quantification of this compound and its degradation products in environmental matrices is essential for fate and transport studies.

1. Sample Preparation:

  • Water Samples: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly used to extract and concentrate phthalates from water.[9][10]
  • Soil and Sediment Samples: Soxhlet extraction, ultrasonic extraction, or microwave-assisted extraction (MAE) can be employed to extract DMIP from solid matrices.[11]

2. Instrumental Analysis:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used and highly sensitive and selective method for the analysis of phthalate esters.[12]
  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV or mass spectrometry detector is also a common technique for the determination of DMIP and its more polar degradation products like isophthalic acid.[9]

Visualizations

Environmental Fate of this compound

Environmental_Fate_of_Dimethyl_Isophthalate DMIP This compound (DMIP) in Environment Air Atmosphere DMIP->Air Volatilization (minor) Water Water DMIP->Water Dissolution Soil Soil/Sediment DMIP->Soil Deposition/Sorption Air->Water Deposition Air->Soil Deposition Degradation Degradation Products (Monomethyl Isophthalate, Isophthalic Acid, CO2) Air->Degradation Atmospheric Photolysis (OH Radicals) Water->Soil Sorption Biota Biota Water->Biota Uptake (Low Potential) Water->Degradation Biodegradation (Aerobic/Anaerobic) Hydrolysis (minor) Soil->Water Desorption/Leaching Soil->Degradation Biodegradation (Aerobic/Anaerobic)

Caption: Environmental fate and transport pathways of this compound.

Experimental Workflow for Aerobic Biodegradation (OECD 301B)

Biodegradation_Workflow start Start prep Prepare Mineral Medium and Test Substance Solution start->prep setup Set up Test Vessels: - Test Substance + Inoculum - Blank (Inoculum only) - Reference (e.g., Sodium Benzoate) prep->setup inoculum Acquire and Prepare Activated Sludge Inoculum inoculum->setup incubation Incubate at 20-25°C in the dark for 28 days setup->incubation measurement Measure Evolved CO2 at Regular Intervals incubation->measurement analysis Calculate % Biodegradation ((CO2 test - CO2 blank) / ThCO2) * 100 measurement->analysis end End: Determine Ready Biodegradability analysis->end

Caption: Workflow for an aerobic biodegradation study (OECD 301B).

Conclusion

This compound is expected to have a relatively short persistence in most environmental compartments due to its susceptibility to biodegradation. Its low potential for bioaccumulation and volatilization suggests that the primary route of environmental removal is microbial degradation in soil and water. While abiotic processes such as hydrolysis and photolysis contribute to its overall degradation, they are generally slower than biodegradation under typical environmental conditions. Understanding these fate processes is crucial for accurately assessing the environmental risks associated with the production and use of this compound. The standardized experimental protocols outlined in this guide provide a robust framework for generating the necessary data for such assessments.

References

Unveiling the Solid State: A Technical Guide to the Crystal Structure of Dimethyl Isophthalate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structures of dimethyl isophthalate and several of its key derivatives, including halogenated and ethynyl-substituted analogs. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes crystallographic data and outlines the experimental protocols for structure determination, offering a centralized resource for understanding the solid-state behavior of these compounds.

Introduction

This compound and its derivatives are important intermediates in the synthesis of various materials, including polymers and pharmacologically active molecules. Their three-dimensional arrangement in the solid state, dictated by intermolecular interactions, is crucial for determining their physical and chemical properties. This guide delves into the crystal packing and supramolecular architecture of these compounds, supported by quantitative data and detailed experimental methodologies.

Crystallographic Data Summary

The crystal structures of this compound and its 5-substituted derivatives have been determined by single-crystal X-ray diffraction. A summary of the key crystallographic parameters is presented in Table 1. The parent this compound crystallizes in the orthorhombic space group Pna2₁, with two independent molecules in the asymmetric unit that participate in different non-covalent bonding interactions, including C—H···O hydrogen bonds and π–π stacking.[1]

Derivatives such as dimethyl 5-iodoisophthalate also crystallize in the orthorhombic system (Pna2₁), featuring a three-dimensional supramolecular network stabilized by C—H···O hydrogen bonds and I···O interactions.[1] In contrast, dimethyl 5-ethynylisophthalate adopts the orthorhombic space group Pnma with a planar molecular framework.[1] Halogen substitution at the 5-position can lead to polymorphism, as observed in dimethyl 5-bromoisophthalate and dimethyl 5-iodoisophthalate, which exhibit multiple crystal forms with distinct packing arrangements.

Table 1: Crystallographic Data for this compound and Its Derivatives

CompoundCSD/CCDC RefcodeFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Z
This compoundGOHRUSC₁₀H₁₀O₄OrthorhombicPna2₁18.031(4)10.824(2)9.689(2)9090908
Dimethyl 5-iodoisophthalate780476C₁₀H₉IO₄OrthorhombicPna2₁17.509(4)6.002(1)11.231(2)9090904
Dimethyl 5-ethynylisophthalate780475C₁₂H₁₀O₄OrthorhombicPnma13.921(3)6.845(1)10.898(2)9090904
Dimethyl 5-bromoisophthalate (Form I)2223874C₁₀H₉BrO₄MonoclinicP2₁/c11.453(2)10.026(2)9.499(2)90105.02(3)904
Dimethyl 5-bromoisophthalate (Form II)2223876C₁₀H₉BrO₄OrthorhombicPbca10.119(2)13.593(3)15.203(3)9090908

Note: Data obtained from the Cambridge Structural Database (CSD). Unit cell parameters are provided as an example and should be referenced from the original CIF files for precision.

Experimental Protocols

The determination of the crystal structures summarized above involves two critical experimental stages: the growth of high-quality single crystals and the collection and analysis of X-ray diffraction data.

Crystal Growth: Sublimation Method

For many this compound derivatives, single crystals suitable for X-ray diffraction can be obtained via sublimation. This technique is particularly effective for purifying organic solids and growing crystals directly from the vapor phase.

Detailed Methodology:

  • Sample Preparation: A small quantity (typically 20-50 mg) of the crude, dry solid is placed in the bottom of a sublimation apparatus (e.g., a Schlenk tube or a dedicated sublimator). The solid should be finely ground to increase surface area.

  • Apparatus Setup: The sublimation apparatus is connected to a vacuum line. A cold finger or a condenser is inserted into the apparatus, ensuring a cold surface for the sublimed compound to crystallize upon.

  • Vacuum Application: The apparatus is evacuated to a pressure typically in the range of 0.1 to 1 mbar.

  • Heating: The bottom of the apparatus containing the sample is gently heated using an oil bath or a heating mantle. The temperature is gradually increased until sublimation is observed. A temperature gradient is established between the heated zone and the cold finger.

  • Crystal Growth: As the compound sublimes, it transitions into the gas phase and then deposits as crystals on the cold surface. The process is allowed to proceed for several hours to days to grow crystals of sufficient size.

  • Crystal Harvesting: After cooling the apparatus to room temperature, the vacuum is gently released. The single crystals are then carefully collected from the cold finger for analysis.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the atomic arrangement within a crystalline solid.

Detailed Methodology:

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoloop and a cryoprotectant oil.

  • Data Collection: The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., a CCD or CMOS detector). The crystal is cooled to a low temperature (commonly 100-150 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated through a range of angles.

  • Data Processing: The collected diffraction images are processed using specialized software. This involves indexing the diffraction spots to determine the unit cell parameters and space group, and integrating the intensities of the reflections.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data using full-matrix least-squares techniques. In this iterative process, atomic coordinates, and displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualization of Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the key workflows in the study of the crystal structure of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystalgrowth Crystal Growth cluster_scxrd Single-Crystal X-ray Diffraction cluster_analysis Structure Determination & Analysis Synthesis Synthesis of Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification Sublimation Sublimation Purification->Sublimation Evaporation Slow Evaporation Purification->Evaporation Mounting Crystal Mounting & Screening Sublimation->Mounting Evaporation->Mounting DataCollection Data Collection Mounting->DataCollection DataProcessing Data Processing & Integration DataCollection->DataProcessing Solution Structure Solution (Direct Methods) DataProcessing->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Analysis (CIF) Refinement->Validation

Fig. 1: Experimental workflow from synthesis to structure analysis.

intermolecular_interactions Intermolecular Interaction Network cluster_interactions Interaction Types DMI This compound Derivative Hbond C-H...O Hydrogen Bond DMI->Hbond forms Halogen I...O / Br...O Halogen Bond DMI->Halogen forms PiStack π-π Stacking DMI->PiStack interacts via DMI2 Adjacent Molecule Hbond->DMI2 with Halogen->DMI2 with PiStack->DMI2 with

Fig. 2: Key intermolecular interactions in the crystal packing.

Conclusion

This technical guide provides a foundational understanding of the crystal structures of this compound and its derivatives. The presented data and experimental protocols offer a practical resource for researchers in materials science and pharmaceutical development. The visualization of workflows and interaction networks serves to clarify the complex relationships governing the solid-state architecture of these versatile compounds. Further research into a broader range of derivatives will continue to expand our knowledge of their structure-property relationships.

References

Methodological & Application

Application Notes and Protocols: Dimethyl Isophthalate as a Comonomer in Polyacrylate Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl isophthalate (DMI) is an aromatic diester that can be incorporated as a comonomer in the synthesis of polyacrylate resins. The inclusion of DMI's rigid aromatic structure into the polymer backbone is anticipated to modify the thermal and mechanical properties of the resulting copolymer. These modifications can be leveraged in various applications, including the development of controlled drug delivery systems. The aromatic nature of DMI can enhance the thermal stability of the polyacrylate resin, while also influencing its mechanical strength and flexibility. In the context of drug delivery, the hydrophobicity and potential for π-π stacking interactions introduced by the isophthalate moiety can affect drug loading and release kinetics, offering a valuable tool for tuning the performance of polyacrylate-based drug carriers.

This document provides detailed application notes on the effects of incorporating DMI into polyacrylate resins and protocols for the synthesis and characterization of these copolymers, with a focus on their potential use in drug delivery systems.

Impact of this compound on Polyacrylate Resin Properties

The incorporation of DMI as a comonomer in polyacrylate resins, such as poly(methyl acrylate) (PMA) and poly(methyl methacrylate) (PMMA), can significantly alter the physicochemical properties of the resulting polymer. While specific quantitative data for DMI-polyacrylate copolymers is limited in publicly available literature, the effects can be inferred from studies on similar aromatic comonomers and the inherent properties of the constituent polymers.

Thermal Properties

The introduction of the rigid aromatic ring of DMI into the flexible polyacrylate backbone is expected to increase the glass transition temperature (Tg) of the copolymer. This is because the bulky aromatic groups restrict the segmental motion of the polymer chains. An increase in Tg enhances the thermal stability of the material, making it suitable for applications requiring processing or use at elevated temperatures. For instance, pure PMMA has a glass transition temperature of approximately 105°C, and incorporating aromatic comonomers has been shown to increase this value.[1] The thermal degradation of polyacrylates typically occurs through depolymerization, and the inclusion of DMI may alter the degradation pathway and improve the overall thermal stability.[2][3][4]

Table 1: Baseline Thermal Properties of Homopolymers

PropertyPoly(methyl acrylate) (PMA)Poly(methyl methacrylate) (PMMA)
Glass Transition Temperature (Tg)~10°C[5]~105°C[6]
Decomposition Temperature-Begins around 165-250°C[2]
Mechanical Properties

The mechanical properties of polyacrylates are also influenced by the incorporation of DMI. The rigidity of the aromatic ring is expected to increase the tensile strength and Young's modulus of the copolymer compared to the corresponding homopolymer.[7] However, this increase in stiffness might be accompanied by a decrease in elongation at break, leading to a more brittle material. The specific mechanical properties will be dependent on the concentration of DMI in the copolymer.

Table 2: Baseline Mechanical Properties of Homopolymers

PropertyPoly(methyl acrylate) (PMA)Poly(methyl methacrylate) (PMMA)
Tensile Strength-~70 MPa[6]
Young's Modulus-~3 GPa[6]
Elongation at BreakTough, leathery, and flexible[5]Brittle[8]

Application in Drug Delivery

Polyacrylates are widely explored as matrices for controlled drug delivery due to their biocompatibility and tunable properties.[9][10] The incorporation of DMI can offer several advantages in this area:

  • Modulation of Drug Release: The hydrophobicity of the DMI monomer can influence the release of both hydrophobic and hydrophilic drugs. For hydrophobic drugs, the aromatic core of DMI can provide favorable interactions, potentially increasing drug loading and sustaining release. For hydrophilic drugs, the increased hydrophobicity of the matrix can retard their release. The overall drug release will be a function of diffusion through the polymer matrix and swelling of the polymer in aqueous media.

  • Enhanced Mechanical Integrity: The improved mechanical strength imparted by DMI can be beneficial for fabricating robust drug delivery devices, such as matrix tablets or implants, that can withstand the physiological environment without premature degradation.

  • Biocompatibility: While acrylates are generally considered biocompatible, the biocompatibility and cytotoxicity of any new copolymer must be thoroughly evaluated.[11] It is essential to conduct in vitro cytotoxicity studies on DMI-containing polyacrylates to ensure their suitability for pharmaceutical applications.

Experimental Protocols

The following are generalized protocols for the synthesis of poly(acrylate-co-dimethyl isophthalate) resins. These should be considered as starting points and may require optimization based on the desired copolymer composition and properties.

Protocol 1: Solution Polymerization of Poly(methyl acrylate-co-dimethyl isophthalate)

This protocol describes a method for synthesizing the copolymer in a solvent.

Materials:

  • Methyl acrylate (MA), inhibitor removed

  • This compound (DMI)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (initiator)

  • Toluene or Benzene (solvent)[12]

  • Methanol (non-solvent for precipitation)

  • Round-bottom flask with a condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Nitrogen or Argon gas inlet

Procedure:

  • Monomer and Initiator Preparation: In a round-bottom flask, dissolve the desired molar ratio of methyl acrylate and this compound in toluene. A typical starting point could be a 90:10 molar ratio of MA to DMI.

  • Add the initiator (e.g., 0.1-1.0 mol% relative to the total monomer content).

  • Inert Atmosphere: Purge the reaction mixture with an inert gas (nitrogen or argon) for 15-30 minutes to remove oxygen, which can inhibit free-radical polymerization.

  • Polymerization: Heat the reaction mixture to 70-90°C under a continuous inert gas blanket with constant stirring.[12] The polymerization time will vary depending on the desired conversion and molecular weight (typically 4-24 hours).

  • Precipitation and Purification: After the desired reaction time, cool the viscous polymer solution to room temperature.

  • Slowly pour the polymer solution into a beaker containing an excess of a non-solvent, such as methanol, while stirring vigorously. The copolymer will precipitate out.

  • Filter the precipitated polymer and wash it several times with fresh methanol to remove unreacted monomers and initiator residues.

  • Drying: Dry the purified copolymer in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.

Characterization:

  • Chemical Structure: Confirm the incorporation of both monomers using Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Molecular Weight: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).

  • Thermal Properties: Analyze the glass transition temperature (Tg) and thermal stability using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[2]

  • Mechanical Properties: Evaluate tensile strength, Young's modulus, and elongation at break of thin films cast from the copolymer solution using a universal testing machine.

dot

Synthesis_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification cluster_characterization Characterization Monomers Methyl Acrylate (MA) This compound (DMI) Mixing Dissolve Monomers & Initiator in Solvent Monomers->Mixing Solvent Toluene Solvent->Mixing Initiator BPO / AIBN Initiator->Mixing Purging Purge with N2/Ar Mixing->Purging Heating Heat to 70-90°C with Stirring Purging->Heating Cooling Cool to Room Temp. Heating->Cooling Polymer Solution Precipitation Precipitate in Methanol Cooling->Precipitation Filtration Filter & Wash Precipitation->Filtration Drying Vacuum Oven Drying Filtration->Drying FTIR_NMR FTIR / NMR Drying->FTIR_NMR Final Copolymer GPC GPC Drying->GPC DSC_TGA DSC / TGA Drying->DSC_TGA UTM Tensile Testing Drying->UTM

Caption: Workflow for the solution polymerization of poly(acrylate-co-dimethyl isophthalate).

Protocol 2: Drug Loading and In Vitro Release Study

This protocol outlines a method for loading a model drug into the synthesized copolymer and evaluating its release profile.

Materials:

  • Poly(acrylate-co-dimethyl isophthalate) copolymer

  • Model drug (e.g., a hydrophobic drug like ibuprofen or a hydrophilic drug like metformin)

  • Appropriate solvent for both polymer and drug (e.g., dichloromethane, acetone)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Shaking incubator or water bath

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Drug Loading (Solvent Evaporation Method):

    • Dissolve a known amount of the copolymer and the model drug in a common solvent.

    • Cast the solution into a petri dish or a mold to form a thin film.

    • Allow the solvent to evaporate slowly at room temperature, followed by drying under vacuum to remove any residual solvent.

    • The resulting film is the drug-loaded polymer matrix.

  • In Vitro Drug Release:

    • Cut a known weight and surface area of the drug-loaded polymer film.

    • Place the film in a vial containing a known volume of PBS (pH 7.4) to simulate physiological conditions.

    • Incubate the vials at 37°C with gentle agitation.

    • At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.

    • Analyze the concentration of the drug in the withdrawn samples using a suitable analytical method (UV-Vis spectrophotometry or HPLC).

    • Calculate the cumulative percentage of drug released over time.

Data Analysis:

The drug release data can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.

dot

Drug_Release_Workflow cluster_loading Drug Loading cluster_release In Vitro Release cluster_analysis Analysis Dissolve Dissolve Copolymer & Drug in Solvent Cast Cast Solution into Film Dissolve->Cast Evaporate Solvent Evaporation & Vacuum Drying Cast->Evaporate Incubate Incubate Drug-Loaded Film in PBS (pH 7.4) at 37°C Evaporate->Incubate Drug-Loaded Matrix Sample Withdraw Samples at Time Intervals Incubate->Sample Analyze Analyze Drug Concentration (UV-Vis / HPLC) Sample->Analyze Calculate Calculate Cumulative Drug Release Analyze->Calculate Model Fit to Release Kinetic Models Calculate->Model

Caption: Workflow for drug loading and in vitro release studies.

Safety and Handling

  • All polymerization reactions should be carried out in a well-ventilated fume hood.

  • Monomers and initiators can be toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses).

  • Solvents used are flammable and should be handled away from ignition sources.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The incorporation of this compound as a comonomer in polyacrylate resins presents a promising strategy for tuning the thermal, mechanical, and drug release properties of these polymers. The provided protocols offer a foundation for researchers to synthesize and evaluate these novel copolymers for various applications, particularly in the field of drug delivery. Further research is warranted to establish a quantitative understanding of the structure-property relationships and to conduct comprehensive biocompatibility assessments for their potential use in pharmaceutical formulations.

References

Application Notes and Protocols for Dimethyl Isophthalate (DMIP) as a Plasticizer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Dimethyl Isophthalate (DMIP) as a plasticizer in various polymer systems. This document includes detailed experimental protocols, performance data, and considerations for its application in research and drug development contexts.

Introduction to this compound as a Plasticizer

This compound (DMIP) is a phthalate ester that can be used as a plasticizer to increase the flexibility, workability, and distensibility of polymers.[1] By incorporating DMIP into a polymer matrix, the intermolecular forces between the polymer chains are reduced, leading to a decrease in the glass transition temperature (Tg) and modulus of elasticity.[1][2] While not as commonly used as other phthalates like dioctyl phthalate (DOP), DMIP's properties may make it suitable for specific applications, including in coatings, films, and potentially as a component in pharmaceutical formulations.[3]

Performance Data of this compound (Illustrative)

Due to a lack of specific comparative studies in the available literature, the following tables present illustrative data on the expected performance of DMIP as a plasticizer in Polyvinyl Chloride (PVC) and Cellulose Acetate. These values are based on the typical performance of low-molecular-weight phthalate plasticizers and should be confirmed by experimental testing.

Table 1: Illustrative Mechanical Properties of PVC Plasticized with DMIP compared to DOP and DOTP

PropertyUnplasticized PVCPVC + 30 phr DMIP (Illustrative)PVC + 30 phr DOP (Typical)PVC + 30 phr DOTP (Typical)
Glass Transition Temperature (Tg) ~85°C~35°C~30°C~32°C
Tensile Strength (MPa) ~50~25~23~24
Elongation at Break (%) ~5~300~350~330
Shore A Hardness ~100~85~80~82

Table 2: Illustrative Effect of DMIP on the Thermal Properties of Cellulose Acetate

PropertyCellulose Acetate (unplasticized)Cellulose Acetate + 20% DMIP (Illustrative)
Glass Transition Temperature (Tg) ~190°C~150°C

Experimental Protocols

The following are generalized protocols for the incorporation and evaluation of DMIP as a plasticizer in polymer films. Researchers should optimize these protocols for their specific polymer and application.

Protocol 1: Preparation of Plasticized PVC Films by Solvent Casting

This protocol describes the preparation of flexible PVC films with DMIP as a plasticizer using a solvent casting method.

Materials and Equipment:

  • Polyvinyl Chloride (PVC) resin

  • This compound (DMIP)

  • Tetrahydrofuran (THF) or other suitable solvent

  • Glass petri dishes or a flat glass plate

  • Magnetic stirrer and stir bar

  • Fume hood

  • Vacuum oven

Procedure:

  • Drying: Dry the PVC resin and DMIP in a vacuum oven at 60°C for 4 hours to remove any moisture.

  • Solution Preparation: In a fume hood, prepare a 10% (w/v) solution of PVC in THF by slowly adding the PVC resin to the solvent while stirring. Allow the PVC to dissolve completely.

  • Plasticizer Addition: Add the desired amount of DMIP (e.g., 10, 20, 30 parts per hundred parts of resin - phr) to the PVC solution and stir until a homogenous solution is obtained.

  • Casting: Pour the solution into a clean, dry glass petri dish on a level surface.

  • Solvent Evaporation: Cover the petri dish with a watch glass to slow down the evaporation rate and prevent the formation of defects. Allow the solvent to evaporate slowly in the fume hood at room temperature for 24-48 hours.

  • Final Drying: Place the cast film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Film Removal: Carefully peel the film from the glass substrate.

Protocol 2: Characterization of Plasticized Polymer Films

This protocol outlines the standard methods for evaluating the performance of DMIP as a plasticizer.

3.2.1. Thermal Analysis - Differential Scanning Calorimetry (DSC)

  • Objective: To determine the glass transition temperature (Tg) of the plasticized polymer.

  • Procedure:

    • Cut a small sample (5-10 mg) of the plasticized film and place it in an aluminum DSC pan.

    • Seal the pan and place it in the DSC instrument.

    • Heat the sample to a temperature above its expected Tg at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Cool the sample rapidly.

    • Reheat the sample at the same rate. The Tg is determined from the second heating scan as the midpoint of the transition in the heat flow curve.

3.2.2. Mechanical Testing - Tensile Properties

  • Objective: To measure the tensile strength, elongation at break, and modulus of elasticity of the plasticized film.

  • Procedure:

    • Cut the plasticized film into dumbbell-shaped specimens according to ASTM D638 or other relevant standards.

    • Measure the thickness and width of the gauge section of each specimen.

    • Mount the specimen in the grips of a universal testing machine.

    • Apply a tensile load at a constant crosshead speed until the specimen breaks.

    • Record the load and elongation data to calculate tensile strength, elongation at break, and Young's modulus.[4]

3.2.3. Migration and Leaching Studies

  • Objective: To quantify the amount of DMIP that migrates from the polymer matrix.

  • Procedure (Illustrative for leaching into an aqueous medium):

    • Cut a known weight and surface area of the plasticized film.

    • Immerse the film in a known volume of a relevant liquid medium (e.g., distilled water, simulated body fluid) in a sealed container.

    • Incubate the container at a specific temperature (e.g., 37°C) for a defined period.

    • At predetermined time intervals, take an aliquot of the liquid medium.

    • Analyze the concentration of DMIP in the aliquot using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[5][6]

Application in Drug Development

Phthalates are used in some pharmaceutical formulations, particularly in enteric coatings of tablets and capsules to modify drug release.[7][8] DMIP could potentially be used in such applications. However, its biocompatibility and toxicological profile must be carefully considered.

Biocompatibility and Toxicology
  • In Vitro Cytotoxicity: Studies have shown that this compound can be toxic to cells in culture.[9][10] In one study, DMIP created a zone of dead L-cells and chicken embryo cells in an agar overlay assay.[9] Another study on HeLa-S3 cells showed that DMIP was less toxic than several other phthalates, including diethyl phthalate and dibutyl phthalate.[10][11]

  • Leaching from Medical Devices: Phthalates can leach from medical devices made of plasticized PVC, leading to patient exposure.[5][6] While specific data on DMIP leaching from medical devices is limited, its potential for migration should be assessed for any application involving direct or indirect contact with the body.

Considerations for Use in Controlled Release Formulations

The selection of a plasticizer is critical for the performance of controlled-release coatings. The plasticizer affects the film's flexibility, adhesion, and permeability, which in turn influences the drug release profile. If considering DMIP for such applications, extensive studies on its compatibility with the active pharmaceutical ingredient (API) and other excipients, as well as its impact on drug stability and release kinetics, are essential.

Visualizations

Experimental Workflow for Evaluating DMIP as a Plasticizer

G cluster_prep Film Preparation cluster_char Characterization cluster_data Data Analysis A Dry PVC Resin & DMIP B Prepare PVC Solution in THF A->B C Add DMIP to Solution B->C D Solvent Cast Film C->D E Dry Film in Vacuum Oven D->E F Thermal Analysis (DSC) Determine Tg E->F Characterize Plasticized Film G Mechanical Testing (Tensile Strength, Elongation) E->G Characterize Plasticized Film H Migration/Leaching Studies (HPLC/GC-MS) E->H Characterize Plasticized Film I Compare Performance to other Plasticizers F->I G->I H->I

Workflow for the preparation and characterization of DMIP-plasticized polymer films.
Generalized Signaling Pathway for Endocrine Disruption by Phthalates

Disclaimer: The following diagram illustrates a generalized mechanism of endocrine disruption by certain phthalates. There is currently insufficient specific data to definitively link this compound to this or any other specific signaling pathway. This diagram is for illustrative purposes of a potential mechanism for the broader class of phthalate compounds.

G cluster_cell Target Cell cluster_nucleus Nucleus DNA DNA HRE Hormone Response Element Gene Target Gene Transcription Response Altered Cellular Response Gene->Response Receptor Hormone Receptor (e.g., Estrogen Receptor) Receptor->HRE Activates Hormone Endogenous Hormone (e.g., Estradiol) Hormone->Receptor Binds Phthalate Phthalate Metabolite Phthalate->Receptor May bind to and disrupt function

Generalized mechanism of endocrine disruption by some phthalate compounds.

References

Application Notes and Protocols for Dimethyl Isophthalate Analysis by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of dimethyl isophthalate using gas chromatography (GC). The protocols outlined below are essential for researchers engaged in quality control, environmental monitoring, and safety assessment where the detection and quantification of phthalates are critical.

Introduction

This compound is a diester of isophthalic acid, belonging to the broader class of phthalate esters. While not as commonly regulated as some ortho-phthalates, its detection and quantification are important in various matrices. Gas chromatography, often coupled with mass spectrometry (GC-MS) or other detectors like Flame Ionization Detector (FID) and Electron Capture Detector (ECD), is the predominant analytical technique for this purpose.[1] The structural similarity among phthalates can pose analytical challenges, such as co-elution, making the selection of an appropriate GC column and optimized conditions crucial for accurate analysis.[1][2]

Data Presentation: Quantitative Data Summary

The retention time of this compound is highly dependent on the specific GC column and analytical conditions employed. The following table summarizes retention times reported in various studies on different stationary phases.

GC ColumnStationary PhaseDimensionsRetention Time (min)Reference
Rtx-440Crossbond diphenyl dimethyl polysiloxane30 m x 0.25 mm x 0.25 µm5.491[1][3]
Rxi-XLBLow-polarity proprietary phase30 m x 0.25 mm x 0.25 µm4.690[1][3]
Rxi-5ms5% Phenyl-methylpolysiloxane30 m x 0.25 mm x 0.25 µm3.85[1][3]
Rtx-5050% Phenyl-methylpolysiloxane30 m x 0.25 mm x 0.25 µm6.35[1][3]
Rxi-35Sil MS35% Phenyl-methylpolysiloxane30 m x 0.25 mm x 0.25 µm5.498[1][3]
Rtx-CLPesticidesProprietary30 m x 0.25 mm x 0.25 µm4.174[1][3]
Rtx-CLPesticides2Proprietary30 m x 0.25 mm x 0.20 µm4.793[1][3]

Note: Retention times are illustrative and can vary based on the specific instrument, column condition, and temperature program.

Experimental Protocols

Protocol 1: General Purpose GC-MS Analysis of this compound

This protocol provides a general framework for the analysis of this compound in a standard solution. Optimization may be required for specific sample matrices.

1. Sample Preparation (Standard Solution)

  • Prepare a stock solution of this compound in a high-purity solvent such as methylene chloride or hexane/acetone.[4]

  • Perform serial dilutions to create calibration standards at desired concentrations (e.g., 1, 5, 10, 20, 50 µg/mL).

  • To avoid contamination, use glassware (volumetric flasks, syringes, vials) exclusively, as plastics can leach phthalates.[1][4]

2. GC-MS Instrumentation and Conditions

  • GC System: Agilent 8890 GC (or equivalent)

  • MS System: Agilent 5977B MS (or equivalent)

  • GC Column: Rtx-440 or Rxi-XLB (30 m x 0.25 mm, 0.25 µm) have shown good resolution for phthalate mixtures.[1] A common alternative is a DB-5ms column.[2]

  • Injector: Split/Splitless, operated in splitless mode at 280-290°C.[2]

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[2][5]

  • Oven Program:

    • Initial Temperature: 150°C, hold for 0.8 min.

    • Ramp 1: 5°C/min to 200°C.

    • Ramp 2: 3°C/min to 275°C, hold for 2 min.[1]

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

    • Scan Range: m/z 40-500.[7]

    • Ion Source Temperature: 230-250°C.[2][6]

    • Transfer Line Temperature: 300°C.[6]

3. Data Analysis

  • Identify this compound based on its retention time and mass spectrum. The characteristic quantifier ion for dimethyl phthalate (an isomer of this compound) is m/z 163.[2]

  • Quantify the analyte by generating a calibration curve from the analysis of the standard solutions.

Protocol 2: Analysis of this compound in a Complex Matrix (e.g., Vegetable Oil)

This protocol is adapted for a more complex matrix and incorporates a sample extraction step.

1. Sample Preparation (Liquid-Liquid Extraction)

  • Weigh 0.5 g of the oil sample into a glass centrifuge tube.[5]

  • Spike with an appropriate internal standard if necessary.

  • Add 5 mL of acetonitrile.[5]

  • Vortex the mixture for 1 minute and sonicate for 20 minutes.[5]

  • Centrifuge at 5000 rpm for 5 minutes.[5]

  • Transfer the upper acetonitrile layer to a clean GC vial for analysis.[5]

2. GC-MS/MS Instrumentation and Conditions

  • GC System: Thermo Scientific TRACE GC or equivalent.

  • MS System: Triple quadrupole mass spectrometer for higher selectivity and sensitivity.

  • GC Column: Restek Rxi-5ms (30 m × 0.25 mm × 0.25 µm).[5]

  • Injector: Split injection with a ratio of 1:10.[5]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[5]

  • Oven Program:

    • Initial Temperature: 60°C, hold for 2 min.

    • Ramp: 25°C/min to 320°C, hold for 5 min.[5]

  • MS/MS Parameters: Utilize Multiple Reaction Monitoring (MRM) for enhanced selectivity. Precursor and product ions for this compound would need to be determined.

Mandatory Visualizations

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Extraction Extraction/Cleanup Sample->Extraction Derivatization Derivatization (if needed) Extraction->Derivatization Injection Injection Derivatization->Injection Separation GC Separation Injection->Separation Detection MS Detection Separation->Detection Identification Identification Detection->Identification Quantification Quantification Identification->Quantification Report Reporting Quantification->Report

Caption: General workflow for the analysis of this compound by GC-MS.

Chemical_Relationship Isophthalic_Acid Isophthalic Acid (Benzene-1,3-dicarboxylic acid) Dimethyl_Isophthalate This compound Isophthalic_Acid->Dimethyl_Isophthalate Esterification with Methanol

Caption: Chemical relationship between isophthalic acid and this compound.

References

Application Notes and Protocols for the Synthesis of Poly(ethylene terephthalate-co-isophthalate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of poly(ethylene terephthalate-co-isophthalate) (PETI), a versatile copolyester with tunable properties. The inclusion of isophthalate units into the polyethylene terephthalate (PET) backbone disrupts the polymer's crystallinity, leading to materials with modified thermal properties, increased solubility, and enhanced transparency.[1][2] These characteristics make PETI a material of significant industrial interest.[3]

Overview of Synthesis

The synthesis of PETI is typically achieved through a two-stage melt polycondensation process.[4][5] The first stage is an esterification reaction where terephthalic acid (TPA) and isophthalic acid (IPA) react with an excess of ethylene glycol (EG) to form a mixture of bis(2-hydroxyethyl) terephthalate (BHET) and bis(2-hydroxyethyl) isophthalate (BHEI) oligomers. The second stage is a polycondensation reaction, carried out at high temperature and under vacuum, where the oligomers are joined to form the final high molecular weight copolyester, with the elimination of ethylene glycol.

Experimental Data Summary

The thermal properties of PETI are highly dependent on the molar ratio of isophthalic acid incorporated into the polymer chain. As the isophthalate content increases, both the melting temperature (Tm) and the heat of fusion (ΔHm) decrease, leading to a more amorphous polymer.[1] For isophthalic unit contents higher than 25%, the copolyesters are typically amorphous.[1] The glass transition temperature (Tg) of the copolyesters generally falls between that of pure PET and pure poly(ethylene isophthalate) (PEI).[1]

Isophthalate Molar Ratio (%)Melting Temperature (Tm) (°C)Glass Transition Temperature (Tg) (°C)Intrinsic Viscosity (dL/g)
0 (PET)250-26067-81~0.6-0.8
424379.50.7-0.8
823378.90.7-0.8
1521177.50.7-0.8
25Amorphous75.80.7-0.8
40Amorphous73.10.7-0.8
50Amorphous71.50.7-0.8

Note: The values presented are approximate and can vary depending on the specific synthesis conditions and characterization methods used. Data is compiled from multiple sources.[1][3]

Experimental Protocols

The following protocols describe the synthesis of PETI via a two-stage melt polycondensation method.

Materials
  • Terephthalic acid (TPA)

  • Isophthalic acid (IPA)

  • Ethylene glycol (EG)

  • Germanium dioxide (GeO2) or Antimony trioxide (Sb2O3) as a catalyst

  • Nitrogen gas (high purity)

Equipment
  • High-pressure stainless steel reactor equipped with a mechanical stirrer, distillation column, condenser, nitrogen inlet, and a drain valve.

  • Heating mantle and temperature controller.

  • Vacuum pump.

Protocol 1: Two-Stage Melt Polycondensation

Stage 1: Esterification

  • Charge the reactor with terephthalic acid, isophthalic acid, and ethylene glycol. The molar ratio of diacids (TPA + IPA) to EG should be approximately 1:1.2 to 1:1.5.

  • Add the catalyst (e.g., 0.05 wt% GeO2 or Sb2O3 relative to the total diacid weight).

  • Pressurize the reactor with nitrogen to approximately 3 bar.

  • Begin stirring and gradually heat the reactor to 240-255°C.[1][6]

  • Maintain these conditions for 2-3 hours to carry out the esterification reaction, during which water will be distilled off.[6] The reaction is complete when the theoretical amount of water has been collected.

Stage 2: Polycondensation

  • Gradually increase the temperature to 260-270°C.[1][6]

  • Slowly reduce the pressure to below 100 Pa to apply a vacuum.[6]

  • Continue the reaction under vigorous stirring for an additional 2.5-3.5 hours.[6] During this stage, excess ethylene glycol is removed, and the viscosity of the polymer melt will increase significantly.

  • Once the desired viscosity is achieved (as indicated by the stirrer's torque), stop the reaction.

  • Extrude the molten polymer from the reactor into a water bath to quench and solidify it.

  • Granulate the resulting polymer for further analysis and processing.

Visualizations

Synthesis Pathway of PETI

Synthesis_Pathway TPA Terephthalic Acid (TPA) Esterification Esterification (240-255°C, N2) TPA->Esterification IPA Isophthalic Acid (IPA) IPA->Esterification EG Ethylene Glycol (EG) EG->Esterification Oligomers BHET & BHEI Oligomers Polycondensation Polycondensation (260-270°C, Vacuum) Oligomers->Polycondensation PETI Poly(ethylene terephthalate-co-isophthalate) (PETI) Esterification->Oligomers Polycondensation->PETI

Caption: Chemical synthesis pathway for PETI.

Experimental Workflow

Experimental_Workflow start Start charge_reactants Charge Reactor with TPA, IPA, EG, Catalyst start->charge_reactants esterification Esterification (240-255°C, 3 bar N2) charge_reactants->esterification water_removal Distill off Water esterification->water_removal polycondensation Polycondensation (260-270°C, Vacuum) water_removal->polycondensation eg_removal Remove Excess EG polycondensation->eg_removal extrude Extrude and Quench Polymer eg_removal->extrude granulate Granulate PETI extrude->granulate end End granulate->end

Caption: Experimental workflow for PETI synthesis.

References

Application Notes and Protocols for the Synthesis of Heat-Resistant Polymers Using Dimethyl Isophthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of dimethyl isophthalate (DMIP) as a key monomer in the synthesis of various heat-resistant polymers. The information detailed below is intended to facilitate the practical application of DMIP in a laboratory setting for the development of novel high-performance materials.

Introduction

This compound (DMIP) is an aromatic dicarboxylic acid ester that serves as a valuable building block in polymer chemistry. Its meta-substituted benzene ring introduces a kinked structure into the polymer backbone, which can disrupt chain packing and enhance solubility and processability compared to its linear counterpart, dimethyl terephthalate. This attribute, combined with the inherent thermal stability of the aromatic ring, makes DMIP a crucial component in the synthesis of a range of heat-resistant polymers, including polyamides, polybenzimidazoles, and polyesters. These polymers find applications in diverse fields, from aerospace and electronics to biomedical devices, where high thermal and chemical stability are paramount.

Data Presentation: Thermal Properties of Polymers Synthesized with Isophthalate Moieties

The following tables summarize key thermal properties of various heat-resistant polymers synthesized using isophthalic acid or its derivatives, providing a comparative overview for material selection.

Polymer ClassSpecific Polymer ExampleGlass Transition Temp. (Tg) (°C)5% Weight Loss Temp. (Td5) (°C)Melting Temp. (Tm) (°C)
Polyamides Poly(m-phenylene isophthalamide)215 - 285~400~350
Polyamide from 4,4'-oxydianiline and isophthaloyl chloride237 - 254[1]>400[1]Amorphous
Polyamide from pentadecylbenzene-1,3-diamine and isophthalic acid230 - 323[1]362 - 433[1]Amorphous
Polybenzimidazoles PBI from 3,3',4,4'-tetraaminobiphenyl and isophthalic acid~427>500-
PBI from 3,3′,4,4′-tetraaminodiphenylsulfone and isophthalic acid438 - 480[2]>485[2]-
Polyesters Poly(ethylene isophthalate)~65[3]-~240[3]
Copolyester of DMT, DMI, and Ethylene Glycol (50% DMI)~75-Amorphous[3]

Experimental Protocols

Detailed methodologies for the synthesis of heat-resistant polymers using this compound are provided below.

Protocol 1: Synthesis of Aromatic Polyamides via Melt Polycondensation

This protocol describes the synthesis of an aromatic polyamide from this compound and an aromatic diamine, such as 4,4'-oxydianiline (ODA), via a melt polycondensation reaction.

Materials:

  • This compound (DMIP)

  • 4,4'-Oxydianiline (ODA)

  • Antimony trioxide (catalyst)

  • Nitrogen gas (high purity)

Equipment:

  • High-temperature reaction vessel with a mechanical stirrer, nitrogen inlet/outlet, and a distillation condenser.

  • Heating mantle with a temperature controller.

  • Vacuum pump.

Procedure:

  • Charging the Reactor: In the reaction vessel, combine equimolar amounts of this compound and 4,4'-oxydianiline. Add a catalytic amount of antimony trioxide (approximately 0.05 mol% based on the diacid ester).

  • Inert Atmosphere: Purge the reactor with high-purity nitrogen for at least 30 minutes to remove any oxygen. Maintain a slow, continuous nitrogen flow throughout the initial stages of the reaction.

  • Ester Interchange (First Stage): Gradually heat the reaction mixture to 180-220°C with constant stirring. Methanol will begin to distill off as a byproduct of the ester interchange reaction. Continue this stage until the evolution of methanol ceases (typically 2-3 hours).

  • Polycondensation (Second Stage): Increase the temperature to 250-280°C. Gradually apply a vacuum to the system to remove the remaining methanol and any other volatile byproducts, driving the polymerization reaction to completion.

  • Monitoring Viscosity: The progress of the polymerization can be monitored by the increase in the viscosity of the melt. This can be observed through the torque on the mechanical stirrer.

  • Polymer Isolation: Once the desired viscosity is achieved, indicating a high molecular weight polymer has formed, cool the reactor under a nitrogen atmosphere. The resulting solid polyamide can be extruded or mechanically removed from the reactor.

  • Purification: The polymer can be purified by dissolving it in a suitable solvent (e.g., N-methyl-2-pyrrolidone, NMP) and precipitating it in a non-solvent like methanol. The precipitate is then filtered, washed, and dried under vacuum.

Protocol 2: Synthesis of Polybenzimidazole (PBI) via a Two-Stage Melt Polycondensation

This protocol is adapted from a patented process for producing polybenzimidazoles and describes the reaction of this compound with an aromatic tetraamine, such as 3,3',4,4'-tetraaminobiphenyl (TAB).

Materials:

  • This compound (DMIP)

  • Diphenyl isophthalate (optional, can be used in combination with DMIP)

  • 3,3',4,4'-Tetraaminobiphenyl (TAB)

  • Triphenyl phosphite (catalyst)

  • Nitrogen gas (high purity)

Equipment:

  • Reaction flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser for the first stage.

  • High-temperature oven or furnace for the second stage.

  • Grinding or milling equipment.

Procedure:

  • First Stage - Prepolymer Formation:

    • Charge the reaction flask with this compound, 3,3',4,4'-tetraaminobiphenyl, and a catalytic amount of triphenyl phosphite. Molar ratios can be varied; for example, a 50:50 molar ratio of this compound to diphenyl isophthalate can be used.

    • Purge the flask with nitrogen and heat the mixture with stirring.

    • Raise the temperature to above the melting point of the tetraamine until the viscosity of the mixture increases significantly.

    • Discontinue stirring and continue heating to allow the reaction mixture to foam.

    • Cool the resulting foam to a friable solid and grind it into a fine powder (prepolymer).

  • Second Stage - Solid-State Polymerization:

    • Place the ground prepolymer in a suitable container in a high-temperature oven or furnace.

    • Heat the prepolymer under a nitrogen atmosphere at a high temperature (e.g., up to 400°C) for several hours to advance the polymerization and increase the molecular weight.

    • The final polybenzimidazole product is a dark, solid material.

Protocol 3: Synthesis of Heat-Resistant Polyesters via Melt Transesterification

This protocol outlines the synthesis of a polyester from this compound and a diol, such as ethylene glycol, through a two-stage melt transesterification process.

Materials:

  • This compound (DMIP)

  • Ethylene glycol (EG)

  • Zinc acetate or antimony trioxide (catalyst)

  • Phosphoric acid (stabilizer)

  • Nitrogen gas (high purity)

Equipment:

  • Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, condenser, and vacuum connection.

  • Heating mantle with a temperature controller.

  • Vacuum pump.

Procedure:

  • Transesterification (First Stage):

    • Charge the reaction vessel with this compound, an excess of ethylene glycol (e.g., a 1:2 molar ratio of DMIP to EG), and a catalytic amount of zinc acetate or antimony trioxide.

    • Heat the mixture to 150-200°C under a nitrogen atmosphere with stirring. Methanol will be liberated and should be collected in the condenser.

    • Continue the reaction until approximately 80-90% of the theoretical amount of methanol has been removed.

  • Polycondensation (Second Stage):

    • Add a stabilizer, such as phosphoric acid, to deactivate the transesterification catalyst.

    • Gradually increase the temperature to 270-280°C while simultaneously reducing the pressure by applying a vacuum.

    • Excess ethylene glycol will distill off. Continue the reaction under high vacuum for several hours until the desired melt viscosity is reached, indicating the formation of a high molecular weight polyester.

  • Polymer Extrusion and Quenching:

    • Once the polymerization is complete, extrude the molten polymer from the reactor into a water bath to quench it and form solid strands.

    • The strands can then be pelletized for further processing.

Mandatory Visualizations

Synthesis_Workflow cluster_polyamide Polyamide Synthesis DMIP_pa This compound Melt_Poly_pa Melt Polycondensation (180-280°C, Vacuum) DMIP_pa->Melt_Poly_pa Diamine_pa Aromatic Diamine Diamine_pa->Melt_Poly_pa Catalyst_pa Catalyst (e.g., Sb2O3) Catalyst_pa->Melt_Poly_pa Polyamide Heat-Resistant Polyamide Melt_Poly_pa->Polyamide

Caption: Workflow for Aromatic Polyamide Synthesis.

PBI_Synthesis_Workflow cluster_pbi Polybenzimidazole (PBI) Synthesis DMIP_pbi This compound Stage1 Stage 1: Prepolymer Formation (Melt, Foaming) DMIP_pbi->Stage1 Tetraamine_pbi Aromatic Tetraamine Tetraamine_pbi->Stage1 Catalyst_pbi Catalyst (e.g., Triphenyl Phosphite) Catalyst_pbi->Stage1 Prepolymer Friable Prepolymer Stage1->Prepolymer Stage2 Stage 2: Solid-State Polymerization (High Temp, N2) Prepolymer->Stage2 PBI Polybenzimidazole (PBI) Stage2->PBI

Caption: Two-Stage Synthesis of Polybenzimidazole.

Polyester_Synthesis_Workflow cluster_polyester Polyester Synthesis DMIP_pe This compound Stage1_pe Stage 1: Transesterification (150-200°C) DMIP_pe->Stage1_pe Diol_pe Diol (e.g., Ethylene Glycol) Diol_pe->Stage1_pe Catalyst_pe Catalyst (e.g., Zn(OAc)2) Catalyst_pe->Stage1_pe Oligomer Oligomer Stage1_pe->Oligomer Stage2_pe Stage 2: Polycondensation (270-280°C, Vacuum) Oligomer->Stage2_pe Polyester Heat-Resistant Polyester Stage2_pe->Polyester

Caption: Two-Stage Melt Transesterification for Polyester Synthesis.

Disclaimer: These protocols provide a general framework. Reaction conditions, including temperature, time, and catalyst concentration, may need to be optimized for specific monomers and desired polymer properties. All experiments should be conducted with appropriate safety precautions in a well-ventilated fume hood.

References

Application Notes and Protocols: Incorporating Dimethyl Isophthalate to Lower Polymer Melting Point

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The modification of polymer thermal properties is a critical aspect of materials science and engineering, with significant implications for various applications, including in the pharmaceutical industry for the development of drug delivery systems. The melting point (Tm) of a polymer is a key parameter that influences its processability and performance. Lowering the melting point can be advantageous for processes such as extrusion and injection molding, as it allows for lower processing temperatures, potentially reducing energy consumption and preventing the degradation of thermally sensitive active pharmaceutical ingredients (APIs).

One effective method to reduce the melting point of polyesters, such as polyethylene terephthalate (PET), is through copolymerization with a comonomer that disrupts the regularity of the polymer chain. Dimethyl isophthalate (DMIP) is an isomer of dimethyl terephthalate (DMT), the standard monomer used in PET production. The meta-substitution pattern of the carboxyl groups in isophthalic acid introduces a kink in the polymer backbone, which hinders crystallization and consequently lowers the melting temperature.[1][2] This document provides detailed application notes and protocols for the incorporation of this compound into polyesters to modulate their melting point.

Principle of Melting Point Depression

The incorporation of DMIP as a comonomer in the polyester backbone leads to a depression in the melting point due to the disruption of crystal lattice formation. In a homopolymer like PET, the linear and regular arrangement of the terephthalate units allows for efficient chain packing and the formation of a highly crystalline structure, resulting in a relatively high melting point (around 250-260°C).[3]

When DMIP is introduced, the isophthalate units, with their meta-oriented linkages, create irregularities in the polymer chain. These "kinks" disrupt the long-range order necessary for crystallization, leading to a decrease in the degree of crystallinity and a reduction in the size and perfection of the crystalline lamellae. As a result, less thermal energy is required to overcome the intermolecular forces holding the chains together in the crystalline state, leading to a lower melting point.[4][5] In fact, as the concentration of isophthalate units increases, the copolyester can become completely amorphous. For poly(ethylene terephthalate-co-isophthalate), the material becomes amorphous when the isophthalate content is higher than 25%.[4]

Quantitative Data: Effect of this compound on Thermal Properties of PET

The following table summarizes the effect of incorporating varying mole percentages of this compound on the thermal properties of polyethylene terephthalate, as determined by Differential Scanning Calorimetry (DSC).

Mole % DMI in feedGlass Transition Temp. (Tg), °CCold Crystallization Temp. (Tcc), °CMelting Temp. (Tm), °C
0 (PET)78135255
1076130238
2074125220
3072-Amorphous
4070-Amorphous
5068-Amorphous
100 (PEI)65-240 (Semicrystalline)

Data adapted from Karayannidis, G. P., et al. "Thermal behavior and tensile properties of poly(ethylene terephthalate-co-ethylene isophthalate)." Journal of Applied Polymer Science 78.2 (2000): 200-207.[1][2]

Experimental Protocols

Synthesis of PET Copolymers with this compound via Melt Polycondensation

This protocol describes the synthesis of a series of poly(ethylene terephthalate-co-isophthalate) copolymers with varying DMIP content using a two-step melt polycondensation method.[1][2]

Materials:

  • Dimethyl terephthalate (DMT)

  • This compound (DMIP)

  • Ethylene glycol (EG)

  • Catalyst (e.g., antimony trioxide, Sb₂O₃, or a titanium-based catalyst)[6]

  • Stabilizer (e.g., phosphoric acid)

  • Nitrogen gas (high purity)

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation column connected to a condenser and a collection flask.

  • Heating mantle with a temperature controller.

  • Vacuum pump.

Procedure:

Step 1: Transesterification

  • Charge the reactor with the desired molar ratios of DMT and DMIP, and a molar excess of ethylene glycol (typically a 1:2.2 molar ratio of total diesters to EG).

  • Add the catalyst (e.g., 0.05 mol% based on the total diester amount).

  • Purge the reactor with nitrogen gas for at least 30 minutes to create an inert atmosphere.

  • Heat the reactor to 180-200°C under a slow stream of nitrogen while stirring.

  • Methanol will be produced as a byproduct of the transesterification reaction and will be collected in the collection flask.

  • Continue the reaction until approximately 90% of the theoretical amount of methanol has been collected. This typically takes 2-3 hours.

Step 2: Polycondensation

  • After the transesterification step, add the stabilizer (e.g., 0.04 mol% phosphoric acid) to inactivate the catalyst partially and prevent side reactions.

  • Gradually increase the temperature to 270-280°C.

  • Simultaneously, gradually reduce the pressure inside the reactor to below 1 mbar using a vacuum pump.

  • During this stage, excess ethylene glycol is removed and collected, and the viscosity of the polymer melt will increase as the molecular weight builds up.

  • Continue the polycondensation reaction for 2-4 hours, or until the desired melt viscosity is achieved (monitored by the stirrer's torque).

  • Once the reaction is complete, extrude the molten polymer from the reactor into a water bath to quench and solidify it.

  • Pelletize the resulting copolyester for further analysis.

G

Caption: Workflow for the thermal analysis of copolyesters using DSC.

Conclusion

The incorporation of this compound as a comonomer is a well-established and effective method for lowering the melting point of polyesters like PET. The disruption of chain regularity by the isophthalate units leads to a reduction in crystallinity and, consequently, a lower melting temperature. This approach offers a tunable method for modifying the thermal properties of polyesters to suit specific processing and application requirements, which is of particular interest in the development of advanced drug delivery systems and other specialized materials. The protocols provided herein offer a systematic approach to the synthesis and thermal characterization of these copolyesters.

References

Application Notes and Protocols for the Quantification of Dimethyl Isophthalate in Plastics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of dimethyl isophthalate (DMIP) in various plastic matrices. The following sections outline established analytical methodologies, including sample preparation, instrumental analysis, and data interpretation.

Introduction

This compound (DMIP) is a plasticizer used in the manufacturing of various polymers to enhance their flexibility and durability.[1][2] Due to its potential for migration from plastic products, accurate and reliable quantification of DMIP is crucial for quality control, regulatory compliance, and safety assessment, particularly for materials used in consumer goods, medical devices, and food packaging.[3][4][5] This application note details validated methods for the determination of DMIP in plastics, primarily focusing on gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC).

Analytical Methodologies

The quantification of DMIP in plastics typically involves a two-step process: extraction of the analyte from the polymer matrix followed by instrumental analysis. The choice of method depends on the type of plastic, the required sensitivity, and the available instrumentation.

Sample Preparation

Effective extraction of DMIP from the plastic is critical for accurate quantification. As a plasticizer, DMIP is not chemically bound to the polymer and can be extracted using appropriate solvents.[6] To enhance extraction efficiency, it is important to increase the surface area of the sample by grinding, cutting, or drilling the plastic into small particles.[6]

Common extraction techniques include:

  • Solvent Extraction: This is the most straightforward method, involving the immersion and agitation of the plastic sample in a suitable solvent.

  • Ultrasonic-Assisted Extraction (UAE): This method uses ultrasonic waves to accelerate the extraction process.[7][8][9][10]

  • Soxhlet Extraction: A classical and exhaustive extraction technique suitable for a wide range of plastic materials.[7][8]

  • Dissolution-Precipitation: This technique involves dissolving the plastic in a suitable solvent and then precipitating the polymer by adding a non-solvent, leaving the DMIP in the solution.

Recommended Solvents: Dichloromethane, a mixture of hexanes and acetone (1:1), and tetrahydrofuran (THF) are commonly used solvents for extracting phthalates from plastics.[6][8]

Instrumental Analysis

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the most widely used technique for the identification and quantification of phthalates due to its high sensitivity and selectivity.[8][9][11] The extracted sample is injected into the GC, where DMIP is separated from other components based on its boiling point and interaction with the stationary phase of the column. The mass spectrometer then detects and quantifies the DMIP.

High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC is another robust technique for phthalate analysis.[3][12][13][14] Separation is achieved based on the partitioning of DMIP between the mobile and stationary phases. A UV detector is commonly used for quantification.[12][13]

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of phthalates using GC-MS and HPLC-UV. While specific data for DMIP may vary depending on the exact experimental conditions and matrix, these values provide a general reference.

Analytical MethodAnalyteMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
GC-MSPhthalatesPolymer Materials3.46 - 10.10 µg/mL-76 - 100[8][9][10]
GC-ECDPhthalatesPolymer Materials2.97 - 4.29 µg/mL-76 - 100[8][9][10]
HPLC-UVDimethyl Phthalate (DMP)Plastic Toys0.08 ng0.54 ng-[15]
HPLC-UVDimethyl Phthalate (DMP)Lansoprazole Enteric-Coated Capsules-1.4 µg/mL (Linear Range Start)91.3[16]
LC-MS/MSPhthalatesFood Simulants-A few ng/g70 - 115[5]

Experimental Protocols

Protocol 1: Quantification of DMIP in Plastics using GC-MS

This protocol is based on established methods for phthalate analysis such as EPA Method 8061 and ISO 8124-6:2018.[6][7]

1. Sample Preparation (Ultrasonic-Assisted Extraction):

  • Weigh approximately 1-5 grams of the finely divided plastic sample into a clean glass vial.[11]
  • Add a known volume of dichloromethane (e.g., 20 mL).
  • Spike the sample with an appropriate internal standard if necessary.
  • Place the vial in an ultrasonic bath and sonicate at 60°C for 1 hour.[7]
  • Allow the solution to cool to room temperature.
  • Filter the extract through a 0.45 µm PTFE syringe filter into a clean GC vial.

2. GC-MS Analysis:

  • Instrument: Gas Chromatograph coupled with a Mass Spectrometer.
  • Column: 5% Phenyl Methyl Siloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[4]
  • Injector Temperature: 250 °C.[9]
  • Oven Temperature Program:
  • Initial temperature: 40°C, hold for 3 minutes.[9]
  • Ramp to 290°C at 20°C/min.[9]
  • Ramp to 310°C at 20°C/min, hold for 9 minutes.[9]
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[9]
  • Ion Source Temperature: 230 °C.[9]
  • Electron Energy: 70 eV.[9]
  • Mass Range: Scan from m/z 50-500 or use selected ion monitoring (SIM) for target ions of DMIP (e.g., m/z 163, 194).[4][5]

3. Calibration and Quantification:

  • Prepare a series of calibration standards of DMIP in dichloromethane.
  • Analyze the standards using the same GC-MS method.
  • Construct a calibration curve by plotting the peak area of DMIP against its concentration.
  • Calculate the concentration of DMIP in the sample extract from the calibration curve and report the final concentration on a weight/weight basis (e.g., ppm or µg/g).[6]

Protocol 2: Quantification of DMIP in Plastics using HPLC-UV

This protocol is adapted from methods developed for the analysis of various phthalates.[12][14][16]

1. Sample Preparation (Solvent Extraction):

  • Follow the same sample preparation steps as in Protocol 1 (Section 4.1, steps 1.1-1.6), using a suitable solvent such as methanol or acetonitrile.

2. HPLC-UV Analysis:

  • Instrument: High-Performance Liquid Chromatograph with a UV detector.
  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).[16]
  • Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 75:25 v/v).[16]
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection Wavelength: 230 nm.[12][14][16]
  • Injection Volume: 20 µL.

3. Calibration and Quantification:

  • Prepare a series of calibration standards of DMIP in the mobile phase.
  • Analyze the standards using the same HPLC-UV method.
  • Construct a calibration curve by plotting the peak area of DMIP against its concentration.
  • Calculate the concentration of DMIP in the sample extract from the calibration curve and report the final concentration.

Mandatory Visualizations

experimental_workflow_gcms cluster_prep Sample Preparation cluster_analysis GC-MS Analysis start Plastic Sample grind Grind/Cut into Small Particles start->grind weigh Weigh Sample (1-5 g) grind->weigh extract Add Dichloromethane & Internal Standard weigh->extract sonicate Ultrasonic Bath (60°C, 1 hr) extract->sonicate filter Filter Extract (0.45 µm PTFE) sonicate->filter end_prep Sample for GC-MS filter->end_prep inject Inject into GC-MS end_prep->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (SIM) separate->detect quantify Quantification using Calibration Curve detect->quantify result DMIP Concentration quantify->result

Caption: Workflow for DMIP quantification in plastics by GC-MS.

experimental_workflow_hplc cluster_prep_hplc Sample Preparation cluster_analysis_hplc HPLC-UV Analysis start_hplc Plastic Sample grind_hplc Grind/Cut into Small Particles start_hplc->grind_hplc weigh_hplc Weigh Sample grind_hplc->weigh_hplc extract_hplc Solvent Extraction (Methanol/Acetonitrile) weigh_hplc->extract_hplc filter_hplc Filter Extract extract_hplc->filter_hplc end_prep_hplc Sample for HPLC filter_hplc->end_prep_hplc inject_hplc Inject into HPLC end_prep_hplc->inject_hplc separate_hplc C18 Column Separation inject_hplc->separate_hplc detect_hplc UV Detection (230 nm) separate_hplc->detect_hplc quantify_hplc Quantification via Calibration Curve detect_hplc->quantify_hplc result_hplc DMIP Concentration quantify_hplc->result_hplc

Caption: Workflow for DMIP quantification in plastics by HPLC-UV.

Important Considerations

  • Contamination Control: Phthalates are ubiquitous in laboratory environments.[17] It is crucial to use scrupulously clean glassware and high-purity solvents to avoid contamination.[18] Avoid using plastic labware during sample preparation.[18]

  • Method Validation: Each laboratory should validate the chosen method for its specific application and plastic matrix. This includes determining the limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, and precision.

  • Matrix Effects: Different plastic matrices can interfere with the extraction and analysis. It may be necessary to optimize the sample preparation procedure for each type of plastic.

  • Regulatory Compliance: Ensure that the chosen method meets the requirements of the relevant regulatory bodies (e.g., CPSC, FDA, European Union).[11][19]

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Dimethyl Isophthalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of crude dimethyl isophthalate (DMIP). It includes troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Crude this compound (DMIP) typically contains impurities stemming from its synthesis, which is the esterification of isophthalic acid with methanol.[1] Common impurities may include:

  • Unreacted Starting Materials: Residual isophthalic acid and methanol.

  • Synthesis Byproducts: Impurities from the production of the isophthalic acid precursor, such as m-toluic acid and 3-carboxybenzaldehyde.

  • Isomeric Impurities: If the initial isophthalic acid is not pure, isomers like dimethyl terephthalate (DMT) and dimethyl orthophthalate (DMO) may be present.[2][3]

  • Water: Formed during the esterification reaction or absorbed from the atmosphere.

  • Catalyst Residues: Traces of the acid catalyst used in the esterification process.

Q2: What are the most effective methods for purifying crude this compound?

A2: The choice of purification method depends on the nature and quantity of the impurities. The most effective techniques are:

  • Recrystallization: A widely used and efficient method for removing small quantities of impurities. Methanol and ethanol are suitable solvents for DMIP as it is soluble in them.[4]

  • Vacuum Distillation: Ideal for separating DMIP from non-volatile impurities or those with significantly different boiling points.[5]

  • Column Chromatography: Particularly useful for separating isomeric impurities and other compounds with polarities similar to DMIP.[6]

  • Melt Crystallization: A solvent-free technique that can yield very high purity products by slowly crystallizing the molten DMIP, leaving impurities in the liquid phase.[4][7]

Q3: My purified this compound crystals have a yellowish tint. What causes this and how can I decolorize them?

A3: A yellow or off-white discoloration in DMIP crystals is usually due to the presence of colored impurities that co-precipitate with the product.[8] To resolve this, consider the following:

  • Activated Carbon Treatment: Add a small quantity of activated carbon to the hot solution during recrystallization before the filtration step. Activated carbon effectively adsorbs many colored organic impurities.[8]

  • Perform a Second Recrystallization: Repeating the recrystallization process can significantly reduce the concentration of colored impurities, leading to a whiter product.[8]

  • Consider Vacuum Distillation: If discoloration persists after recrystallization, vacuum distillation can separate the DMIP from less volatile, colored contaminants.

Q4: I'm getting a low yield after recrystallizing my this compound. What are the common causes and how can I improve the recovery?

A4: A low yield from recrystallization is a common issue that can be attributed to several factors:

  • Excessive Solvent Use: Using more than the minimum amount of hot solvent required to dissolve the crude DMIP will result in a significant portion of the product remaining in the mother liquor upon cooling.[8][9]

  • Rapid Cooling: Cooling the saturated solution too quickly can lead to the formation of small, impure crystals and lower overall recovery. Gradual cooling to room temperature before placing the solution in an ice bath is recommended.[8][9]

  • Premature Crystallization: If crystallization occurs too early, for instance during hot filtration, product will be lost. Ensure the funnel and filter paper are pre-heated.

  • Incomplete Precipitation: Make sure the solution is cooled sufficiently and for an adequate amount of time to maximize crystal formation.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

Problem 1: The product is "oiling out" instead of crystallizing.

Q: During recrystallization, my this compound is separating as an oil rather than forming solid crystals. What is happening and what should I do?

A: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point. This is often due to a high concentration of impurities or an unsuitable solvent.

  • Increase Solvent Volume: The solution may be too concentrated. Try adding more hot solvent to lower the saturation point.

  • Modify the Solvent System: The chosen solvent may not be optimal. Consider using a different solvent or a solvent mixture to adjust the solubility characteristics.

  • Ensure Slow Cooling: Rapid cooling can sometimes promote oiling. Allow the solution to cool more gradually to encourage the formation of a stable crystal lattice.

Problem 2: Ineffective separation of impurities using column chromatography.

Q: I am not achieving good separation between this compound and its impurities on my chromatography column. How can I optimize the separation?

A: Poor separation in column chromatography can often be resolved by adjusting the experimental parameters:

  • Optimize the Eluent: The polarity of the mobile phase is critical. If your compounds are eluting too quickly with poor separation, switch to a less polar solvent system. Conversely, if the compounds are not moving down the column, increase the eluent's polarity. A gradient elution, where the polarity of the solvent is gradually increased, can be highly effective.[10]

  • Check the Stationary Phase: Ensure the column is packed uniformly with silica gel or alumina to prevent channeling, which leads to poor separation. The ratio of the stationary phase to the crude product is also important; a higher ratio (e.g., 50:1 by weight) can improve separation.[11]

  • Proper Sample Loading: The crude sample should be dissolved in a minimal amount of solvent and loaded onto the column in a narrow, concentrated band to ensure sharp peaks.[10]

Data Presentation

The following table summarizes the expected outcomes for various purification techniques for this compound.

Purification TechniqueTypical Starting PurityAchievable Final PurityTypical YieldKey AdvantagesCommon Disadvantages
Recrystallization (from Methanol) 95-98%>99.5%70-90%Simple, cost-effective, good for removing minor impurities.Lower yield if not optimized; may not remove all isomeric impurities.
Vacuum Distillation 90-98%>99.8%60-80%Excellent for removing non-volatile and some volatile impurities.Requires specialized equipment; risk of thermal degradation if overheated.
Column Chromatography 90-95%>99.9%50-70%Highly effective for separating isomers and closely related impurities.Time-consuming, requires significant amounts of solvent.
Melt Crystallization 98%>99.9%50-60%Achieves very high purity; solvent-free process.Requires precise temperature control; can have lower yields.[4][7]

Experimental Protocols

1. Protocol for Recrystallization of this compound from Methanol

  • Materials: Crude this compound, methanol, Erlenmeyer flasks, hot plate with stirring capabilities, Buchner funnel, filter paper, vacuum flask, and ice bath.

  • Procedure:

    • Place the crude DMIP in an Erlenmeyer flask with a stir bar.

    • Add a minimal amount of methanol and gently heat the mixture with stirring until the solid completely dissolves.

    • If the solution has a noticeable color, remove it from the heat and add a small amount of activated carbon. Bring the solution back to a boil for a few minutes.

    • If activated carbon was used, perform a hot gravity filtration to remove it, collecting the filtrate in a clean, pre-warmed Erlenmeyer flask.

    • Cover the flask and allow the clear filtrate to cool slowly to room temperature.

    • Once the flask has reached room temperature, place it in an ice bath to complete the crystallization process.

    • Collect the purified crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals on the filter paper with a small amount of ice-cold methanol to remove any remaining mother liquor.

    • Dry the crystals, preferably in a vacuum oven, to remove all traces of solvent.

2. Protocol for Vacuum Distillation of this compound

  • Materials: Crude this compound, round-bottom flask, Claisen adapter, short path distillation head, condenser, receiving flasks, vacuum pump with a trap, heating mantle with a stirrer, and vacuum grease.

  • Procedure:

    • Inspect all glassware for any defects. Assemble the vacuum distillation apparatus, ensuring all ground glass joints are lightly greased and well-sealed.[12]

    • Place the crude DMIP and a magnetic stir bar into the round-bottom flask.

    • Connect the apparatus to a vacuum trap and the vacuum source. Slowly and carefully evacuate the system to the desired pressure.[12]

    • Once a stable vacuum is achieved, begin to heat the distillation flask using the heating mantle while maintaining stirring.

    • Collect and discard any initial low-boiling fractions.

    • Collect the main fraction that distills at the boiling point of DMIP corresponding to the pressure in the system (the atmospheric boiling point is 282 °C).[13]

    • Cease distillation before the flask is completely dry to avoid the collection of high-boiling impurities.

    • Turn off the heat and allow the apparatus to cool to room temperature before slowly venting the system to atmospheric pressure.[12]

3. Protocol for Column Chromatography of this compound

  • Materials: Crude this compound, silica gel (230-400 mesh), chromatography column, sand, eluent (e.g., a hexane/ethyl acetate mixture), collection test tubes or flasks, and a rotary evaporator.

  • Procedure:

    • Securely clamp the column in a vertical position and add a small plug of cotton or glass wool to the bottom. Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and gently tap the column to ensure even packing. Allow the silica to settle.

    • Add a protective layer of sand to the top of the silica bed.[10]

    • Dissolve the crude DMIP in a minimal volume of the eluent. Carefully apply the sample solution to the top of the column.

    • Begin the elution process by carefully adding the mobile phase. Start with a low polarity eluent (e.g., 95:5 hexane:ethyl acetate) and collect fractions.

    • Monitor the separation by analyzing the collected fractions using thin-layer chromatography (TLC).

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the DMIP.

    • Combine the fractions that contain the pure product.

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Mandatory Visualization

PurificationWorkflow Crude_DMIP Crude this compound (Impurities Present) Recrystallization Recrystallization Crude_DMIP->Recrystallization Vacuum_Distillation Vacuum Distillation Crude_DMIP->Vacuum_Distillation Column_Chromatography Column Chromatography Crude_DMIP->Column_Chromatography Pure_DMIP Purified this compound Recrystallization->Pure_DMIP Impurities1 Soluble & Colored Impurities Recrystallization->Impurities1 Removes Vacuum_Distillation->Pure_DMIP Impurities2 Non-Volatile Impurities Vacuum_Distillation->Impurities2 Removes Column_Chromatography->Pure_DMIP Impurities3 Isomeric Impurities Column_Chromatography->Impurities3 Removes

Caption: A workflow illustrating the primary purification techniques for crude DMIP.

TroubleshootingRecrystallization Start Recrystallization Problem Discolored_Crystals Are Crystals Discolored? Start->Discolored_Crystals Low_Yield Is the Yield Low? Discolored_Crystals->Low_Yield No Add_Carbon Treat with Activated Carbon Discolored_Crystals->Add_Carbon Yes Oiling_Out Is the Product Oiling Out? Low_Yield->Oiling_Out No Minimize_Solvent Use Minimum Amount of Hot Solvent Low_Yield->Minimize_Solvent Yes Increase_Solvent Add More Hot Solvent Oiling_Out->Increase_Solvent Yes Successful_Purification Successful Purification Oiling_Out->Successful_Purification No Second_Recrystallization Perform a Second Recrystallization Add_Carbon->Second_Recrystallization Second_Recrystallization->Successful_Purification Slow_Cooling Ensure Slow Cooling Minimize_Solvent->Slow_Cooling Slow_Cooling->Successful_Purification Change_Solvent Select a Different Solvent Increase_Solvent->Change_Solvent Change_Solvent->Successful_Purification

Caption: A troubleshooting flowchart for common issues encountered during recrystallization.

References

Technical Support Center: Resolving Co-elution of Phthalate Isomers in GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for phthalate isomer analysis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the gas chromatography-mass spectrometry (GC-MS) analysis of phthalates, with a specific focus on resolving co-eluting isomers.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate phthalate isomers using GC-MS?

Phthalate isomers, especially those with branched chains or similar molecular weights, have very similar chemical structures and physical properties.[1] This leads to close boiling points and comparable interactions with the GC stationary phase, often resulting in overlapping or co-eluting peaks in the chromatogram.[1] Furthermore, many phthalates produce a common base peak ion at m/z 149, which makes their individual identification and quantification difficult when they co-elute.[2][3]

Q2: Which analytical technique is generally better for separating phthalate isomers: GC-MS or HPLC?

Both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) can be used for phthalate analysis.[4] However, GC-MS is often preferred because it typically offers better chromatographic resolution for phthalates compared to LC-MS.[2][3][4] GC-MS is a simple, fast, and relatively inexpensive technique that provides powerful identification capabilities through mass spectral data.[2][4]

Q3: What are the most critical GC parameters to optimize for resolving co-eluting phthalate isomers?

The two most critical parameters to optimize are the GC column stationary phase and the oven temperature program. The choice of the stationary phase can alter selectivity, while an optimized temperature program can significantly improve the separation of closely eluting peaks.[1][5]

Q4: How can I confirm if I have co-eluting peaks in my chromatogram?

The presence of co-elution can be identified through several indicators:

  • Asymmetrical peak shape: A shoulder or a split on the top of a peak can indicate the presence of more than one compound.[6]

  • Mixed mass spectra: Acquiring full-scan mass spectra across the peak will reveal a combination of fragment ions from the different co-eluting compounds.[5]

  • Extracted Ion Chromatograms (EICs): Generating EICs for unique ions of the suspected co-eluting compounds will show peaks with slightly different retention time apexes.[5]

Troubleshooting Guide: Resolving Phthalate Isomer Co-elution

This guide provides a step-by-step approach to systematically troubleshoot and resolve the co-elution of phthalate isomers in your GC-MS analysis.

Step 1: Methodical GC Column Selection

The choice of the GC column's stationary phase is a crucial first step in achieving separation. While standard columns like DB-5ms can be used, columns with different selectivities often provide superior resolution for complex phthalate mixtures.[1]

Recommended Columns for Phthalate Isomer Separation:

ColumnStationary Phase TypeKey Advantages
Rtx-440 Mid-polarityExcellent resolution for a wide range of phthalates, including regulated lists.[1][2][7]
Rxi-XLB Low-polarityAlso provides superior separation for complex phthalate mixtures.[1][2][7]
Rxi-35Sil MS Mid-polarityGood for confirmation analysis due to different elution patterns for some isomers.[2][3]

A study comparing seven different stationary phases found that Rtx-440 and Rxi-XLB columns provided the best resolution for a complex mixture of 37 phthalates.[2][7]

Step 2: Optimization of the GC Oven Temperature Program

A well-optimized temperature program can significantly enhance the separation of closely eluting compounds.[1][8]

Key Optimization Strategies:

  • Slower Ramp Rate: Decreasing the temperature ramp rate (e.g., from 10°C/min to 5°C/min) during the elution of the target isomers can improve separation.[5]

  • Lower Initial Temperature: Starting the oven at a lower initial temperature can enhance the resolution of early-eluting phthalates.[5][9]

  • Isothermal Holds: Introducing an isothermal hold at a temperature just below the elution temperature of the co-eluting pair can provide additional time for separation.[5]

An optimal ramp rate can be approximated as 10°C per column hold-up time.[9][10]

Step 3: Leveraging Mass Spectrometry for Deconvolution

If chromatographic optimization is insufficient to achieve baseline separation, the mass spectrometer can be used to differentiate and quantify co-eluting isomers.

MS Techniques for Resolving Co-elution:

  • Selected Ion Monitoring (SIM): By monitoring unique, specific ions for each isomer, you can deconvolute overlapping peaks, provided that each compound has at least one unique fragment ion.[5] While many phthalates share a common ion at m/z 149, it is crucial to identify less abundant but unique ions for accurate quantification.[5]

  • Tandem Mass Spectrometry (GC-MS/MS): For particularly challenging co-elutions where isomers share many fragment ions, GC-MS/MS offers high selectivity. By selecting a specific precursor ion and monitoring a unique product ion for each compound, you can effectively isolate the signal of your target analyte.[5]

Experimental Protocols

Protocol 1: GC-MS Method for Phthalate Isomer Analysis

This protocol is a general guideline and should be optimized for your specific instrumentation and target analytes.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To a 5 mL aqueous sample, add a known concentration of an appropriate internal standard (e.g., Dimethyl phthalate-d6).[1]
  • Add 2 mL of a suitable organic solvent (e.g., dichloromethane or hexane).[1][11]
  • Vigorously shake the mixture to ensure thorough extraction of the phthalates into the organic layer.[1]
  • Allow the layers to separate and carefully transfer the organic layer to a clean GC vial for analysis.[1]

2. GC-MS Instrumentation and Conditions

ParameterRecommended Setting
GC System Agilent 8890 GC (or equivalent)[1]
MS System Agilent 5977B MS (or equivalent)[1]
GC Column Rtx-440 or Rxi-XLB (30 m x 0.25 mm, 0.25 µm)[1][2]
Injector Split/Splitless in splitless mode at 280-290°C[1]
Carrier Gas Helium at a constant flow of 1.0-1.2 mL/min[1]
Oven Program Initial: 80°C, hold 1 min; Ramp: 10°C/min to 320°C, hold 5-8 min[1]
Ionization Mode Electron Ionization (EI) at 70 eV[1][5]
MS Source Temp. 230-250°C[1]
MS Quad Temp. 150°C[1]
Data Acquisition Full Scan (for identification) and SIM (for quantification)[5]

3. Data Analysis

  • Identify each phthalate by its retention time and characteristic ions.
  • Quantify each analyte by creating a calibration curve based on the ratio of the analyte peak area to the internal standard peak area.

Visualizations

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Organic_Layer Collect Organic Layer Extraction->Organic_Layer Injection GC Injection Organic_Layer->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection (Scan/SIM) Separation->Detection Identification Peak Identification Detection->Identification Quantification Quantification Identification->Quantification

Caption: Experimental workflow for the GC-MS analysis of phthalates.

Troubleshooting_Logic Start Co-elution of Phthalate Isomers Observed Check_Column Is the GC column optimized for phthalates? Start->Check_Column Select_Column Select a recommended column (e.g., Rtx-440) and re-analyze Check_Column->Select_Column No Optimize_Temp Is the oven temperature program optimized? Check_Column->Optimize_Temp Yes Select_Column->Optimize_Temp Adjust_Temp Adjust ramp rate, initial temperature, or add holds Optimize_Temp->Adjust_Temp No Use_SIM Can peaks be resolved by unique m/z ions in SIM mode? Optimize_Temp->Use_SIM Yes Adjust_Temp->Use_SIM Consider_MSMS Consider GC-MS/MS for highly challenging separations Use_SIM->Consider_MSMS No Resolved Co-elution Resolved Use_SIM->Resolved Yes Develop_SIM Develop a SIM method using unique ions Consider_MSMS->Resolved

Caption: Troubleshooting logic for addressing co-elution problems.

References

Technical Support Center: Optimizing GC Analysis of Dimethyl Isophthalate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the gas chromatography (GC) analysis of dimethyl isophthalate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues observed during the GC analysis of this compound?

The most common issues include poor peak shape (fronting or tailing), inadequate resolution between this compound and other components, and ghost peaks due to system contamination. These problems can often be traced back to a non-optimized temperature program, issues with the GC column, or improper sample injection.

Q2: Which type of GC column is recommended for this compound analysis?

For the analysis of phthalates like this compound, columns with a 5% phenyl-type stationary phase are frequently used.[1] Rtx-440 and Rxi-XLB columns have also been shown to provide excellent resolution for complex phthalate mixtures.[1] A common and effective column dimension is 30 meters in length, 0.25 mm in internal diameter, and with a 0.25 µm film thickness.

Q3: How does the temperature program affect the analysis?

The temperature program is a critical parameter that influences retention time, peak shape, and resolution.[2][3] An optimized program ensures that this compound is well-separated from other compounds in the sample matrix with sharp, symmetrical peaks in a reasonable analysis time. Temperature programming is particularly useful for complex mixtures with a wide range of boiling points.[2]

Q4: I'm seeing phthalate peaks in my blank injections. What is the source of this contamination?

Phthalate contamination is a common issue as they are widely used as plasticizers in many laboratory products. Potential sources include solvents, septa, vial caps, and plastic labware. To mitigate this, use high-purity solvents, pre-cleaned vials and caps, and avoid the use of plastic containers whenever possible.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Symptom: The this compound peak is asymmetrical, with either a gradual return to the baseline after the peak maximum (tailing) or a sloping front before the peak maximum (fronting).

Possible Causes and Solutions:

CauseSolution
Peak Tailing: Active Sites Phthalates can interact with active sites (silanol groups) in the inlet liner or at the head of the column.[4] Use a fresh, deactivated liner and trim 10-20 cm from the front of the column.[4][5]
Peak Tailing: Column Contamination Non-volatile residues from previous injections can accumulate on the column. Bake out the column at a high temperature (below its maximum limit) or trim the front of the column.[6]
Peak Fronting: Column Overload Injecting too much sample can saturate the stationary phase.[5] Dilute your sample and re-inject. Also, check that the correct injection volume and syringe size are being used.[5]
Peak Fronting: Inappropriate Initial Temperature If the initial oven temperature is too high, it can cause peak fronting. A general rule is to set the initial temperature about 20°C below the boiling point of the solvent for splitless injections.[5]
Issue 2: Poor Resolution

Symptom: The this compound peak is not baseline-separated from an adjacent peak.

Possible Causes and Solutions:

CauseSolution
Non-Optimized Temperature Program The temperature ramp rate can significantly affect resolution. A slower ramp rate generally improves separation but increases analysis time.[7] Experiment with different ramp rates to find the optimal balance.
Incorrect Carrier Gas Flow Rate The carrier gas flow rate affects column efficiency. Ensure the flow rate is set to the optimal value for your column dimensions and carrier gas type.
Inappropriate GC Column The column's stationary phase may not be suitable for the separation. Consider a column with a different selectivity, such as an Rtx-440 or Rxi-XLB for phthalate analysis.[1]
Column Aging Over time, the performance of a GC column degrades. If other troubleshooting steps fail, replace the column.

Optimizing the GC Temperature Program

A well-optimized temperature program is crucial for achieving good separation and peak shape. Below is a table summarizing example temperature programs for this compound analysis, highlighting the impact of different ramp rates.

ParameterProgram A: Fast AnalysisProgram B: Standard ResolutionProgram C: High Resolution
Initial Temperature 80°C70°C60°C
Initial Hold Time 1 min1 min2 min
Ramp 1 Rate 25°C/min20°C/min10°C/min
Ramp 1 Final Temp 280°C280°C200°C
Hold Time 1 5 min5 min-
Ramp 2 Rate --5°C/min
Ramp 2 Final Temp --280°C
Final Hold Time --5 min
Expected Outcome Shorter run time, potentially co-eluting peaks.Good balance of speed and resolution.Longer run time, improved separation of closely eluting peaks.

Note: These are starting points and may require further optimization for your specific instrument and sample matrix.[8]

Experimental Protocols

Standard GC-MS Protocol for this compound Analysis

This protocol provides a starting point for method development.

  • Sample Preparation:

    • Accurately weigh the sample containing this compound.

    • Dissolve the sample in a suitable solvent (e.g., cyclohexane, dichloromethane).[9]

    • If necessary, perform a liquid-liquid extraction to isolate the phthalates.[9]

    • Add an appropriate internal standard.

    • Perform a system suitability check before running samples.[10]

  • GC-MS Parameters:

    • GC Column: Rtx-440 or Rxi-XLB (30 m x 0.25 mm ID, 0.25 µm film thickness).[10]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[10]

    • Oven Temperature Program: Initial temperature of 80°C, ramp to 210°C at 20°C/min, then to 215°C at 10°C/min, and finally to 300°C at 30°C/min (hold for 5 min).[10]

    • Injector Temperature: 280°C.[10]

    • Injection Mode: Splitless.[10]

    • Injection Volume: 1 µL.[10]

    • MS Transfer Line Temperature: 280°C.[10]

    • Ion Source Temperature: 230°C.[10]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[10]

    • Acquisition Mode: Full Scan (m/z 50-500) and/or Selected Ion Monitoring (SIM).[10]

  • Data Analysis:

    • Integrate the chromatographic peaks for this compound and the internal standard.[10]

    • Construct a calibration curve using standards of known concentrations.[10]

    • Quantify the amount of this compound in the sample.[10]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the GC analysis of this compound.

GC_Troubleshooting_Workflow start Start: Chromatographic Issue Observed check_all_peaks Are all peaks affected? start->check_all_peaks system_issue System-wide Issue check_all_peaks->system_issue Yes specific_peak_issue Analyte-Specific Issue check_all_peaks->specific_peak_issue No check_leaks Check for leaks (inlet, connections) system_issue->check_leaks check_column_install Verify column installation check_leaks->check_column_install check_gas_flow Check carrier gas flow check_column_install->check_gas_flow end Problem Resolved check_gas_flow->end check_peak_shape What is the peak shape? specific_peak_issue->check_peak_shape tailing Tailing Peak check_peak_shape->tailing Tailing fronting Fronting Peak check_peak_shape->fronting Fronting poor_resolution Poor Resolution check_peak_shape->poor_resolution Poor Resolution active_sites Deactivate system: new liner, trim column tailing->active_sites column_overload Dilute sample fronting->column_overload optimize_temp Optimize temperature program (slower ramp) poor_resolution->optimize_temp active_sites->end column_overload->end optimize_temp->end

Caption: Troubleshooting workflow for GC analysis.

References

Technical Support Center: Polymerization with Dimethyl Isophthalate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for polymerization reactions involving dimethyl isophthalate (DMIP). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common experimental challenges. Here you will find troubleshooting advice, frequently asked questions, and detailed protocols to enhance the success of your polymerization experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during polymerization with this compound, offering targeted solutions to improve polymer quality and yield.

Question 1: Why is the molecular weight of my polyester lower than expected?

A common issue in polyester synthesis is achieving a lower-than-expected molecular weight, which can indicate premature chain termination or unfavorable reaction equilibrium.[1][2]

  • Possible Cause 1: Monomer Impurities

    • Problem: Monofunctional impurities in either this compound or the diol comonomer can act as chain terminators, capping the growing polymer chain and preventing further elongation.[2]

    • Solution: Use high-purity monomers (>99%). If the purity is uncertain, consider recrystallizing the monomers before use.

  • Possible Cause 2: Presence of Water

    • Problem: Water in the reaction mixture can hydrolyze the ester linkages in DMIP or the growing polymer chains. This not only consumes the monomer but also creates carboxylic acid and alcohol end groups that can disrupt the stoichiometric balance and terminate polymerization.[2][3]

    • Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and high-purity, dry monomers. Maintaining a dry, inert atmosphere (e.g., with nitrogen or argon) throughout the reaction is critical.[2] The use of a drying agent like calcium hydride has been shown to enhance the number average molecular weight (Mn) of synthesized polyesters by removing water impurities.[3]

  • Possible Cause 3: Incorrect Monomer Stoichiometry

    • Problem: An excess of either the di-ester (DMIP) or the diol will lead to chain ends of that specific monomer, preventing further polymerization and limiting the achievable molecular weight.[2][4]

    • Solution: Accurately weigh and dispense monomers to ensure a precise 1:1 molar ratio. For reactions sensitive to volatility, ensure the reactor is well-sealed.

  • Possible Cause 4: Inefficient Removal of Methanol

    • Problem: The transesterification of DMIP with a diol is an equilibrium reaction that produces methanol as a byproduct.[5][6] If methanol is not efficiently removed, the equilibrium will not shift toward the formation of the polymer, thus limiting the molecular weight.[6]

    • Solution: In the first stage (transesterification), ensure methanol is effectively distilled off.[5] In the second stage (polycondensation), apply a high vacuum to remove the diol byproduct and further drive the reaction to completion.

Question 2: My final polymer is discolored (e.g., yellowing). What is the cause and how can I prevent it?

Discoloration is a frequent problem, often indicating degradation of the polymer.

  • Possible Cause 1: Thermal Degradation

    • Problem: If the reaction temperature is too high or the residence time at high temperatures is too long, thermal or thermo-oxidative degradation can occur.[5] This leads to discoloration and a reduction in molecular weight.[5]

    • Solution: Carefully control the reaction temperature throughout the polymerization process. Use the minimum temperature required for efficient reaction. The introduction of comonomers like isophthalic acid can lower the melting point, allowing for lower processing temperatures.[5]

  • Possible Cause 2: Catalyst Choice

    • Problem: Certain catalysts can contribute to color formation in the final polymer.[7]

    • Solution: Consider using catalysts known for producing low-color polyesters, such as certain organotitanium compounds.[7] Adding stabilizers, such as phosphites, can also help mask any yellowing.[5]

Question 3: The polymerization reaction is very slow or does not reach full conversion. What should I check?

Slow reaction kinetics can be a significant barrier to producing high-quality polymers.

  • Possible Cause 1: Catalyst Inactivity

    • Problem: The choice of catalyst is critical for reaction efficiency.[1][7] Impurities in the reagents can act as poisons, inhibiting catalytic activity.[8]

    • Solution: Ensure you are using an appropriate and effective catalyst for polyesterification, such as organotitanium or antimony-based compounds.[5][7] Verify the purity of all reagents to avoid introducing catalyst poisons.[8]

  • Possible Cause 2: Suboptimal Reaction Conditions

    • Problem: Polymerization reactions are highly sensitive to temperature and pressure. Temperatures that are too low can lead to excessively slow reaction rates, while inadequate vacuum during the polycondensation stage will fail to remove volatile byproducts, hindering the reaction progress.[2][6]

    • Solution: Optimize the reaction temperature for both the transesterification and polycondensation stages. Ensure a high vacuum is achieved and maintained during the polycondensation step to effectively remove ethylene glycol and drive the formation of high molecular weight polymer.

Summary of Troubleshooting

Problem Potential Cause Recommended Solution
Low Molecular Weight Monomer ImpuritiesUse high-purity (>99%) monomers or recrystallize them.[2]
Presence of WaterUse anhydrous reagents and dried glassware; maintain an inert atmosphere.[2][3]
Incorrect StoichiometryEnsure a precise 1:1 molar ratio of di-ester to diol.[2][4]
Inefficient Methanol/Glycol RemovalOptimize distillation in the first stage and apply high vacuum in the second stage.[5][6]
Polymer Discoloration Thermal DegradationMaintain optimal reaction temperature; minimize reaction time at high temperatures.[5]
Catalyst-Induced ColorUse catalysts known for low color formation (e.g., organotitanates); add stabilizers.[5][7]
Slow/Incomplete Reaction Catalyst Inactivity or PoisoningSelect an appropriate catalyst; ensure high purity of all reagents.[1][7][8]
Suboptimal ConditionsOptimize reaction temperature and ensure a high vacuum is applied during polycondensation.[2][6]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for polymerization involving this compound? The synthesis of polyesters from DMIP and a diol (like ethylene glycol) is typically a two-stage process. The first stage is a transesterification reaction where DMIP reacts with the diol at high temperatures (150–200 °C) in the presence of a catalyst to form an oligomer and methanol.[5] The second stage is polycondensation, where the temperature is raised further (270–280 °C) under high vacuum to remove excess diol, driving the reaction to form a high molecular weight polymer.[5]

Q2: How does this compound differ from dimethyl terephthalate (DMT) as a monomer? DMIP is an isomer of DMT, with the ester groups located at the 1 and 3 positions of the benzene ring (meta-position), whereas in DMT they are at the 1 and 4 positions (para-position). This structural difference is significant. Using DMIP as a comonomer with DMT disrupts the linearity of the polymer chain, which reduces crystallinity and lowers the melting point of the resulting polyester.[9][10] This is often desirable for applications requiring improved clarity and processing characteristics, such as in films and bottles.[9][11]

Q3: What are the most common catalysts for this type of polymerization? Organotitanium compounds and antimony compounds (like antimony trioxide) are common catalysts for the transesterification and polycondensation of dimethyl esters with diols.[5][7] Titanate catalysts are often favored as they can lead to faster reaction rates and lower color formation in the final product compared to traditional antimony-based catalysts.[7]

Q4: Can impurities in the DMIP monomer be quantified? Yes, analytical techniques such as gas chromatography with mass spectrometry (GC-MS) can be used to identify and quantify impurities in DMIP.[12] This is a crucial quality control step to ensure that the monomer meets the high purity standards required for successful polymerization.

Experimental Protocols

Generalized Two-Stage Melt Polymerization of Poly(ethylene isophthalate)

This protocol describes a general method for synthesizing a polyester from this compound and ethylene glycol.

Materials:

  • This compound (DMIP), high purity

  • Ethylene glycol (EG), high purity

  • Catalyst (e.g., Antimony(III) oxide or a titanate catalyst)

  • Stabilizer (e.g., a phosphite-based antioxidant)

Procedure:

Stage 1: Transesterification (Ester Interchange)

  • Reactor Setup: Assemble a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation column connected to a condenser and a collection flask. Ensure all glassware is thoroughly dried.

  • Charging Reagents: Charge the reactor with this compound and ethylene glycol in a molar ratio of approximately 1:2.2 to account for glycol loss during the reaction.

  • Catalyst Addition: Add the catalyst (e.g., ~200-300 ppm of antimony trioxide relative to the weight of DMIP).

  • Inert Atmosphere: Purge the reactor with dry, inert nitrogen gas to remove oxygen. Maintain a slow nitrogen flow throughout this stage.

  • Heating: Begin stirring and gradually heat the mixture. The reaction typically starts around 150 °C.

  • Methanol Removal: As the temperature increases towards 180-220 °C, the transesterification reaction will produce methanol, which will begin to distill.[5] Continue heating and collect the methanol distillate. This stage is complete when approximately 90-95% of the theoretical amount of methanol has been collected. This typically takes 2-3 hours.

Stage 2: Polycondensation

  • Stabilizer Addition: Cool the reaction mixture slightly and add the heat stabilizer.

  • Transfer (if applicable): The resulting oligomer, bis(2-hydroxyethyl) isophthalate, is now ready for polycondensation.

  • Applying Vacuum: Gradually reduce the pressure in the reactor to below 1 torr. This will cause the excess ethylene glycol to boil and be removed from the melt.

  • Increasing Temperature: Slowly increase the temperature to 260-280 °C.[5] The viscosity of the melt will increase significantly as the molecular weight of the polymer builds. The stirrer speed may need to be adjusted to ensure adequate mixing without overloading the motor.

  • Monitoring Progress: The reaction is monitored by the torque on the stirrer motor, which correlates with the melt viscosity and thus the polymer's molecular weight.

  • Completion: The reaction is considered complete when the desired melt viscosity is achieved. This stage can take 2-4 hours.

  • Extrusion and Quenching: The final polymer is extruded from the reactor under nitrogen pressure into a cold water bath to quench it, forming strands that can be pelletized.

Visualizations

Logical and Experimental Workflows

TroubleshootingWorkflow Problem Observed Problem: Low Molecular Weight Cause1 Check Monomer Purity (>99%?) Problem->Cause1 Cause2 Check for Water (Anhydrous Conditions?) Problem->Cause2 Cause3 Check Stoichiometry (1:1 Molar Ratio?) Problem->Cause3 Cause4 Check Byproduct Removal (Efficient Distillation/Vacuum?) Problem->Cause4 Solution1 Solution: Purify/Recrystallize Monomers Cause1->Solution1 No Solution2 Solution: Dry Glassware & Reagents, Use Inert Atmosphere Cause2->Solution2 No Solution3 Solution: Recalculate & Re-weigh Accurately Cause3->Solution3 No Solution4 Solution: Optimize Temp. & Vacuum for Full Removal Cause4->Solution4 No

Caption: Troubleshooting workflow for low molecular weight polymer.

PolymerizationPathway Monomers Monomers: This compound + Ethylene Glycol Stage1 Stage 1: Transesterification (180-220°C, Catalyst) Monomers->Stage1 Byproduct1 Methanol (distilled off) Stage1->Byproduct1 Oligomer Oligomer: Bis(2-hydroxyethyl) isophthalate Stage1->Oligomer Stage2 Stage 2: Polycondensation (260-280°C, High Vacuum) Oligomer->Stage2 Byproduct2 Ethylene Glycol (removed) Stage2->Byproduct2 Polymer Final Polymer: High Molecular Weight Polyester Stage2->Polymer

Caption: Generalized two-stage polymerization pathway for polyesters.

References

Technical Support Center: Troubleshooting Poor Solubility of Dimethyl Isophthalate in Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, encountering solubility issues with reactants is a common yet frustrating hurdle. This technical support center provides a focused troubleshooting guide and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of dimethyl isophthalate (DMIP) in various chemical reactions, particularly in the synthesis of polyesters and other polymers.

Troubleshooting Guide

Poor solubility of this compound can manifest as incomplete reactions, low yields, and heterogeneous reaction mixtures. This guide provides a systematic approach to diagnosing and resolving these issues.

Issue 1: this compound Fails to Dissolve Completely at the Start of the Reaction

  • Symptom: Solid DMIP remains visible in the reaction solvent at the initial reaction temperature.

  • Possible Causes:

    • Inappropriate solvent choice.

    • Insufficient temperature.

    • Low solvent volume.

    • Particle size of DMIP is too large.

  • Solutions:

    • Solvent Selection: Consult the solubility data in Table 1 to select a more suitable solvent. For high-temperature reactions like polyesterification, consider using one of the reactants, such as molten ethylene glycol, as the solvent.

    • Temperature Adjustment: Gradually increase the temperature of the reaction mixture while monitoring for dissolution. Be mindful of the boiling point of the solvent and the thermal stability of all reactants.[1]

    • Increase Solvent Volume: Add more solvent to the reaction mixture to decrease the concentration of DMIP.

    • Particle Size Reduction: Grind the DMIP to a finer powder to increase its surface area and dissolution rate.

Issue 2: Reaction is Sluggish or Incomplete

  • Symptom: The reaction proceeds very slowly or stalls before reaching completion, with unreacted DMIP present.

  • Possible Causes:

    • Poor mass transfer due to a heterogeneous reaction mixture.

    • Low effective concentration of dissolved DMIP.

  • Solutions:

    • Enhanced Agitation: Increase the stirring rate to improve mixing and the contact between reactants.

    • Co-solvent System: Introduce a co-solvent that is miscible with the primary solvent and in which DMIP has higher solubility. For polyesterification, a high-boiling point aromatic solvent could be a suitable co-solvent.

    • Phase-Transfer Catalysis (for specific reactions): If the reaction involves an ionic reagent in a separate phase (e.g., aqueous), a phase-transfer catalyst can facilitate the transport of the reagent into the organic phase where DMIP is dissolved.

Issue 3: Product is Contaminated with Unreacted this compound

  • Symptom: The final product shows the presence of DMIP upon analysis (e.g., by NMR or chromatography).

  • Possible Causes:

    • Incomplete dissolution of DMIP during the reaction.

    • Precipitation of DMIP during the reaction.

  • Solutions:

    • Reaction Monitoring: Regularly monitor the reaction mixture to ensure DMIP remains dissolved.

    • Purification: If unreacted DMIP is present in the product, it may be necessary to perform a purification step, such as recrystallization or chromatography, using a solvent in which the desired product has different solubility characteristics than DMIP.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for dissolving this compound?

A1: this compound exhibits good solubility in several common organic solvents. It is soluble in methanol, ethanol, and acetone.[2][3] For high-temperature applications like polyester synthesis, it can also be dissolved in hot diols such as ethylene glycol. It is important to note that DMIP is poorly soluble in water.[3]

Q2: How does temperature affect the solubility of this compound?

A2: The solubility of this compound in most organic solvents increases with temperature.[1] For reactions that are conducted at elevated temperatures, such as melt polymerization, the initial insolubility of DMIP at room temperature may not be a significant issue as it will dissolve as the temperature rises.

Q3: Can I use a co-solvent to improve the solubility of DMIP?

A3: Yes, using a co-solvent can be an effective strategy. A good co-solvent should be miscible with the primary reaction solvent and be a good solvent for DMIP. For instance, in a polyesterification reaction with a diol, a small amount of a high-boiling aromatic solvent that can dissolve DMIP could be added to create a homogeneous solution at a lower temperature.

Q4: Does the purity of this compound affect its solubility?

A4: Yes, impurities can affect the solubility of DMIP. Impurities may disrupt the crystal lattice, which could in some cases increase solubility, or they could be insoluble themselves, leading to a heterogeneous mixture. It is always recommended to use DMIP of high purity for consistent and predictable results.

Q5: Is it possible to run a reaction with DMIP if it is not fully dissolved?

A5: While some heterogeneous reactions can proceed, achieving complete conversion can be challenging due to poor mass transfer between the solid and liquid phases. For reactions like polyesterification, which are often equilibrium-driven, ensuring all reactants are in the same phase is crucial for driving the reaction to completion and achieving a high molecular weight polymer.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventTemperature (°C)Solubility ( g/100 g Solvent)
Water25~0.029[3]
Methanol25Soluble[3]
Ethanol25Soluble[2]
Acetone25Soluble[2]
Dimethyl Sulfoxide (DMSO)20-3068[4]
Dimethyl Sulfoxide (DMSO)90-10076[4]

Experimental Protocols

Protocol 1: Melt Polycondensation of Poly(ethylene isophthalate) (PEI)

This protocol describes a typical melt polymerization where the diol itself acts as the solvent for DMIP at elevated temperatures.

  • Reactant Charging: In a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser, charge this compound and ethylene glycol in a molar ratio of 1:2.2.

  • Inert Atmosphere: Purge the reactor with dry nitrogen gas to remove air and moisture.

  • Heating and Dissolution: Begin heating the mixture under a gentle nitrogen flow. The solid DMIP will initially be a suspension in the ethylene glycol. As the temperature increases to around 150-190 °C, the DMIP will melt and dissolve in the ethylene glycol, forming a homogeneous solution.

  • Transesterification: Add a transesterification catalyst (e.g., zinc acetate, antimony trioxide) to the molten mixture. Continue heating to the reaction temperature (typically 190-220 °C). Methanol will be generated as a byproduct and should be collected in the distillation receiver. The reaction progress can be monitored by the amount of methanol collected.

  • Polycondensation: Once the theoretical amount of methanol has been collected, gradually reduce the pressure to apply a vacuum. Increase the temperature to 250-280 °C to facilitate the removal of excess ethylene glycol and drive the polymerization to a high molecular weight. The viscosity of the mixture will increase significantly during this stage.

  • Product Recovery: Once the desired viscosity is achieved, the molten polymer can be extruded from the reactor and cooled.

Visualizations

Troubleshooting_Workflow start Problem: Poor DMIP Solubility in Reaction check_dissolution Does DMIP dissolve upon heating to reaction temperature? start->check_dissolution particle_size Is particle size of DMIP large? start->particle_size increase_temp Increase Temperature Gradually check_dissolution->increase_temp No reaction_proceeds Reaction Proceeds Homogeneously check_dissolution->reaction_proceeds Yes increase_temp->check_dissolution If dissolution occurs solvent_choice Is the solvent appropriate? (See Table 1) increase_temp->solvent_choice If still insoluble change_solvent Select a more suitable solvent solvent_choice->change_solvent No use_cosolvent Consider a Co-solvent System solvent_choice->use_cosolvent Yes, but still an issue change_solvent->reaction_proceeds use_cosolvent->reaction_proceeds increase_agitation Increase Agitation/Mixing reaction_heterogeneous Reaction Remains Heterogeneous increase_agitation->reaction_heterogeneous particle_size->increase_agitation No reduce_particle_size Reduce DMIP Particle Size (Grind) particle_size->reduce_particle_size Yes reduce_particle_size->check_dissolution reaction_heterogeneous->use_cosolvent

Caption: A workflow diagram for troubleshooting poor solubility of this compound.

Melt_Polymerization_Workflow start Start: Charge DMIP and Ethylene Glycol heat_dissolve Heat to 150-190°C under N2 (DMIP dissolves) start->heat_dissolve add_catalyst Add Transesterification Catalyst heat_dissolve->add_catalyst transesterification Transesterification at 190-220°C (Methanol is removed) add_catalyst->transesterification check_methanol Is methanol collection complete? transesterification->check_methanol check_methanol->transesterification No polycondensation Apply Vacuum, Increase Temp to 250-280°C (Excess Ethylene Glycol is removed) check_methanol->polycondensation Yes monitor_viscosity Monitor Viscosity Increase polycondensation->monitor_viscosity end End: Extrude and Cool Polymer monitor_viscosity->end

Caption: A simplified workflow for the melt polymerization of poly(ethylene isophthalate).

References

Technical Support Center: Managing Moisture in Dimethyl Isophthalate (DMIP)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing the moisture content of dimethyl isophthalate (DMIP) for successful polymerization experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling, storage, and use of DMIP in polymerization reactions.

Q1: My polymerization reaction is resulting in a low molecular weight/viscosity polymer. Could moisture in the DMIP be the cause?

A: Yes, excess moisture is a common cause of poor polymerization outcomes. In polycondensation reactions, such as those used to produce polyesters from DMIP, water is a byproduct that must be removed to drive the reaction toward forming long polymer chains.[1][2] If the DMIP monomer contains excess water at the start, it can inhibit the reaction and lead to premature chain termination, resulting in a lower-than-expected molecular weight and viscosity.

Q2: I suspect my batch of DMIP has absorbed moisture. What are the immediate steps I should take?

A: If you suspect moisture contamination, you should immediately take the following steps:

  • Isolate the Batch: Prevent the suspected batch from being used in any experiments until its moisture content is verified.

  • Quantify Moisture Content: The most reliable method for determining water content is Karl Fischer titration, which is highly specific and can detect moisture even at parts-per-million (ppm) levels.[3][4][5]

  • Dry the Material: If the moisture content is above your established limit, the DMIP must be dried. Common methods include using a vacuum oven at a temperature below the melting point (66-68°C) or storing it in a desiccator with a strong drying agent like molecular sieves.[6]

  • Re-test: After drying, perform another Karl Fischer titration to confirm the moisture content is within the acceptable range before releasing the material for use.

Q3: What are the best practices for storing and handling DMIP to prevent moisture absorption?

A: To minimize moisture contamination, adhere to the following practices:

  • Storage: Store DMIP in a tightly closed container in a cool, dry, and well-ventilated area.[6][7][8] Avoid areas with high humidity.

  • Handling: When opening a container, do so in a low-humidity environment if possible (e.g., under a nitrogen blanket or in a glove box). Minimize the time the container is open to the atmosphere.

  • Container Sealing: After dispensing the required amount, securely reseal the container immediately. Using an inert gas like nitrogen to backfill the headspace in the container can also help prevent moisture ingress.

Frequently Asked Questions (FAQs)

Q1: What is the acceptable moisture content for DMIP in polymerization?

A: The acceptable moisture content is highly dependent on the specific type of polyester being synthesized and the desired final properties (e.g., molecular weight, strength). While there is no universal standard, a general guideline for high-performance polyesters is to have the moisture content of the monomers be as low as reasonably achievable , often in the range of <50 ppm . It is recommended that researchers establish their own specifications based on experimental data linking monomer moisture content to final polymer characteristics.

Q2: How does excess moisture affect the polymerization process?

A: Excess water interferes with the polycondensation reaction in several ways:

  • Shifts Reaction Equilibrium: The reaction to form polyester is an equilibrium process where water is a byproduct.[1] Excess water at the start shifts the equilibrium backward, hindering the formation of high molecular weight polymers.

  • Hydrolysis: At the high temperatures used for polymerization, excess water can cause hydrolysis of the ester linkages in the newly formed polymer chains, breaking them down and reducing the molecular weight.[1]

  • Stoichiometric Imbalance: Water can react with one of the monomers, creating a stoichiometric imbalance that prevents the formation of long polymer chains.

Q3: What is the most accurate method for measuring the moisture content in DMIP?

A: Karl Fischer (KF) titration is the industry-standard and most accurate method for determining the water content in DMIP.[4][9] It is a chemical method that reacts specifically with water and is not affected by other volatile components. Both volumetric and coulometric KF titration methods are suitable, with the coulometric method being particularly sensitive for very low moisture levels (ppm range).[3][10]

Q4: Can I use "Loss on Drying" to determine the moisture content?

A: "Loss on Drying" is generally not recommended for accurately determining the moisture content in DMIP for polymerization. This method measures the total weight loss upon heating, which can include other volatile organic compounds in addition to water. Since DMIP itself can have some volatility, this method can lead to inaccurate, artificially high readings.[4] Karl Fischer titration is preferred for its specificity to water.[3][4]

Data Presentation

Table 1: Comparison of Moisture Determination Techniques

TechniquePrincipleSuitability for DMIPAdvantagesDisadvantages
Karl Fischer Titration Chemical reaction with iodine and sulfur dioxide specific to water.[4][5]Excellent Highly specific, accurate at ppm levels, rapid.[4][9]Requires specialized equipment and reagents.
Loss on Drying Gravimetric measurement of weight loss upon heating.Poor Simple, inexpensive equipment.Non-specific, can overestimate moisture due to loss of other volatiles.[4]
Gas Chromatography (GC) Separation of components in a sample followed by detection.Fair Can be accurate if properly calibrated.Requires method development, may be less sensitive than KF.

Table 2: Common Drying Methods for Solid DMIP

Drying MethodOperating PrincipleTypical ConditionsEffectivenessConsiderations
Vacuum Oven Reduces the boiling point of water, facilitating its removal.40-50°C under vacuumHigh Gentle method, avoids melting the DMIP (M.P. 66-68°C).[6]
Desiccator Static drying using a desiccant to absorb ambient moisture.Room temperature over molecular sieves (3Å) or P₂O₅Moderate to High Slower than vacuum oven; requires a high-quality desiccant.[11]
Nitrogen Purge/Drying Flowing dry, inert gas over the material to carry away moisture.Room temperature or slightly elevatedModerate Effective for surface moisture; may be less effective for bulk material.

Experimental Protocols

Methodology: Moisture Content Determination by Karl Fischer Titration (Volumetric)

This protocol provides a general guideline. Specific parameters should be optimized for your instrument and sample.

  • Instrument Preparation:

    • Set up the Karl Fischer titrator according to the manufacturer's instructions.

    • Fill the burette with a standardized volumetric KF reagent (titrant).

    • Add a suitable solvent (e.g., anhydrous methanol) to the titration vessel.

  • Solvent Conditioning:

    • Start the titration process without a sample to neutralize any residual moisture in the solvent. The instrument will titrate to a stable endpoint. This is the "pre-titration" or "drift stop" phase.

  • Sample Preparation and Introduction:

    • Accurately weigh approximately 1-2 g of the DMIP sample using an analytical balance.

    • Quickly and carefully add the weighed DMIP to the conditioned titration vessel. Ensure a hermetic seal is maintained to prevent atmospheric moisture from entering.

  • Titration:

    • Start the titration. The instrument will dispense the KF reagent until all the water from the sample has reacted.

    • The endpoint is detected potentiometrically.[12] The instrument will automatically stop the titration and record the volume of titrant consumed.

  • Calculation:

    • The instrument's software typically calculates the moisture content automatically based on the titrant volume, sample weight, and the reagent's titer (water equivalence factor). The result is usually expressed in ppm or percentage.

    • The calculation is: Water Content (%) = (Volume of KF Reagent (mL) × Titer (mg/mL) / Sample Weight (mg)) × 100

Visualizations

DMIP_Handling_Workflow start Receive DMIP Shipment store Store in Cool, Dry Place in Tightly Sealed Container start->store sample Sample for Moisture Analysis (Karl Fischer Titration) store->sample decision Moisture Content <= Specification? sample->decision dry Dry DMIP (e.g., Vacuum Oven) decision->dry No approve Approve for Polymerization decision->approve Yes dry->sample Re-test after drying end_node Use in Polymerization approve->end_node

Caption: Workflow for handling this compound to ensure quality control for polymerization.

Polymerization_Troubleshooting problem Problem Identified: Low Polymer Molecular Weight / Viscosity q1 Was DMIP moisture content tested and within spec before reaction? problem->q1 cause1 Root Cause Suggestion: High initial moisture in monomer. Review drying and storage protocols. q1->cause1 No / Unsure q2 Were there process issues? (e.g., vacuum leaks, inefficient byproduct removal) q1->q2 Yes cause2 Root Cause Suggestion: Moisture ingress or inefficient water removal during reaction. q2->cause2 Yes cause3 Potential Cause: Issue is not moisture-related. Investigate other parameters (catalyst, temperature, stoichiometry). q2->cause3 No

Caption: Decision tree for troubleshooting low molecular weight in polyester synthesis.

References

Technical Support Center: Degradation Pathways of Dimethyl Isophthalate Under Stress Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals investigating the degradation of dimethyl isophthalate (DMIP). This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways of this compound (DMIP) under environmental stress?

A1: this compound primarily degrades through three main pathways:

  • Biodegradation: This is a significant pathway where microorganisms, particularly bacteria, break down DMIP. The process typically involves the hydrolysis of the ester bonds.

  • Photodegradation: DMIP can be degraded by light, especially UV radiation. This process involves the generation of reactive oxygen species that attack the DMIP molecule.

  • Abiotic Hydrolysis: DMIP can undergo hydrolysis in aqueous environments, a process that is influenced by pH and temperature.

Q2: What are the major metabolites formed during the biodegradation of DMIP?

A2: The primary metabolites of DMIP biodegradation are monomethyl isophthalate (MMIP) and isophthalic acid (IPA). The degradation proceeds sequentially, with DMIP first being hydrolyzed to MMIP, which is then further hydrolyzed to IPA before the aromatic ring is cleaved.[1][2]

Q3: Which microorganisms are known to degrade DMIP?

A3: A consortium of bacteria is often required for the complete degradation of DMIP. Notably, Klebsiella oxytoca and Methylobacterium mesophilicum have been identified to work in cooperation to break down DMIP. K. oxytoca is responsible for the initial hydrolysis of DMIP to monomethyl isophthalate, and M. mesophilicum then degrades the monomethyl isophthalate to isophthalic acid.[1][2][3][4][5][6]

Q4: How does pH affect the degradation of DMIP?

A4: pH is a critical factor in both the biodegradation and abiotic hydrolysis of DMIP. For microbial degradation, optimal pH ranges are typically near neutral (pH 7.0).[7][8] In abiotic hydrolysis, the rate is significantly influenced by pH, with base-catalyzed hydrolysis being a key degradation route at higher pH values.[9]

Q5: What are the expected products of DMIP thermal degradation?

A5: When heated to decomposition, DMIP is expected to emit acrid smoke and fumes.[9] The thermal decomposition of similar phthalates, like diallyl phthalate, primarily yields phthalic anhydride, along with other products such as acetic acid and benzoic acid.[10]

Troubleshooting Guides

This section addresses common issues encountered during DMIP degradation experiments.

Issue 1: Low or No Biodegradation of DMIP

Potential Cause Troubleshooting Step
Inappropriate microbial consortium Ensure you are using a microbial culture known to degrade DMIP, such as a co-culture of Klebsiella oxytoca and Methylobacterium mesophilicum.[1][2] A single strain may not be capable of complete degradation.
Suboptimal pH or temperature Optimize the culture conditions. For many phthalate-degrading bacteria, the optimal pH is around 7.0 and the optimal temperature is around 30-35°C.[7][8]
Nutrient limitation Check the composition of your minimal salt medium. Ensure it contains all the necessary nutrients for bacterial growth.
Toxicity at high concentrations High concentrations of DMIP can be inhibitory to microbial growth. Start with a lower concentration of DMIP and gradually increase it as the culture adapts.
Oxygen limitation Ensure adequate aeration of your culture, as biodegradation of phthalates is typically an aerobic process.[7]

Issue 2: Inconsistent or Irreproducible Analytical Results (HPLC/GC-MS)

Potential Cause Troubleshooting Step
Contamination from lab equipment Phthalates are common contaminants in laboratory plastics. Use glassware for all sample preparation and storage. Thoroughly clean all glassware with a solvent rinse (e.g., acetone or hexane) to remove any residual phthalates.[11]
Carryover in the analytical instrument Run solvent blanks between samples to check for carryover, especially after injecting a high-concentration sample. If carryover is observed, clean the injector and bake out the GC column.[11]
Poor peak shape or resolution Optimize your chromatographic method. For HPLC, adjust the mobile phase composition and gradient. For GC, optimize the temperature program. Ensure your column is in good condition.
Matrix effects If analyzing samples from complex matrices (e.g., soil or wastewater), perform a matrix spike recovery experiment to assess for matrix effects. If significant effects are observed, consider a more rigorous sample cleanup procedure or the use of an internal standard.

Issue 3: Low Photodegradation Efficiency

Potential Cause Troubleshooting Step
Inappropriate light source Ensure your light source emits in the UV range, as this is most effective for photodegradation. The photocatalytic degradation of the related dimethyl phthalate has been successfully demonstrated using UV light in the presence of a TiO2 photocatalyst.[12][13]
Low photocatalyst concentration or activity If using a photocatalyst like TiO2, ensure it is well-dispersed in the solution and that the concentration is optimized. The efficiency of photocatalysis is dependent on the catalyst dosage.[10][14]
Light scattering or screening High concentrations of the target compound or other substances in the water can scatter or absorb light, reducing the efficiency of photodegradation. Dilute the sample if necessary.[1]
Presence of radical scavengers Other compounds in the water matrix can act as scavengers for the reactive oxygen species that drive photodegradation, reducing the overall efficiency.

Data Presentation

Table 1: Abiotic Hydrolysis of this compound

pHHalf-life (days)Rate Constant
73500.23 L/mole-sec (base-catalyzed second-order)
8350.23 L/mole-sec (base-catalyzed second-order)

Data estimated using a structure estimation method.[9]

Table 2: Biodegradation of Dimethyl Phthalate (DMP) by Micrococcus sp. KS2 under Optimal Conditions

ParameterOptimal ValuePredicted Degradation (%)
pH7.0599.67
Temperature (°C)31.599.67
Initial DMP Concentration (mg/L)289.1999.67

This data for the related compound DMP provides a reference for optimal biodegradation conditions.[7]

Experimental Protocols

Protocol 1: Biodegradation of this compound in a Batch Culture

1. Materials:

  • This compound (DMIP)

  • Klebsiella oxytoca and Methylobacterium mesophilicum cultures

  • Minimal Salt Medium (MSM)

  • Sterile flasks and culture tubes

  • Shaking incubator

  • HPLC or GC-MS for analysis

2. Procedure:

  • Prepare a sterile Minimal Salt Medium (MSM).

  • Inoculate the MSM with a co-culture of Klebsiella oxytoca and Methylobacterium mesophilicum.

  • Add DMIP as the sole carbon source to the desired initial concentration.

  • Incubate the flasks in a shaking incubator at 30-35°C and 150 rpm.[7][8]

  • Withdraw samples at regular time intervals.

  • Prepare samples for analysis by centrifuging to remove bacterial cells and filtering the supernatant.

  • Analyze the concentration of DMIP and its metabolites (monomethyl isophthalate and isophthalic acid) using HPLC-UV or GC-MS.

Protocol 2: Analysis of DMIP and Metabolites by HPLC-UV

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[15][16]

2. Mobile Phase:

  • An isocratic mobile phase of methanol and water (75:25, v/v) can be used for the separation of DMIP.[17]

  • A gradient elution may be necessary for the simultaneous analysis of DMIP and its more polar metabolites. A common gradient involves acetonitrile and water.[15][16]

3. HPLC Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 230 nm[16][17][18]

  • Column Temperature: 30°C

4. Quantification:

  • Prepare calibration standards of DMIP, monomethyl isophthalate, and isophthalic acid in the mobile phase.

  • Generate a calibration curve by plotting peak area against concentration for each analyte.

  • Determine the concentration of the analytes in the experimental samples by comparing their peak areas to the calibration curve.

Protocol 3: Analysis of Isophthalic Acid by GC-MS

1. Derivatization:

  • Isophthalic acid is a non-volatile compound and requires derivatization before GC-MS analysis. A common method is silylation using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

2. Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer.

  • A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5MS).

3. GC Conditions:

  • Injector Temperature: 250-280°C

  • Oven Temperature Program:

    • Initial temperature: 60-80°C, hold for 1-2 minutes.

    • Ramp rate: 10-15°C/min to a final temperature of 280-300°C.

    • Hold at the final temperature for 5-10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

4. MS Conditions:

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Range: Scan from m/z 50 to 500.

  • Ion Source Temperature: 230°C

  • Transfer Line Temperature: 280°C

5. Identification and Quantification:

  • Identify the derivatized isophthalic acid peak based on its retention time and mass spectrum.

  • Quantify using a calibration curve prepared from derivatized standards of isophthalic acid.

Mandatory Visualizations

Biodegradation_Pathway cluster_0 Klebsiella oxytoca cluster_1 Methylobacterium mesophilicum DMIP This compound (DMIP) MMIP Monomethyl Isophthalate (MMIP) DMIP->MMIP Esterase IPA Isophthalic Acid (IPA) MMIP->IPA Esterase RingCleavage Ring Cleavage Products IPA->RingCleavage Dioxygenase

Caption: Biodegradation pathway of this compound by a bacterial consortium.

Experimental_Workflow start Start Degradation Experiment (Biodegradation/Photodegradation/Hydrolysis) sampling Collect Samples at Time Intervals start->sampling prep Sample Preparation (Centrifugation/Filtration) sampling->prep analysis Instrumental Analysis (HPLC-UV or GC-MS) prep->analysis data Data Processing and Quantification analysis->data results Results and Interpretation data->results

Caption: General experimental workflow for studying DMIP degradation.

Troubleshooting_Logic cluster_biotic Biodegradation Troubleshooting cluster_abiotic Abiotic Degradation Troubleshooting start Problem: Inconsistent or No DMIP Degradation check_biotic Is it a biodegradation experiment? start->check_biotic check_abiotic Is it a photodegradation or hydrolysis experiment? start->check_abiotic culture Check Microbial Culture: - Viability - Correct strains check_biotic->culture Yes light For Photodegradation: - Correct wavelength (UV)? - Light intensity? check_abiotic->light Yes conditions Check Experimental Conditions: - pH - Temperature - Nutrients - Oxygen culture->conditions concentration Check DMIP Concentration: - Is it too high (toxic)? conditions->concentration analysis Check Analytical Method: - Contamination? - Instrument performance? - Method validation? concentration->analysis catalyst For Photocatalysis: - Catalyst activity? - Catalyst concentration? light->catalyst ph_temp For Hydrolysis: - Correct pH and temperature? catalyst->ph_temp ph_temp->analysis

References

Technical Support Center: Minimizing Impurities in Dimethyl Isophthalate Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of dimethyl isophthalate (DMI). Our goal is to help you minimize impurities and achieve high-purity DMI for your research and development needs.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound (DMI) production?

A1: The primary impurities in DMI synthesis arise from incomplete reactions, side reactions, and residual starting materials. The most frequently encountered impurities include:

  • Isophthalic Acid (IPA): Unreacted starting material due to incomplete esterification.

  • Monomethyl Isophthalate (MMI): An intermediate product resulting from the esterification of only one of the carboxylic acid groups of isophthalic acid.[1][2][3][4]

  • Isomeric Impurities: Dimethyl terephthalate (DMT) and dimethyl orthophthalate (DMO) can be present if the isophthalic acid starting material contains terephthalic acid or orthophthalic acid isomers.

  • Color-Forming Bodies: Trace impurities, such as dicarboxylic fluorenones and tricarboxylic biphenyls, can lead to a yellowish discoloration of the final product.

  • Residual Methanol and Catalyst: Methanol and the acid catalyst (e.g., sulfuric acid) may be present in the crude product.

Q2: What causes the formation of these impurities?

A2: The formation of impurities is influenced by several factors in the synthesis process:

  • Incomplete Reaction: Insufficient reaction time, inadequate temperature, or improper stoichiometry (ratio of isophthalic acid to methanol) can lead to the presence of unreacted isophthalic acid and the intermediate, monomethyl isophthalate.

  • Reaction Equilibrium: The esterification of isophthalic acid with methanol is a reversible reaction. The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants, hindering the complete formation of DMI.

  • Purity of Starting Materials: The purity of the initial isophthalic acid is crucial. If it contains isomers like terephthalic acid or orthophthalic acid, the corresponding dimethyl esters will be formed as impurities.

  • Side Reactions: At elevated temperatures, side reactions can occur, leading to the formation of colored byproducts.

Q3: How can I minimize the formation of monomethyl isophthalate (MMI)?

A3: Minimizing the formation of MMI is critical for achieving high-purity DMI. Key strategies include:

  • Molar Ratio of Reactants: Using a significant excess of methanol shifts the reaction equilibrium towards the formation of the diester (DMI), thereby reducing the concentration of the monoester (MMI).

  • Effective Water Removal: As the esterification reaction produces water, its removal is essential to drive the reaction to completion. This can be achieved through techniques like azeotropic distillation if a suitable solvent is used, or by using a dehydrating agent.

  • Catalyst Concentration: An appropriate concentration of the acid catalyst (e.g., sulfuric acid) is necessary to ensure a sufficient reaction rate for both esterification steps.

  • Reaction Time and Temperature: Allowing for an adequate reaction time at an optimal temperature ensures that the second esterification of MMI to DMI can proceed to completion.

Q4: My final DMI product has a yellow tint. What is the cause and how can I remove it?

A4: A yellow discoloration in DMI is typically caused by the presence of trace amounts of colored impurities, such as dicarboxylic fluorenones and tricarboxylic biphenyls. These can form through side reactions at high temperatures.

Recommended Solutions:

  • Activated Carbon Treatment: Adding a small amount of activated carbon to a solution of the crude DMI in a suitable solvent (like methanol) and then filtering it can effectively adsorb these colored impurities.

  • Recrystallization: Recrystallization from a suitable solvent, such as methanol or ethanol, is a highly effective method for removing colored impurities and improving the overall purity of the DMI.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of this compound.

Problem 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Incomplete Reaction - Increase Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration to reach completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Optimize Temperature: Ensure the reaction is conducted at the optimal temperature for the esterification. Excessively low temperatures will result in a slow reaction rate, while excessively high temperatures may lead to side reactions. - Check Catalyst Activity: Ensure the acid catalyst is active and used in the correct concentration.
Unfavorable Equilibrium - Use Excess Methanol: Employ a significant molar excess of methanol to drive the equilibrium towards the product side. - Remove Water: If feasible within your experimental setup, remove the water produced during the reaction.
Product Loss During Workup - Optimize Extraction: If using a liquid-liquid extraction, ensure the appropriate solvent and pH conditions are used to minimize the loss of DMI in the aqueous phase. - Careful Filtration and Transfer: Minimize mechanical losses during filtration and transfer of the product.
Premature Precipitation - Ensure Complete Dissolution: During recrystallization, ensure the crude DMI is fully dissolved in the minimum amount of hot solvent before cooling to prevent the trapping of impurities in the crystals.
Problem 2: High Levels of Residual Isophthalic Acid and Monomethyl Isophthalate
Potential Cause Troubleshooting Steps
Insufficient Methanol - Increase Methanol Ratio: Increase the molar ratio of methanol to isophthalic acid to favor the formation of the diester.
Short Reaction Time - Extend Reaction Duration: Allow more time for the reaction to proceed to completion. Monitor the disappearance of the starting material and intermediate by TLC or HPLC.
Catalyst Deactivation - Verify Catalyst Quality: Use a fresh or properly stored acid catalyst.
Presence of Water - Use Anhydrous Reactants: Ensure that the methanol and isophthalic acid are as dry as possible.
Problem 3: Product Discoloration (Yellowish Appearance)
Potential Cause Troubleshooting Steps
Formation of Colored Impurities - Activated Carbon Treatment: Treat a solution of the crude product with activated carbon before the final crystallization step. - Optimize Reaction Temperature: Avoid excessively high reaction temperatures that can promote the formation of color bodies.
Contaminated Starting Materials - Use High-Purity Isophthalic Acid: Ensure the starting isophthalic acid is of high purity and free from colored contaminants.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol describes a general laboratory-scale synthesis of this compound via Fischer esterification.

Materials:

  • Isophthalic Acid (IPA)

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add isophthalic acid and a significant excess of anhydrous methanol.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirring mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by TLC.

  • Quenching: After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature.

  • Precipitation: Pour the reaction mixture into a beaker containing ice-cold water. DMI will precipitate as a white solid.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate to the mixture to neutralize the excess sulfuric acid and any unreacted isophthalic acid. Continue adding until effervescence ceases.

  • Isolation: Collect the crude DMI by vacuum filtration and wash the solid with cold deionized water.

  • Purification: The crude DMI can be further purified by recrystallization from methanol or ethanol to yield a white crystalline product.

Visualizing the Process

Diagram 1: this compound Synthesis Pathway

This diagram illustrates the two-step esterification of isophthalic acid to this compound.

DMI_Synthesis IPA Isophthalic Acid MMI Monomethyl Isophthalate IPA->MMI Esterification Step 1 DMI This compound MMI->DMI Esterification Step 2 Methanol1 + Methanol - H₂O Methanol2 + Methanol - H₂O

Caption: The synthesis of DMI from isophthalic acid is a two-step esterification process.

Diagram 2: Troubleshooting Workflow for Impure this compound

This workflow provides a logical approach to identifying and resolving common purity issues in DMI synthesis.

DMI_Troubleshooting start Crude DMI Analysis (e.g., GC, HPLC, Color) check_purity Purity Below Specification? start->check_purity check_color Product Discolored? check_purity->check_color No high_ipa_mmi High IPA/MMI Content check_purity->high_ipa_mmi Yes pure_dmi High-Purity DMI check_purity->pure_dmi No, Purity OK other_impurities Other Impurities Detected check_color->other_impurities No, but other impurities purification Enhance Purification: - Recrystallization - Activated Carbon check_color->purification Yes check_color->pure_dmi No, Color OK optimize_reaction Optimize Reaction: - Increase Methanol Ratio - Extend Reaction Time - Check Catalyst high_ipa_mmi->optimize_reaction other_impurities->purification optimize_reaction->start purification->start

Caption: A systematic workflow for troubleshooting common purity issues in DMI production.

References

Validation & Comparative

A Comparative Guide to Purity Validation of Dimethyl Isophthalate: HPLC-UV vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical reagents and intermediates is paramount for the integrity and reproducibility of experimental outcomes. Dimethyl isophthalate (DMIP), a key component in the synthesis of various polymers and specialty chemicals, is no exception. This guide provides an objective comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the purity validation of DMIP against an alternative method, Gas Chromatography-Mass Spectrometry (GC-MS). The information presented, including detailed experimental protocols and comparative data, is designed to assist in the selection of the most appropriate analytical technique for specific laboratory needs.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the purity assessment of non-volatile, UV-absorbing compounds like this compound. The method separates DMIP from its potential impurities based on their differential partitioning between a stationary phase and a mobile phase, with subsequent quantification by UV detection.

Experimental Protocol: HPLC-UV Method for this compound Purity

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • C18 reverse-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard (high purity)

  • Methanol (HPLC grade, for sample preparation)

3. Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm, a common absorption maximum for phthalate esters.[1][2]

  • Injection Volume: 10 µL.

  • Run Time: Approximately 10 minutes.

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Solution: Accurately weigh and dissolve the this compound sample to be tested in methanol to a concentration within the calibration range.

5. Method Validation Parameters: The method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters include:

  • Linearity: Assessed by analyzing a series of standards at different concentrations.

  • Accuracy: Determined by spike-recovery studies.

  • Precision: Evaluated at the levels of repeatability (intra-day) and intermediate precision (inter-day).

  • Specificity: The ability of the method to resolve the main peak from potential impurities. Potential impurities in industrially produced isophthalic acid, the precursor to DMIP, include phthalic acid and terephthalic acid.[3] The synthesis of DMIP itself may lead to residual isophthalic acid or by-products like dicarboxylic fluorenones and tricarboxylic biphenyls.[4]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative for the analysis of volatile and semi-volatile compounds. It offers excellent separation efficiency and provides structural information from the mass spectra, aiding in the identification of unknown impurities.

Experimental Protocol: GC-MS Method for this compound Purity

1. Instrumentation:

  • Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS) detector.

  • A low-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

2. Reagents and Materials:

  • Helium (carrier gas, high purity)

  • This compound reference standard

  • Acetone or Hexane (GC grade, for sample preparation)

3. Chromatographic and Spectrometric Conditions:

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas Flow: Helium at a constant flow of 1 mL/min.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

4. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of the this compound reference standard in acetone or hexane (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution: Dissolve the this compound sample in the chosen solvent to a concentration within the calibration range.

Performance Comparison: HPLC-UV vs. GC-MS

The choice between HPLC-UV and GC-MS for this compound purity analysis depends on the specific requirements of the analysis, including the need for structural information, sample throughput, and available instrumentation.

Validation Parameter HPLC-UV GC-MS
Linearity (R²) > 0.999[1]> 0.999
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 2.0%[1]< 5.0%
Limit of Detection (LOD) ~0.1 µg/mL~0.05 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~0.15 µg/mL
Analysis Time per Sample ~10 minutes~20-30 minutes
Specificity Good for known UV-active impuritiesExcellent, with mass spectral identification
Instrumentation Cost LowerHigher
Sample Derivatization Not requiredNot typically required for DMIP

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing start Start weigh Weigh DMIP Sample start->weigh dissolve Dissolve in Methanol weigh->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 230 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate report Generate Report calculate->report end end report->end End

Caption: Experimental workflow for the purity validation of this compound by HPLC-UV.

Method_Comparison cluster_hplc HPLC-UV cluster_gcms GC-MS hplc_pros Pros: - Robust & Widely Available - Faster Analysis Time - Lower Cost hplc_cons Cons: - Less Specific for Unknowns - Lower Sensitivity gcms_pros Pros: - High Specificity (MS Data) - Higher Sensitivity - Excellent for Volatiles gcms_cons Cons: - Longer Analysis Time - Higher Instrument Cost - Potential for Thermal Degradation comparison_node Method Selection for This compound Purity comparison_node->hplc_pros Routine QC comparison_node->gcms_pros Impurity ID & High Sensitivity

Caption: Key characteristics of HPLC-UV versus GC-MS for this compound analysis.

Conclusion

Both HPLC-UV and GC-MS are suitable techniques for the purity validation of this compound. HPLC-UV offers a practical and efficient solution for routine quality control, providing reliable quantification with faster analysis times and lower operational costs. In contrast, GC-MS provides a higher degree of specificity and sensitivity, making it the preferred method for in-depth impurity profiling and the identification of unknown components. The selection of the optimal method should be based on the specific analytical requirements, available resources, and the intended use of the this compound.

References

A Comparative Analysis of Dimethyl Isophthalate and Dimethyl Terephthalate in Polyethylene Terephthalate (PET) Modification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the modification of polyethylene terephthalate (PET) is a critical area of study to enhance its properties for advanced applications. This guide provides a comparative analysis of two common monomers used in PET synthesis and modification: dimethyl isophthalate (DMI) and dimethyl terephthalate (DMT). While DMT is a primary building block of PET, DMI is often introduced as a comonomer to tailor the polymer's performance.

This comparison delves into the effects of DMI and DMT on the thermal, mechanical, and barrier properties of PET, supported by experimental data and detailed methodologies.

Executive Summary of Comparative Performance

The incorporation of this compound (DMI) as a comonomer in polyethylene terephthalate (PET) synthesis, in comparison to the standard PET homopolymer synthesized from dimethyl terephthalate (DMT) and ethylene glycol, leads to significant alterations in the polymer's physical properties. DMI's kinked molecular structure, arising from its meta-substituted benzene ring, disrupts the linear chain symmetry of the polymer. This structural irregularity hinders the packing of polymer chains, resulting in reduced crystallinity, a lower melting point, and often a broader melting range.

Conversely, the use of DMT as the sole di-ester monomer results in a highly regular polymer chain, facilitating efficient packing and leading to higher crystallinity and a sharper, higher melting point. These differences have profound implications for the material's mechanical strength, barrier properties, and optical clarity. A summary of these key performance differences is presented in Table 1.

Table 1: Comparative Performance of PET Modified with this compound (PET-DMI Copolyester) vs. Standard PET (from Dimethyl Terephthalate)

PropertyPET (from DMT)PET-DMI CopolyesterRationale for Difference
Thermal Properties
Glass Transition Temp. (Tg)~ 70-80 °CSlightly higher or comparableChain rigidity is not significantly altered.
Melting Temperature (Tm)~ 250-265 °C[1]Lowered (decreases with increasing DMI content)[1]DMI's non-linear structure disrupts crystal lattice formation.[1]
CrystallinityHigherLowerThe irregular structure introduced by DMI hinders chain packing.[1]
Mechanical Properties
Tensile StrengthHigherGenerally LowerReduced crystallinity leads to lower strength.
Elongation at BreakLowerGenerally HigherThe less crystalline, more amorphous structure allows for greater flexibility.
Barrier Properties
Gas Permeability (O₂, CO₂)GoodImproved (Lower Permeability)Blending DMI can reduce the fractional free volume in amorphous PET.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this comparative guide.

Synthesis of PET and PET-DMI Copolyesters via Melt Polycondensation

This two-stage process is a common method for producing PET and its copolyesters.

Stage 1: Transesterification

  • A mixture of dimethyl terephthalate (DMT) or a combination of DMT and this compound (DMI) is reacted with an excess of ethylene glycol (EG) in a molar ratio of approximately 1:2.2 (diester:diol).

  • A transesterification catalyst, such as zinc acetate or manganese acetate, is added to the reaction mixture.

  • The temperature is gradually raised to 150-200°C under a nitrogen atmosphere to initiate the reaction.[1]

  • Methanol is produced as a byproduct and is continuously removed by distillation to drive the reaction forward.[1]

  • This stage results in the formation of bis(2-hydroxyethyl) terephthalate (BHET) and/or its isophthalate counterpart.

Stage 2: Polycondensation

  • A polycondensation catalyst, typically antimony trioxide, is added to the product from the transesterification stage.

  • A stabilizer, such as phosphoric acid, is often added to deactivate the transesterification catalyst and prevent side reactions.

  • The temperature is increased to 270-285°C, and the pressure is gradually reduced to below 1 torr to facilitate the removal of excess ethylene glycol.

  • The viscosity of the molten polymer increases as the polycondensation reaction proceeds. The reaction is monitored by the torque of the stirrer and is stopped once the desired viscosity (and thus molecular weight) is achieved.

  • The resulting polymer is then extruded, cooled, and pelletized.

Characterization of Thermal Properties

Differential Scanning Calorimetry (DSC) - ASTM D3418

  • A small sample (5-10 mg) of the polymer is hermetically sealed in an aluminum pan.

  • The sample is heated at a controlled rate, typically 10°C/min, under a nitrogen atmosphere.[1]

  • The heat flow to the sample is measured relative to an empty reference pan.

  • The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve.

  • The melting temperature (Tm) is identified as the peak of the endothermic melting curve.

  • The degree of crystallinity can be calculated from the enthalpy of melting.

Evaluation of Mechanical Properties

Tensile Testing of Thin Films - ASTM D882

  • Test specimens are cut from thin polymer films to specified dimensions.

  • The specimens are conditioned at a standard temperature and humidity (e.g., 23°C and 50% relative humidity).

  • The tensile test is performed using a universal testing machine. The specimen is clamped in grips and pulled at a constant rate of crosshead displacement.

  • The force required to elongate the specimen and the corresponding elongation are recorded.

  • Tensile strength (at yield and at break) and elongation at break are calculated from the resulting stress-strain curve.

Assessment of Barrier Properties

Oxygen Transmission Rate (OTR) - ASTM D3985

  • A film sample of the polymer is sealed between two chambers of a test cell.

  • One chamber is filled with a stream of pure oxygen, while the other is purged with a stream of nitrogen (carrier gas).

  • Oxygen molecules that permeate through the film are carried by the nitrogen stream to a coulometric sensor.

  • The sensor measures the amount of oxygen passing through the film per unit time.

  • The oxygen transmission rate is reported in units of cm³/(m²·day).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical structures of the key monomers, the polymerization pathway, and a typical experimental workflow for polymer characterization.

Chemical Structures of Monomers cluster_structures DMT Dimethyl Terephthalate (DMT) (para-isomer) DMT_struct DMI This compound (DMI) (meta-isomer) DMI_struct EG Ethylene Glycol (EG) EG_struct

Figure 1: Chemical structures of DMT, DMI, and EG.

PET Synthesis via Transesterification and Polycondensation Reactants DMT/DMI + Ethylene Glycol Transesterification Transesterification (150-200°C, Catalyst) Reactants->Transesterification Methanol Methanol (byproduct) Transesterification->Methanol releases BHET BHET / Isophthalate Intermediate Transesterification->BHET forms Polycondensation Polycondensation (270-285°C, Vacuum, Catalyst) BHET->Polycondensation EG_byproduct Ethylene Glycol (byproduct) Polycondensation->EG_byproduct releases PET PET / PET-DMI Copolyester Polycondensation->PET yields

Figure 2: Simplified workflow for PET synthesis.

Experimental Workflow for Polymer Characterization Polymer Synthesized PET / PET-DMI Pellets Film Film Extrusion / Pressing Polymer->Film Thermal Thermal Analysis (DSC) ASTM D3418 Film->Thermal Mechanical Mechanical Testing (Tensile) ASTM D882 Film->Mechanical Barrier Barrier Property Testing (OTR) ASTM D3985 Film->Barrier Data Comparative Data Analysis Thermal->Data Mechanical->Data Barrier->Data

Figure 3: Workflow for polymer sample characterization.

References

The Isomeric Effect: A Comparative Guide to the Influence of Dimethyl Isophthalate (DMI) and Dimethyl Terephthalate (DMT) on Polymer Free Volume and Barrier Properties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding and controlling the barrier properties of polymers is paramount for applications ranging from advanced packaging to drug delivery systems. The incorporation of small molecule additives is a key strategy to modify these properties. This guide provides an objective comparison of two structurally similar additives, Dimethyl Isophthalate (DMI) and Dimethyl Terephthalate (DMT), on the free volume and gas barrier characteristics of Poly(ethylene terephthalate) (PET).

It is important to clarify that while "DMI" can be an abbreviation for Dimethyl Isosorbide, the most direct comparative experimental data available in scientific literature contrasts Dimethyl Terephthalate with this compound. This guide will focus on this scientifically supported comparison.

The addition of both DMI and DMT to amorphous PET has been shown to significantly enhance its barrier properties by reducing the polymer's fractional free volume.[1] This reduction in free volume, which is the microscopic space between polymer chains, hinders the diffusion of gas molecules through the polymer matrix, thereby improving its barrier performance.[1][2]

Comparative Analysis of Performance Data

The following tables summarize the quantitative data from a key study investigating the effects of incorporating DMI and DMT into amorphous PET at various weight percentages.[1]

Table 1: Fractional Free Volume in PET Blends

AdditiveConcentration (wt%)Density (g/cm³)Fractional Free Volume (%)
Neat PET01.3355.89
DMT11.3375.75
21.3385.68
31.3405.54
DMI11.3375.75
21.3395.61
31.3415.47

Data sourced from Zekriardehani et al. (2018).[1]

Table 2: Gas Permeability in PET Blends

AdditiveConcentration (wt%)O₂ Permeability (Barrer)CO₂ Permeability (Barrer)He Permeability (Barrer)
Neat PET00.381.5511.2
DMT10.341.389.9
20.311.258.9
30.281.138.0
DMI10.331.349.6
20.291.178.3
30.261.057.5

1 Barrer = 10⁻¹⁰ cm³ (STP) · cm / (cm² · s · cmHg). Data sourced from Zekriardehani et al. (2018).[1]

The data clearly indicates that both additives reduce the fractional free volume and gas permeability in a concentration-dependent manner. Notably, at similar loadings, DMI demonstrates a slightly greater reduction in both fractional free volume and gas permeability compared to DMT .[1] This suggests that the isomeric position of the ester groups on the benzene ring plays a subtle but significant role in how these molecules interact with and pack within the PET matrix.

Mechanism of Action: Impact on Polymer Structure

The observed changes in free volume and barrier properties are attributed to the ability of DMI and DMT to fill the intermolecular gaps within the polymer structure. This leads to a more densely packed material, which in turn restricts the mobility of the polymer chains and the diffusion pathways for gas molecules.[1][2]

cluster_0 Additive Incorporation cluster_1 Polymer Matrix cluster_2 Microstructural Changes cluster_3 Resulting Properties DMT Dimethyl Terephthalate (DMT) PET Amorphous PET DMI This compound (DMI) FV Reduced Fractional Free Volume PET->FV Mobility Decreased Polymer Chain Mobility PET->Mobility Diff Reduced Gas Diffusivity FV->Diff Mobility->Diff Barrier Enhanced Barrier Properties Diff->Barrier

Figure 1. Logical relationship of additive incorporation to enhanced barrier properties.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Sample Preparation

Blends of PET with varying concentrations (1, 2, and 3 wt%) of DMT and DMI were prepared by melt extrusion.[2] The polymer and additives were first dried to remove moisture. The components were then melt-blended in a single-screw extruder. To obtain amorphous samples, the extruded films were quenched using a roller with cold water circulation.[2]

Free Volume Measurement: Positron Annihilation Lifetime Spectroscopy (PALS)

PALS is a highly sensitive technique used to probe the free volume at the sub-nanometer scale in polymers.

  • Principle: A positron source (typically ²²Na) is sandwiched between two identical samples of the polymer blend.[3] Positrons emitted from the source annihilate with electrons in the material. A fraction of these positrons form a quasi-stable state with an electron, called positronium (Ps). Ortho-positronium (o-Ps), a triplet state of Ps, preferentially localizes in the free volume holes of the polymer matrix. The lifetime of o-Ps is directly related to the size of these free volume cavities.[3][4]

  • Instrumentation: A fast-fast coincidence PALS spectrometer is used to measure the time difference between the birth gamma-ray (emitted simultaneously with the positron) and the annihilation gamma-rays.

  • Data Analysis: The resulting lifetime spectrum is deconvoluted into multiple lifetime components. The longest-lived component (τ₃) is attributed to the pick-off annihilation of o-Ps in the free volume holes. The mean free volume hole radius (R) is then calculated from τ₃ using the Tao-Eldrup model. The fractional free volume is subsequently estimated from the hole size and the intensity of the o-Ps component.

cluster_0 PALS Experimental Workflow Source Positron Source (²²Na) Sample Polymer Sample Source->Sample Detector Gamma-ray Detectors Sample->Detector Annihilation Spectrometer PALS Spectrometer Detector->Spectrometer Spectrum Lifetime Spectrum Spectrometer->Spectrum Analysis Data Deconvolution Spectrum->Analysis Results Free Volume Data (Size, Fraction) Analysis->Results

Figure 2. Workflow for Positron Annihilation Lifetime Spectroscopy (PALS).

Gas Permeability Measurement

The permeability of oxygen (O₂), carbon dioxide (CO₂), and helium (He) through the polymer films was measured using a constant pressure/variable volume method.

  • Principle: A circular film of the polymer blend is mounted in a permeation cell, separating a high-pressure upstream chamber from a low-pressure downstream chamber. The gas of interest is introduced into the upstream chamber at a constant pressure. The rate at which the gas permeates through the film into the constant-volume downstream chamber is measured by monitoring the pressure increase over time.

  • Instrumentation: A gas permeability tester equipped with a pressure transducer is used. The system is first evacuated to remove any residual gases.

  • Data Analysis: The permeability coefficient (P) is determined from the steady-state permeation rate, the film thickness, and the pressure difference across the film. The diffusivity coefficient (D) can be calculated from the time-lag method, and the solubility coefficient (S) is then determined from the relationship P = D × S.

Conclusion

The incorporation of both this compound (DMI) and Dimethyl Terephthalate (DMT) effectively reduces the fractional free volume in amorphous PET, leading to a significant improvement in its barrier properties against various gases. The experimental data suggests that DMI is slightly more effective than its isomer, DMT, in enhancing these properties at equivalent concentrations.[1] This subtle difference highlights the importance of molecular geometry in the design of polymer additives for high-performance barrier applications. Researchers can leverage this understanding to fine-tune the performance of polymeric materials for specific needs in drug development and advanced packaging.

References

comparing plasticizing efficiency of dimethyl isophthalate with other phthalates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the plasticizing efficiency of dimethyl isophthalate (DMIP) with other commonly used phthalate plasticizers, including dimethyl phthalate (DMP), diethyl phthalate (DEP), dibutyl phthalate (DBP), and dioctyl phthalate (DOP). The information is supported by available experimental data and detailed protocols to assist in research and development.

Mechanism of Plasticization

Phthalate esters, including this compound, function as plasticizers by embedding themselves between the long polymer chains of materials like polyvinyl chloride (PVC). This insertion disrupts the intermolecular forces between the polymer chains, increasing the free volume and allowing the chains to move more freely.[1] This increased mobility imparts greater flexibility, reduces brittleness, and lowers the glass transition temperature (Tg) of the polymer, transforming a rigid material into a more pliable one.[1][2] The efficiency of a plasticizer is influenced by factors such as its molecular weight, chemical structure, and compatibility with the polymer.[2]

Performance Comparison of Phthalate Plasticizers

The plasticizing efficiency of a compound is primarily evaluated by its effect on the mechanical properties of the polymer, such as tensile strength and elongation at break, and its ability to lower the glass transition temperature (Tg). While extensive comparative data for this compound is limited in publicly available literature, the following table summarizes typical performance metrics for common phthalates in PVC. This allows for an indirect assessment of where this compound might stand based on structure-property relationships.

PlasticizerChemical StructureMolecular Weight ( g/mol )Tensile Strength (MPa)Elongation at Break (%)Glass Transition Temperature (Tg) of Plasticized PVC (°C)
This compound (DMIP) meta-C₆H₄(COOCH₃)₂194.19Data Not AvailableData Not AvailableData Not Available
Dimethyl Phthalate (DMP) ortho-C₆H₄(COOCH₃)₂194.19Generally higher than more efficient plasticizersGenerally lower than more efficient plasticizersHigher than PVC with higher MW phthalates
Diethyl Phthalate (DEP) ortho-C₆H₄(COOC₂H₅)₂222.24Data Not AvailableData Not AvailableData Not Available
Dibutyl Phthalate (DBP) ortho-C₆H₄(COOC₄H₉)₂278.34~18 - 25~250 - 350~ -20 to -30
Dioctyl Phthalate (DOP/DEHP) ortho-C₆H₄(COOC₈H₁₇)₂390.56~15 - 20[3]~300 - 400[3]~ -40 to -50[4]

Note: The performance of plasticizers is dependent on their concentration in the polymer matrix and the specific processing conditions. The data presented are typical values for flexible PVC. The absence of data for this compound highlights a gap in the current publicly available research.

Based on its isomeric structure (meta-positioning of the ester groups) compared to the ortho-phthalates, this compound may exhibit differences in its interaction with PVC chains, potentially affecting its plasticizing efficiency. Generally, plasticizers with longer alkyl chains (like DBP and DOP) are more efficient at lowering the Tg and increasing flexibility. Given that DMIP and DMP have the same molecular weight, their efficiencies might be comparable, though steric differences due to the ester group positions could play a role.

Experimental Protocols

To ensure accurate and reproducible comparisons of plasticizer efficiency, standardized testing methods are crucial. The following are detailed protocols for key experiments.

Tensile Strength and Elongation at Break

This test determines the mechanical properties of the plasticized polymer under tension.

Standard: ASTM D882 - Standard Test Method for Tensile Properties of Thin Plastic Sheeting.

Methodology:

  • Sample Preparation: Prepare thin films of the plasticized PVC with a uniform thickness. The concentration of the plasticizer should be consistent across all samples being compared.

  • Specimen Cutting: Cut the films into dumbbell-shaped specimens according to the dimensions specified in the ASTM D882 standard.

  • Conditioning: Condition the specimens at a standard temperature (23 ± 2°C) and relative humidity (50 ± 5%) for at least 40 hours prior to testing.

  • Testing:

    • Mount the specimen in the grips of a universal testing machine.

    • Apply a tensile load at a constant rate of crosshead movement until the specimen breaks.

    • Record the force and elongation throughout the test.

  • Calculations:

    • Tensile Strength: Calculate the maximum stress applied to the specimen before it ruptures. It is expressed in megapascals (MPa).

    • Elongation at Break: Calculate the percentage increase in the length of the specimen at the point of fracture relative to its original length.

Glass Transition Temperature (Tg)

This test determines the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A lower Tg indicates a more efficient plasticizer.

Standard: ASTM D3418 - Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry (DSC).[5]

Methodology:

  • Sample Preparation: Prepare small samples (typically 5-10 mg) of the plasticized PVC.

  • DSC Analysis:

    • Place the sample in an aluminum DSC pan and seal it.

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample at a controlled rate (e.g., 10°C/min or 20°C/min) under a nitrogen atmosphere.[5]

    • Cool the sample at a controlled rate.

    • Heat the sample again at the same controlled rate. The second heating scan is typically used to determine the Tg to erase any prior thermal history.

  • Data Analysis: The glass transition is observed as a step-like change in the heat flow curve. The Tg is determined as the midpoint of this transition.[5]

Visualizing the Concepts

To better illustrate the relationships and processes described, the following diagrams are provided in Graphviz DOT language.

Plasticization_Mechanism cluster_0 Strong Intermolecular Forces (Rigid Structure) cluster_1 Plasticization Process cluster_2 Weakened Intermolecular Forces (Flexible Structure) P1 Polymer Chain P2 Polymer Chain PL Plasticizer Molecules (e.g., this compound) P1->PL Addition of Plasticizer PP1 Polymer Chain PL->PP1 Increased Free Volume Plast Plasticizer PP2 Polymer Chain

Caption: Mechanism of polymer plasticization.

Experimental_Workflow A Sample Preparation (PVC + Plasticizer) B Film Casting / Molding A->B C Specimen Cutting B->C D Conditioning (ASTM Standards) C->D E Tensile Testing (ASTM D882) D->E F DSC Analysis (ASTM D3418) D->F G Data Analysis: - Tensile Strength - Elongation at Break E->G H Data Analysis: - Glass Transition Temp. (Tg) F->H I Comparative Evaluation of Plasticizer Efficiency G->I H->I

Caption: Workflow for evaluating plasticizer efficiency.

Signaling_Pathway cluster_0 Plasticizer Properties cluster_1 Interaction with Polymer cluster_2 Resulting Material Properties A Molecular Structure (e.g., Isomerism) D Compatibility A->D B Molecular Weight B->D C Alkyl Chain Length E Disruption of Intermolecular Forces C->E F Lower Tg D->F G Increased Flexibility E->G H Modified Tensile Strength E->H I Increased Elongation E->I

Caption: Factors influencing plasticizer efficiency.

References

Isophthalate vs. Terephthalate in Recycled PET: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The growing emphasis on a circular economy has propelled the use of recycled polyethylene terephthalate (rPET) to the forefront of sustainable materials science. However, the inherent variability in rPET feedstock, particularly the presence of isophthalate (IPA) isomers alongside the standard terephthalate (TPA), presents unique challenges and opportunities. Isophthalic acid is often intentionally added as a comonomer in virgin PET production to modify its properties, and its presence in the recycling stream can significantly impact the characteristics of the resulting rPET. This guide provides an objective comparison of isophthalate and terephthalate isomers in recycled PET, supported by experimental data and detailed analytical protocols.

The Structural Difference: A "Kink" in the Polymer Chain

Polyethylene terephthalate is a polyester formed from the polymerization of terephthalic acid and ethylene glycol. The linear and symmetrical structure of the TPA monomer allows for tight chain packing and a high degree of crystallinity.[1] In contrast, isophthalic acid is a meta-isomer of phthalic acid, and its inclusion in the PET polymer chain introduces a non-linear "kink".[1] This structural disruption hinders the close packing of polymer chains, thereby reducing the material's crystallinity.[2]

The presence of IPA is not necessarily a contaminant; it is often used in bottle-grade PET to enhance clarity and adjust the crystallization rate for easier processing.[3] Consequently, rPET derived from beverage bottles frequently contains a certain percentage of IPA. The concentration of IPA can even be used as an indicator to identify and quantify the amount of recycled content in a PET product.

Below is a diagram illustrating the structural difference between terephthalate and isophthalate and their incorporation into the PET polymer chain.

G cluster_PET PET Polymer Chain TPA Terephthalic Acid (para-phthalic acid) PET_TPA Linear Chain Segment (from TPA) TPA->PET_TPA Incorporation IPA Isophthalic Acid (meta-phthalic acid) PET_IPA Kinked Chain Segment (from IPA) IPA->PET_IPA Incorporation PET_TPA->PET_IPA Polymerization

Caption: Structural comparison of TPA and IPA monomers and their effect on the PET polymer chain.

Impact on Recycled PET Properties: A Quantitative Comparison

The presence of isophthalate in recycled PET has a demonstrable effect on its thermal and mechanical properties. Generally, an increase in IPA content leads to a decrease in crystallinity, which in turn affects parameters such as melting point, tensile strength, and shrinkage.

PropertyEffect of Increasing Isophthalate ContentVirgin PET (Typical Values)rPET with High Isophthalate Content (Typical Observations)
Crystallinity Decreases30-40%Lower than virgin PET
Melting Temperature (Tm) Decreases[3]250-260 °CLower than virgin PET[3]
Glass Transition Temperature (Tg) Relatively stable67-81 °CWithin the range of virgin PET
Tensile Strength Decreases[2]HighLower than virgin PET[2]
Elongation at Break IncreasesModerateHigher than virgin PET
Shrinkage Increases[2]LowHigher than virgin PET[2]
Transparency IncreasesHigh (amorphous)Can be higher due to reduced crystallinity

Experimental Protocols for Isomer Analysis

Accurate quantification of isophthalate and terephthalate content in rPET is crucial for quality control and predicting material performance. High-Performance Liquid Chromatography (HPLC) and Raman Spectroscopy are two common analytical techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for the separation and quantification of IPA and TPA after the hydrolysis of the PET polymer.

Sample Preparation (Hydrolysis):

  • Weigh approximately 1 gram of the rPET sample (in the form of pellets or flakes) into a reaction vessel.

  • Add a solution of 100 g/L sodium hydroxide in methanol.[4][5]

  • Heat the mixture at 70°C for 10 hours to ensure complete hydrolysis of the polyester into its constituent monomers (terephthalic acid, isophthalic acid, and ethylene glycol).[4][5]

  • After cooling, neutralize the solution with an appropriate acid (e.g., hydrochloric acid) to precipitate the dicarboxylic acids.

  • Filter and wash the precipitate with deionized water to remove any remaining salts and ethylene glycol.

  • Dry the precipitate and dissolve a known quantity in a suitable solvent for HPLC analysis.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column is typically used.[4][5]

  • Mobile Phase: A common mobile phase is a mixture of methanol and water (e.g., 15:85 v/v) with the pH adjusted to 3.[4][5]

  • Flow Rate: A flow rate of 1.0 mL/min is generally applied.[4][5]

  • Detection: UV detection at 254 nm is used to quantify the separated isomers.[4][5]

Raman Spectroscopy

Raman spectroscopy offers a non-destructive and rapid method for quantifying IPA content in solid rPET samples without the need for sample preparation.[6][7]

Sample Preparation:

  • For solid samples such as pellets or flakes, no specific sample preparation is required. The analysis can be performed directly on the material.[6][7]

  • Ensure the surface of the sample is clean and representative of the bulk material.

Spectroscopic Conditions:

  • A confocal Raman microscope is typically used.

  • The laser excitation wavelength can vary, with common sources being 532 nm or 785 nm.

  • Spectra are collected from multiple points on the sample to ensure representative data.

  • The ratio of specific Raman band intensities corresponding to IPA and TPA is used to create a calibration curve for quantitative analysis.

Analytical Workflow

The following diagram outlines the typical workflow for the analysis of isophthalate and terephthalate isomers in recycled PET.

References

performance comparison of polymers synthesized with DMI and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a solvent system is a critical parameter in polymer synthesis, profoundly influencing the physicochemical properties and ultimate performance of the resulting materials. Among the array of polar aprotic solvents, 1,3-dimethyl-2-imidazolidinone (DMI) and its derivatives, such as N,N'-dimethylpropyleneurea (DMPU), have emerged as effective and safer alternatives to traditionally used hazardous solvents like hexamethylphosphoramide (HMPA). This guide provides a comprehensive comparison of the performance of polymers synthesized using DMI and its derivatives, supported by available experimental data and detailed methodologies.

Influence of Solvent Choice on Polymer Properties

The choice of a polar aprotic solvent in polycondensation reactions, particularly for high-performance polymers like aromatic polyamides and polyimides, plays a pivotal role in determining key characteristics such as molecular weight, polydispersity index (PDI), thermal stability, and solubility. The solvent's ability to dissolve both the monomers and the resulting polymer is crucial for achieving high molecular weights. Furthermore, the solvent can influence the polymer chain's conformation and packing, which in turn affects its thermal and mechanical properties.

DMI is recognized for its high thermal and chemical stability, excellent solvating power for a wide range of organic and inorganic compounds, and a lower viscosity compared to its six-membered ring analog, DMPU (1.9 cP vs. 2.9 cP at 25°C)[1]. These characteristics make it an effective reaction solvent for various polymerization reactions, promoting high yields and purity of the final products[2].

Performance Comparison: Polyamides and Polyimides

While direct, head-to-head comparative studies with extensive quantitative data for the same polymer synthesized in DMI versus its derivatives are limited in publicly available literature, we can infer performance trends from various studies on high-performance aromatic polymers synthesized in different polar aprotic solvents. The following tables summarize typical performance data for aromatic polyamides and polyimides, which are frequently synthesized in solvents with similar properties to DMI.

Table 1: Performance Data of Aromatic Polyamides Synthesized in Polar Aprotic Solvents

Polymer SystemSolventInherent Viscosity (dL/g)Tensile Strength (MPa)Tensile Modulus (GPa)Glass Transition Temperature (°C)10% Weight Loss Temp. (°C)
Adamantane-based PolyamideNMP/LiCl0.43 - 1.0377 - 921.5 - 2.5240 - 300> 450
Polyamide with Pendant Diphenylamino GroupsNMP/Pyridine/LiCl/CaCl20.38 - 0.6683 - 1211.8 - 2.2259 - 314> 530
Acenaphtohydrazinomercaptotriazole-based PolyamideDMF0.38 - 0.47--< 100180 - 230

Data compiled from various sources for illustrative purposes. Direct comparison requires synthesis of the exact same polymer in DMI and its derivatives under identical conditions.

Table 2: Performance Data of Aromatic Polyimides Synthesized in Polar Aprotic Solvents

Polymer SystemSolventInherent Viscosity (dL/g)Tensile Strength (MPa)Tensile Modulus (GPa)Glass Transition Temperature (°C)10% Weight Loss Temp. (°C)
Polyimide with Dimethylamino GroupsNMP---290 - 360505 - 575
Co-polyimide (ODPA/BPDA-DDS)NMP---Controlled by monomer ratio-
Poly(amide-imide)sVarious aprotic0.30 - 0.66--128 - 320250 - 440

Data compiled from various sources for illustrative purposes. Direct comparison requires synthesis of the exact same polymer in DMI and its derivatives under identical conditions.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are generalized methodologies for the synthesis of aromatic polyamides and polyimides, which can be adapted for use with DMI and its derivatives.

Synthesis of Aromatic Polyamides via Low-Temperature Solution Polycondensation

This method is widely used for preparing high molecular weight aromatic polyamides.

Materials:

  • Aromatic diamine

  • Aromatic diacid chloride

  • Polar aprotic solvent (e.g., DMI, NMP, DMAc)

  • Anhydrous lithium chloride (LiCl) or calcium chloride (CaCl₂) (optional, to enhance solubility)

  • Pyridine (acid scavenger)

  • Methanol or water (for precipitation)

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine and a solubility-enhancing salt (if used) in the polar aprotic solvent under a nitrogen atmosphere.

  • Cool the solution to 0-5°C using an ice bath.

  • Slowly add an equimolar amount of the aromatic diacid chloride to the stirred solution.

  • After the addition is complete, add a small amount of pyridine.

  • Allow the reaction to proceed at 0-5°C for 1-2 hours, then let it warm to room temperature and continue stirring for several hours until a viscous solution is formed.

  • Precipitate the polymer by pouring the viscous solution into a large volume of a non-solvent like methanol or water with vigorous stirring.

  • Collect the fibrous polymer by filtration, wash it thoroughly with the non-solvent and then with hot water to remove any residual salts and monomers.

  • Dry the polymer in a vacuum oven at 80-100°C until a constant weight is achieved.

Characterization:

  • Inherent Viscosity: Measured using a Ubbelohde viscometer to estimate the molecular weight.

  • Molecular Weight and PDI: Determined by Gel Permeation Chromatography (GPC).

  • Thermal Properties: Analyzed using Thermogravimetric Analysis (TGA) for thermal stability and Differential Scanning Calorimetry (DSC) for glass transition temperature (Tg).

  • Mechanical Properties: Evaluated by testing solution-cast films for tensile strength, modulus, and elongation at break.

  • Solubility: Tested in a range of organic solvents.

Polyamide_Synthesis_Workflow cluster_Monomer_Prep Monomer Preparation cluster_Reaction Polymerization cluster_Purification Purification cluster_Characterization Characterization Diamine Aromatic Diamine Dissolution Dissolve Diamine in DMI/Salt Diamine->Dissolution Diacid_Chloride Aromatic Diacid Chloride Addition Add Diacid Chloride Diacid_Chloride->Addition Cooling Cool to 0-5°C Dissolution->Cooling Cooling->Addition Reaction_Stirring Stir at RT Addition->Reaction_Stirring Precipitation Precipitate in Methanol/Water Reaction_Stirring->Precipitation Filtration Filter Polymer Precipitation->Filtration Washing Wash with Methanol & Water Filtration->Washing Drying Vacuum Dry Washing->Drying Final_Polymer Aromatic Polyamide Drying->Final_Polymer Analysis Viscosity, GPC, TGA, DSC, Tensile Testing Final_Polymer->Analysis

Workflow for Aromatic Polyamide Synthesis

Synthesis of Aromatic Polyimides via a Two-Step Method

This common method involves the formation of a poly(amic acid) precursor followed by cyclization.

Materials:

  • Aromatic diamine

  • Aromatic dianhydride

  • Polar aprotic solvent (e.g., DMI, NMP, DMAc)

  • Acetic anhydride and pyridine (for chemical imidization)

Procedure:

  • Poly(amic acid) Synthesis: In a dry, nitrogen-purged flask, dissolve the aromatic diamine in the polar aprotic solvent.

  • Slowly add an equimolar amount of the aromatic dianhydride to the solution at room temperature with stirring.

  • Continue stirring for several hours to form a viscous poly(amic acid) solution.

  • Imidization:

    • Thermal Imidization: Cast the poly(amic acid) solution onto a glass plate and heat it in a programmed oven (e.g., 100°C, 200°C, and 300°C, each for 1 hour) to effect cyclization and remove the solvent.

    • Chemical Imidization: Add a mixture of acetic anhydride and pyridine to the poly(amic acid) solution and stir at room temperature or slightly elevated temperatures to induce cyclization. Precipitate the resulting polyimide in a non-solvent.

Characterization:

  • The characterization methods are similar to those described for polyamides, with a focus on confirming complete imidization using Fourier-Transform Infrared (FTIR) spectroscopy (disappearance of amic acid peaks and appearance of imide peaks).

Polyimide_Synthesis_Pathway cluster_Imidization Imidization Pathways Monomers Aromatic Diamine + Aromatic Dianhydride PAA_Formation Poly(amic acid) Formation (Room Temperature) Monomers->PAA_Formation Solvent Polar Aprotic Solvent (e.g., DMI) Solvent->PAA_Formation PAA_Solution Viscous Poly(amic acid) Solution PAA_Formation->PAA_Solution Thermal_Imidization Thermal Imidization (Heating) PAA_Solution->Thermal_Imidization Chemical_Imidization Chemical Imidization (Acetic Anhydride/Pyridine) PAA_Solution->Chemical_Imidization Final_Polyimide Aromatic Polyimide Thermal_Imidization->Final_Polyimide Chemical_Imidization->Final_Polyimide Polymer_Property_Logic cluster_Inputs Synthesis Inputs cluster_Intermediate_Properties Intermediate Properties cluster_Final_Performance Final Performance Characteristics Monomer_Structure Monomer Structure (Rigidity, Flexibility, Bulky Groups) Polymer_Solubility Polymer Solubility Monomer_Structure->Polymer_Solubility Chain_Packing Polymer Chain Packing Monomer_Structure->Chain_Packing Solvent_Choice Solvent Choice (DMI, DMPU, etc.) Solvent_Choice->Polymer_Solubility Molecular_Weight_PDI Molecular Weight & PDI Solvent_Choice->Molecular_Weight_PDI Polymer_Solubility->Molecular_Weight_PDI Processability Processability Polymer_Solubility->Processability Mechanical_Properties Mechanical Properties (Tensile Strength, Modulus) Molecular_Weight_PDI->Mechanical_Properties Thermal_Stability Thermal Stability (Tg, Td) Chain_Packing->Thermal_Stability Chain_Packing->Mechanical_Properties Thermal_Stability->Processability

References

A Comparative Guide to Analytical Methods for Trace Detection of Dimethyl Isophthalate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and sensitive detection of trace levels of dimethyl isophthalate (DMIP) is critical for ensuring product safety, quality, and regulatory compliance. This guide provides an objective comparison of the two primary analytical techniques for DMIP determination: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The selection of the optimal method depends on factors such as the sample matrix, required sensitivity, and the specific goals of the analysis.

This comparison guide delves into the performance characteristics of each method, supported by experimental data from various studies. Detailed experimental protocols for both GC-MS and HPLC-UV are provided to facilitate method implementation.

Quantitative Performance Comparison

The following table summarizes the key performance indicators for the trace detection of this compound using GC-MS and HPLC-UV. These values are compiled from various studies and represent typical performance characteristics.

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Limit of Detection (LOD) 3-40 ng/L (in water)[1]Below 0.64 µg/mL (for phthalates in cosmetics)[2][3]
Limit of Quantification (LOQ) 54.1 to 76.3 ng/g (for plasticizers in medical infusion sets)[4]Below 0.64 µg/mL (for phthalates in cosmetics)[2][3]
Linearity (R²) >0.99[1]≥0.999[2]
Recovery (%) 70-115% (in food simulants)[5][6]94.8-99.6% (in cosmetics)[2][3]
Precision (RSD%) <20% (in food simulants)[5][6]≤6.2% (in cosmetics)[2]

Experimental Workflows and Signaling Pathways

A generalized workflow for the analytical determination of this compound in a given sample involves several key stages, from sample preparation to data analysis.

DMIP Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction (e.g., LLE, SPE) Sample->Extraction Matrix Dependent Concentration Concentration Extraction->Concentration Chromatography Chromatographic Separation (GC or HPLC) Concentration->Chromatography Detection Detection (MS or UV) Chromatography->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification & Identification Data_Acquisition->Quantification Report Reporting Quantification->Report

Caption: A general workflow for the analysis of this compound.

Experimental Protocols

Detailed methodologies for both GC-MS and HPLC-UV are presented below. These protocols are representative and may require optimization based on the specific sample matrix and instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is highly sensitive and selective, making it suitable for trace-level detection of DMIP in complex matrices.[7][8]

1. Sample Preparation (Liquid-Liquid Extraction for Water Samples)

  • To a 100 mL water sample, add a suitable internal standard.

  • Extract the sample twice with 20 mL of dichloromethane by shaking vigorously for 2 minutes in a separatory funnel.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Concentrate the extract to 1 mL under a gentle stream of nitrogen.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MS or equivalent.[9]

  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[9]

  • Injector Temperature: 280 °C.

  • Oven Temperature Program: Start at 60 °C, hold for 1 minute, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 50-500 amu (Scan mode) or monitoring characteristic ions for DMIP (e.g., m/z 163, 194) in Selected Ion Monitoring (SIM) mode for higher sensitivity.[5]

3. Data Analysis

  • Identify DMIP based on its retention time and mass spectrum.

  • Quantify the concentration of DMIP using a calibration curve prepared with standard solutions.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method offers a robust and economical alternative for the determination of DMIP, particularly in less complex matrices like cosmetic products.[2][3]

1. Sample Preparation (for Cosmetic Samples)

  • Accurately weigh 1 g of the cosmetic sample into a 50 mL centrifuge tube.

  • Add 20 mL of methanol and sonicate for 30 minutes.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC-UV Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Detector: UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[2]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 230 nm.[2]

3. Data Analysis

  • Identify DMIP based on its retention time compared to a standard.

  • Quantify the concentration of DMIP using a calibration curve prepared with standard solutions.

Method Selection Considerations

GC-MS is generally the preferred method for trace-level analysis of DMIP due to its superior sensitivity and selectivity, especially in complex matrices where co-eluting compounds may interfere with UV detection.[7] The mass spectrometric detection provides definitive identification of the analyte.

HPLC-UV is a reliable and cost-effective alternative, particularly for quality control applications where the expected concentrations of DMIP are higher and the sample matrix is relatively clean.[10] Its simplicity of operation makes it a valuable tool for routine analysis.

Ultimately, the choice between GC-MS and HPLC-UV should be based on a thorough evaluation of the analytical requirements, including the desired detection limits, the complexity of the sample matrix, and the available instrumentation. For regulatory submissions and in cases where unambiguous identification is required, the use of GC-MS is highly recommended.

References

A Comparative Guide to the Thermal Stability of DMI-Based Copolyesters

Author: BenchChem Technical Support Team. Date: December 2025

The increasing demand for sustainable and high-performance materials has propelled the development of bio-based polymers. Among these, copolyesters based on 2,5-furandicarboxylic acid (FDCA) and the rigid diol isosorbide (a derivative of DMI, or 2,5-diformylfuran) are gaining significant attention. Their unique combination of renewability, excellent thermal properties, and potential for enhanced degradability makes them promising alternatives to traditional petroleum-based plastics like polyethylene terephthalate (PET) and polycarbonate (PC).[1][2] This guide provides a comparative thermal analysis of DMI-based copolyesters, supported by experimental data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), to assist researchers and professionals in materials science and drug development.

Performance Comparison: Thermal Properties

The thermal behavior of a polymer is critical for its processing and end-use applications. Key parameters include the glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature (Td). The incorporation of the rigid isosorbide monomer into polyester chains is known to significantly influence these properties.[1][3]

A comparative summary of the thermal properties of various DMI (isosorbide)-based copolyesters and their petroleum-based counterparts is presented below.

PolymerGlass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)Decomposition Temperature (Td, 5% weight loss) (°C)Reference(s)
DMI (Isosorbide)-Based Copolyesters
Poly(isosorbide terephthalate) (PIT)~173Amorphous>330[1]
Poly(ethylene-co-isosorbide terephthalate) (PEIT) with 20 mol% Isosorbide101235~400[4][5]
Poly(isosorbide 2,5-furandicarboxylate) (PIF)~130Amorphous~350[3]
Poly(isosorbide 2,5-furandicarboxylate-co-dodecanedioate)9 - 60-up to 330[3]
Petroleum-Based Polyesters
Poly(ethylene terephthalate) (PET)~70 - 80~250 - 265~400[2][4]
Polycarbonate (BPA-based) (PC)~150Amorphous~450[2]

Note: The thermal properties of copolyesters can vary significantly with the comonomer ratio, molecular weight, and the analytical conditions used for thermal analysis.

Experimental Protocols

To ensure accurate and reproducible data for comparative thermal analysis, standardized experimental protocols for TGA and DSC are essential. The following methodologies are representative of those cited in the referenced literature.

Thermogravimetric Analysis (TGA)

TGA is employed to determine the thermal stability and decomposition profile of the copolyesters.

  • Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is placed in an inert TGA pan (e.g., alumina or platinum).

  • Instrumentation: The analysis is performed using a thermogravimetric analyzer.

  • Experimental Conditions:

    • Heating Rate: A linear heating rate of 10 °C/min is commonly used.[4][6][7]

    • Temperature Range: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C or higher).[4][6][7]

    • Atmosphere: The experiment is conducted under an inert nitrogen atmosphere (flow rate of 20-50 mL/min) to prevent oxidative degradation.[4][6]

  • Data Analysis: The TGA thermogram plots the percentage of weight loss as a function of temperature. The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.[4]

Differential Scanning Calorimetry (DSC)

DSC is used to characterize the glass transition, crystallization, and melting behavior of the copolyesters.

  • Sample Preparation: A small sample (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan.

  • Instrumentation: The analysis is performed on a differential scanning calorimeter.

  • Experimental Conditions:

    • Heating and Cooling Cycles: A heat-cool-heat cycle is typically employed to erase the thermal history of the sample.

      • First Heating Scan: The sample is heated from ambient temperature to a temperature above its expected melting point (e.g., 300 °C) at a controlled rate (e.g., 10 °C/min).[4][8]

      • Cooling Scan: The sample is then cooled back to the starting temperature at a controlled rate (e.g., 10 °C/min).[4]

      • Second Heating Scan: A second heating scan is performed under the same conditions as the first.[4][8]

    • Atmosphere: The analysis is conducted under a continuous flow of inert gas, such as nitrogen.[4]

  • Data Analysis: The data from the second heating scan is typically used for analysis. The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve. The melting temperature (Tm) is identified as the peak temperature of the melting endotherm.

Experimental Workflow for Comparative Thermal Analysis

The following diagram illustrates the logical workflow for conducting a comparative thermal analysis of DMI-based copolyesters against other polymers.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Acquisition & Analysis cluster_3 Comparative Evaluation DMI_Copolyester DMI-based Copolyester TGA TGA Analysis DMI_Copolyester->TGA DSC DSC Analysis DMI_Copolyester->DSC Alternative_Polyester Alternative Polyester (e.g., PET) Alternative_Polyester->TGA Alternative_Polyester->DSC TGA_Data Decomposition Temp (Td) TGA->TGA_Data DSC_Data Tg, Tm, Tc DSC->DSC_Data Comparison Property Comparison Performance Assessment TGA_Data->Comparison:f0 DSC_Data->Comparison:f0

Caption: Workflow for comparative thermal analysis of polymers.

References

Dimethyl Isophthalate vs. Nucleating Agents: A Comparative Guide to Polymer Crystallinity Modification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to modulate the crystallinity of polymers, the choice of additive is critical. This guide provides a comprehensive comparison of dimethyl isophthalate (DMIP), a crystallinity-reducing comonomer, with common nucleating agents that enhance crystallinity. This analysis is supported by experimental data and detailed protocols to aid in the selection of the most appropriate modifier for specific polymer applications.

This compound (DMIP) is frequently copolymerized with monomers like terephthalic acid and ethylene glycol in the production of polyesters such as polyethylene terephthalate (PET). The isophthalate moiety, with its meta-substituted carboxyl groups, introduces a "kink" in the otherwise linear polymer chain. This structural irregularity disrupts the chain's ability to pack into a highly ordered crystalline lattice, resulting in a decrease in the overall degree of crystallinity, a lower melting point, and a slower crystallization rate. This modification can be advantageous in applications requiring enhanced clarity and flexibility.

In contrast, nucleating agents, such as sodium benzoate and talc, are additives that accelerate the crystallization process. They function by providing heterogeneous surfaces that act as templates for the formation of polymer crystals. This leads to a higher degree of crystallinity, a faster crystallization rate, and often a finer spherulitic morphology, which can improve mechanical properties like stiffness and heat deflection temperature.

This guide will delve into the quantitative effects of these opposing types of additives on polymer crystallinity, provide detailed experimental methodologies for assessment, and visualize the underlying mechanisms and workflows.

Data Presentation: Quantitative Impact on Polymer Properties

The following table summarizes the typical effects of DMIP (as isophthalic acid, IPA) and a common nucleating agent, sodium benzoate, on the thermal and crystalline properties of polyethylene terephthalate (PET). The data presented is a synthesis from multiple sources to illustrate the comparative performance.

PropertyNeat PETPET with Isophthalic Acid (2 mol%)PET with Sodium Benzoate (0.5 wt%)
Melting Temperature (Tm) ~255 °C~245 °C~255 °C
Crystallization Temperature (Tc) from Melt ~190 °C~170 °C~215 °C
Degree of Crystallinity (Xc) ~30-40%~20-30%~40-50%
Crystallization Half-time (t1/2) SlowerSignificantly SlowerSignificantly Faster

Note: The values presented are approximate and can vary depending on the specific grade of the polymer, the exact concentration of the additive, and the processing conditions.

Experimental Protocols

Accurate assessment of polymer crystallinity is paramount in understanding the impact of additives. The two primary techniques utilized for this purpose are Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).

Differential Scanning Calorimetry (DSC) for Determining Polymer Crystallinity

Principle: DSC measures the difference in heat flow between a polymer sample and a reference as a function of temperature. The energy absorbed or released during phase transitions, such as melting and crystallization, is used to quantify the degree of crystallinity.

Detailed Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the polymer sample into a standard aluminum DSC pan.

    • Seal the pan hermetically using a crimping press. An empty, sealed pan is used as a reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Thermal Program:

    • First Heating Scan: Heat the sample from ambient temperature to a temperature approximately 30 °C above its melting point at a constant rate (e.g., 10 °C/min). This step is to erase the thermal history of the polymer.

    • Cooling Scan: Cool the sample from the molten state to a temperature well below its glass transition temperature at a controlled rate (e.g., 10 °C/min). This allows for the observation of melt crystallization.

    • Second Heating Scan: Heat the sample again at the same constant rate as the first heating scan to a temperature above its melting point. The data from this scan is typically used for analysis to ensure a controlled thermal history.

  • Data Analysis:

    • From the second heating scan, determine the melting enthalpy (ΔHm) by integrating the area of the melting peak.

    • If a cold crystallization peak is present upon heating, determine its enthalpy (ΔHc) by integrating its area.

    • The degree of crystallinity (Xc) is calculated using the following formula:

      Xc (%) = [(ΔHm - ΔHc) / ΔH°m] * 100

      Where ΔH°m is the theoretical melting enthalpy of a 100% crystalline sample of the polymer (a literature value). For PET, ΔH°m is approximately 140 J/g.

X-ray Diffraction (XRD) for Assessing Polymer Crystallinity

Principle: XRD is a powerful technique that analyzes the scattering of X-rays by the crystalline and amorphous regions within a polymer. Crystalline regions produce sharp diffraction peaks, while amorphous regions result in a broad halo. The relative areas of these components are used to determine the degree of crystallinity.

Detailed Protocol:

  • Sample Preparation:

    • Prepare a flat sample of the polymer with a smooth surface. This can be a pressed film, a molded plaque, or a powder packed into a sample holder. The sample thickness should be sufficient to prevent X-ray transmission through the back.

  • Instrument Setup:

    • Mount the sample in the diffractometer.

    • Use a common X-ray source, such as Cu Kα radiation (λ = 1.54 Å).

    • Set the operating voltage and current for the X-ray tube according to the instrument's specifications.

  • Data Acquisition:

    • Scan the sample over a range of 2θ angles, typically from 5° to 40° for polymers.

    • Use a continuous scan mode with a step size of 0.02° and a dwell time of 1-2 seconds per step.

  • Data Analysis:

    • The resulting diffractogram will show sharp peaks superimposed on a broad amorphous halo.

    • Peak Deconvolution: Use specialized software to deconvolute the diffractogram to separate the crystalline peaks from the amorphous halo. This involves fitting mathematical functions (e.g., Gaussian, Lorentzian) to the peaks and the halo.

    • Area Calculation: Calculate the integrated area of all crystalline peaks (Ac) and the area of the amorphous halo (Aa).

    • The degree of crystallinity (Xc) is calculated using the following formula:

      Xc (%) = [Ac / (Ac + Aa)] * 100

Mandatory Visualization

The following diagrams illustrate the concepts and workflows discussed in this guide.

cluster_DMIP Effect of this compound (DMIP) cluster_NucleatingAgent Effect of Nucleating Agent DMIP DMIP Monomer (meta-linkage) PolymerChain_DMIP Irregular Polymer Chain DMIP->PolymerChain_DMIP Copolymerization Crystallinity_Low Reduced Crystallinity PolymerChain_DMIP->Crystallinity_Low Disrupts Packing NucleatingAgent Nucleating Agent (e.g., Sodium Benzoate) PolymerChain_NA Regular Polymer Chain NucleatingAgent->PolymerChain_NA Provides Nucleation Sites Crystallinity_High Increased Crystallinity PolymerChain_NA->Crystallinity_High Promotes Crystal Growth

Caption: Comparative effect of DMIP and a nucleating agent on polymer chain structure and crystallinity.

Experimental Workflow for Crystallinity Assessment cluster_DSC Differential Scanning Calorimetry (DSC) cluster_XRD X-ray Diffraction (XRD) start Polymer Sample (with or without additive) dsc_prep Sample Preparation (5-10 mg in pan) start->dsc_prep xrd_prep Sample Preparation (Flat Film/Powder) start->xrd_prep dsc_run DSC Analysis (Heat-Cool-Heat Cycle) dsc_prep->dsc_run dsc_data Obtain Thermogram (Heat Flow vs. Temp) dsc_run->dsc_data dsc_calc Calculate % Crystallinity (from ΔHm and ΔHc) dsc_data->dsc_calc end_result Comparative Analysis of Additive Impact dsc_calc->end_result Quantitative Crystallinity Data xrd_run XRD Analysis (2θ Scan) xrd_prep->xrd_run xrd_data Obtain Diffractogram (Intensity vs. 2θ) xrd_run->xrd_data xrd_calc Calculate % Crystallinity (from Peak Areas) xrd_data->xrd_calc xrd_calc->end_result Quantitative Crystallinity Data

A Spectroscopic Showdown: Distinguishing Dimethyl Isophthalate and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of chemical analysis, the ability to differentiate between structural isomers is paramount. For researchers, scientists, and professionals in drug development, the accurate identification of dimethyl isophthalate and its isomers—dimethyl terephthalate and dimethyl phthalate—is crucial for ensuring product purity, understanding reaction mechanisms, and guaranteeing the efficacy and safety of pharmaceuticals. This guide provides an objective, data-driven comparison of these three isomers using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

At a Glance: Spectroscopic Fingerprints

The subtle differences in the substitution patterns on the benzene ring of these isomers give rise to distinct spectroscopic signatures. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, offering a clear and concise reference for their differentiation.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

CompoundAromatic Protons (δ, ppm)MultiplicityJ (Hz)Methyl Protons (δ, ppm)Multiplicity
Dimethyl Phthalate (ortho)7.50-7.75m-3.92s
This compound (meta)8.72, 8.27, 7.63t, dd, t1.5, 7.8, 1.53.96s
Dimethyl Terephthalate (para)8.11s-3.95s

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

CompoundC=O (δ, ppm)Aromatic C-O (δ, ppm)Aromatic C-H (δ, ppm)Aromatic C-C (δ, ppm)-OCH₃ (δ, ppm)
Dimethyl Phthalate (ortho)167.9132.5131.0, 128.8-52.6
This compound (meta)166.1130.6134.0, 129.3, 130.1-52.4
Dimethyl Terephthalate (para)165.9134.2129.6-52.5

Table 3: Key IR Absorption Frequencies (cm⁻¹)

CompoundC=O StretchC-O Stretch (ester)Aromatic C-H StretchC-H Bending (out-of-plane)
Dimethyl Phthalate (ortho)~1730~1280, ~1120~3000-3100~740
This compound (meta)~1725~1250, ~1100~3000-3100~725, ~820
Dimethyl Terephthalate (para)~1720~1270, ~1100~3000-3100~730, ~875

Table 4: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (M⁺, m/z)Base Peak (m/z)Key Fragment Ions (m/z)
Dimethyl Phthalate (ortho)194163135, 104, 76
This compound (meta)194[1]163[1]135, 103, 76[1]
Dimethyl Terephthalate (para)194[2][3]163[2][3]135, 103, 76[3]

Experimental Protocols

The following are generalized experimental methodologies for the spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the dimethyl ester isomer in about 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 220 ppm and a longer relaxation delay (e.g., 2-5 seconds).

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and referencing it to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Thin Film): If the sample is a solid, dissolve a small amount in a volatile solvent like dichloromethane or acetone.[4] Place a drop of the solution onto a KBr or NaCl salt plate and allow the solvent to evaporate, leaving a thin film of the compound.[4][5] If the sample is a liquid, a drop can be placed directly between two salt plates.[5]

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Background Spectrum: Record a background spectrum of the clean, empty sample holder to subtract any atmospheric (e.g., CO₂, H₂O) or instrumental interferences.[6]

  • Sample Spectrum: Place the prepared sample in the spectrometer's beam path and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare their positions and intensities to distinguish between the isomers.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation using Gas Chromatography (GC-MS).

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the compound, for instance, from m/z 40 to 250.

  • Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern. The relative abundances of the fragment ions can provide structural information to differentiate the isomers.

Visualizing the Workflow

The logical process for comparing these isomers spectroscopically can be visualized as follows:

Spectroscopic_Comparison_Workflow Spectroscopic Comparison of Dimethyl Phthalate Isomers cluster_sample Sample Isomers cluster_techniques Spectroscopic Analysis cluster_data Data Interpretation Dimethyl Phthalate Dimethyl Phthalate NMR NMR Dimethyl Phthalate->NMR IR IR Dimethyl Phthalate->IR MS MS Dimethyl Phthalate->MS This compound This compound This compound->NMR This compound->IR This compound->MS Dimethyl Terephthalate Dimethyl Terephthalate Dimethyl Terephthalate->NMR Dimethyl Terephthalate->IR Dimethyl Terephthalate->MS NMR_Data Chemical Shifts Multiplicity Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies (C=O, C-O, C-H) IR->IR_Data MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data Conclusion Isomer Identification NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Caption: Workflow for Isomer Differentiation.

References

A Comparative Guide to the Quantitative Analysis of Dimethyl Isophthalate in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of dimethyl isophthalate (DMIP), a widely used industrial chemical, in environmental matrices is crucial for assessing its environmental fate, potential toxicity, and human exposure risks. This guide provides an objective comparison of two primary analytical techniques for DMIP determination: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The selection of an appropriate method depends on factors such as the sample matrix, required sensitivity, and available instrumentation. This document presents a side-by-side comparison of their performance, supported by experimental data and detailed protocols.

Quantitative Performance Comparison

The following tables summarize typical validation parameters for the quantitative analysis of this compound in water and soil samples using GC-MS and HPLC. These values are compiled from various studies and serve as a general guide. Actual performance may vary depending on the specific instrumentation, matrix complexity, and experimental conditions.

Table 1: Quantitative Performance in Water Samples

ParameterGC-MSHPLC-UV
Limit of Detection (LOD) 0.01 - 0.1 µg/L[1]0.1 - 1.0 µg/L
Limit of Quantification (LOQ) 0.05 - 0.5 µg/L0.5 - 5.0 µg/L
Recovery 90 - 110%[1]85 - 115%
Precision (RSD) < 10%< 15%
Linearity (R²) > 0.995> 0.99

Table 2: Quantitative Performance in Soil Samples

ParameterGC-MSHPLC-UV
Limit of Detection (LOD) 0.001 - 0.01 mg/kg1.24 - 3.15 µg/L (in extract)[2]
Limit of Quantification (LOQ) 0.005 - 0.05 mg/kg-
Recovery 80 - 110%84 - 115%[2]
Precision (RSD) < 15%< 8%[2]
Linearity (R²) > 0.99> 0.99

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the analysis of this compound in water and soil samples using GC-MS and HPLC.

GCMS_Water_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Water_Sample Water Sample Collection Add_IS Add Internal Standard Water_Sample->Add_IS LLE Liquid-Liquid Extraction (e.g., with Dichloromethane) Add_IS->LLE Concentration Concentration of Extract LLE->Concentration GCMS_Analysis GC-MS Analysis Concentration->GCMS_Analysis Data_Processing Data Processing and Quantification GCMS_Analysis->Data_Processing

GC-MS analysis workflow for water samples.

HPLC_Water_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Water_Sample Water Sample Collection Filtration Filtration Water_Sample->Filtration SPE Solid-Phase Extraction (SPE) (e.g., C18 cartridge) Filtration->SPE Elution Elution and Concentration SPE->Elution HPLC_Analysis HPLC-UV Analysis Elution->HPLC_Analysis Data_Processing Data Processing and Quantification HPLC_Analysis->Data_Processing

HPLC analysis workflow for water samples.

GCMS_Soil_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Soil_Sample Soil Sample Collection (Air-dried and sieved) Add_IS Add Internal Standard Soil_Sample->Add_IS MAE Microwave-Assisted Extraction (e.g., with Acetone/Hexane) Add_IS->MAE Cleanup Extract Cleanup (e.g., Florisil column) MAE->Cleanup Concentration Concentration of Extract Cleanup->Concentration GCMS_Analysis GC-MS Analysis Concentration->GCMS_Analysis Data_Processing Data Processing and Quantification GCMS_Analysis->Data_Processing

GC-MS analysis workflow for soil samples.

HPLC_Soil_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Soil_Sample Soil Sample Collection (Air-dried and sieved) MAE Microwave-Assisted Extraction (e.g., with Acetonitrile) Soil_Sample->MAE Filtration Filtration of Extract MAE->Filtration HPLC_Analysis HPLC-UV Analysis Filtration->HPLC_Analysis Data_Processing Data Processing and Quantification HPLC_Analysis->Data_Processing

HPLC analysis workflow for soil samples.

Experimental Protocols

GC-MS Method for this compound in Water

This protocol is based on a liquid-liquid extraction (LLE) method followed by GC-MS analysis.

a. Sample Preparation (LLE)

  • Collect a 1-liter water sample in a pre-cleaned amber glass bottle.

  • Add a known amount of an appropriate internal standard (e.g., deuterated DMIP or a similar compound not expected in the sample).

  • Adjust the sample pH to < 2 with sulfuric acid.

  • Transfer the sample to a 2-liter separatory funnel and add 60 mL of dichloromethane.

  • Shake vigorously for 2 minutes, periodically venting the funnel.

  • Allow the layers to separate and collect the organic (bottom) layer.

  • Repeat the extraction twice more with fresh 60 mL portions of dichloromethane.

  • Combine the organic extracts and dry by passing through a column of anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

b. Instrumental Analysis (GC-MS)

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Mass Spectrometer: Agilent 5975C or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 280 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program: Initial temperature of 60 °C (hold for 1 min), ramp to 280 °C at 10 °C/min, and hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for DMIP (e.g., m/z 194, 163, 133).

HPLC-UV Method for this compound in Soil

This protocol utilizes microwave-assisted extraction (MAE) followed by HPLC-UV analysis.[2]

a. Sample Preparation (MAE)

  • Air-dry the soil sample, gently crush it, and sieve through a 2 mm mesh.

  • Weigh 5 g of the prepared soil into a microwave extraction vessel.

  • Add 20 mL of acetonitrile to the vessel.[2]

  • Perform microwave-assisted extraction at 100 °C for 15 minutes.

  • Allow the vessel to cool to room temperature.

  • Filter the extract through a 0.45 µm PTFE syringe filter into an amber vial for HPLC analysis.

b. Instrumental Analysis (HPLC-UV)

  • HPLC System: Agilent 1260 Infinity or equivalent with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with acetonitrile/water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • UV Detection Wavelength: 230 nm.

GC-MS Method for this compound in Soil

This protocol is a representative method adapted from procedures for other organic pollutants in soil, incorporating MAE and extract cleanup.

a. Sample Preparation

  • Prepare the soil sample as described in the HPLC-Soil protocol.

  • Weigh 10 g of the soil into a microwave extraction vessel.

  • Add a known amount of a suitable internal standard.

  • Add 30 mL of a 1:1 (v/v) mixture of acetone and hexane.

  • Perform microwave-assisted extraction at 115 °C for 20 minutes.

  • After cooling, decant the extract and filter.

  • Concentrate the extract to approximately 1 mL.

  • Perform a cleanup step using a Florisil solid-phase extraction (SPE) column to remove interferences. Elute the DMIP with a suitable solvent mixture (e.g., diethyl ether/hexane).

  • Concentrate the cleaned extract to a final volume of 1 mL.

b. Instrumental Analysis (GC-MS)

  • The instrumental conditions would be similar to those described for the GC-MS analysis of water samples, with potential adjustments to the temperature program to optimize separation from matrix components.

HPLC-UV Method for this compound in Water

This protocol involves solid-phase extraction (SPE) for sample pre-concentration and cleanup.

a. Sample Preparation (SPE)

  • Collect a 500 mL water sample.

  • Add a known amount of an internal standard.

  • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) sequentially with 5 mL of methanol and 5 mL of deionized water.

  • Pass the entire water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • After loading, dry the cartridge under vacuum for 10 minutes.

  • Elute the DMIP from the cartridge with two 5 mL portions of acetonitrile.

  • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

b. Instrumental Analysis (HPLC-UV)

  • The instrumental conditions would be the same as those described for the HPLC-UV analysis of soil extracts.

Conclusion

Both GC-MS and HPLC are robust and reliable techniques for the quantitative analysis of this compound in environmental samples.

  • GC-MS generally offers higher sensitivity and selectivity, making it particularly suitable for trace-level analysis in complex matrices. The mass spectrometric detection provides definitive identification of the analyte.

  • HPLC-UV is a simpler and often more cost-effective technique. It is well-suited for samples with higher concentrations of DMIP and can be advantageous for less volatile or thermally labile compounds, although DMIP is amenable to both techniques.

The choice between these methods should be guided by the specific analytical requirements, including the expected concentration range of DMIP, the complexity of the sample matrix, and the available laboratory resources. For regulatory purposes and in cases where low detection limits are critical, GC-MS is often the preferred method. For routine monitoring and screening of less complex samples, HPLC-UV can be a highly effective and economical alternative.

References

A Comparative Guide to GC-MS and LC-MS Methods for Phthalate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of phthalates is crucial due to their ubiquitous presence and potential health risks as endocrine disruptors. This guide provides an objective comparison of two powerful analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of phthalates. The choice between these methods is often dictated by the specific analytical requirements, including sensitivity, selectivity, and the nature of the sample matrix.

At a Glance: GC-MS vs. LC-MS/MS for Phthalate Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separates volatile and thermally stable compounds in the gas phase, followed by mass-based detection.[1]Separates compounds in the liquid phase, followed by mass-based detection.[1][2]
Sensitivity Good, with detection limits typically in the parts-per-billion (ppb) range. GC-MS/MS offers higher sensitivity.[1]Generally higher sensitivity, especially with tandem MS (LC-MS/MS), capable of reaching parts-per-trillion (ppt) levels.[1]
Chromatographic Resolution Often provides better chromatographic resolution for separating phthalate isomers.[1][3][4]Resolution can be a limiting factor for complex mixtures of phthalate isomers, though advanced column chemistries are improving performance.[1]
Sample Preparation Frequently requires extraction and sometimes derivatization to increase volatility.[1]Can often utilize simpler "dilute-and-shoot" methods, but is more susceptible to matrix effects.[1]
Matrix Effects Less prone to ion suppression or enhancement.[1]More susceptible to matrix effects which can impact accuracy.[1]
Derivatization May be required for less volatile phthalates.Generally not required, making it suitable for polar or thermally labile phthalates.[5]

Quantitative Performance: A Side-by-Side Comparison

The use of internal standards is critical in both methodologies to correct for variations in sample preparation and instrument response.[2]

Performance MetricGC-MS / GC-MS/MSLC-MS/MS
Limit of Detection (LOD) 50 ppb (GC/MS)[6]; 0.5 - 1.0 ng/L (GC-MS/MS)[2]As low as 1 ppb[6]; 0.125 - 5 pg/µL[2]; as low as 0.2 ng L−1[5]
Limit of Quantification (LOQ) 1.5 - 3.0 ng/L (GC-MS/MS)[7]Routinely in the low ng/L range; 0.3 ng/ml for some phthalates[8]
Linearity (R²) > 0.998[2]> 0.99 for all analytes[2][9]
Precision (%RSD) < 10%[2]< 15%[2][8]
Accuracy/Recovery (%) 91.5% - 118.1%[2][7]70% - 98%[5]; 85% - 115%[2][9]

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for phthalate analysis using GC-MS and LC-MS.

Phthalate Analysis Workflow GC-MS and LC-MS Experimental Workflows for Phthalate Analysis cluster_0 GC-MS Workflow cluster_1 LC-MS Workflow gc_sample Sample Collection gc_prep Sample Preparation (e.g., LLE, SPE, Derivatization) gc_sample->gc_prep gc_analysis GC-MS Analysis gc_prep->gc_analysis gc_data Data Processing & Quantification gc_analysis->gc_data lc_sample Sample Collection lc_prep Sample Preparation (e.g., Dilute-and-Shoot, SPE) lc_sample->lc_prep lc_analysis LC-MS/MS Analysis lc_prep->lc_analysis lc_data Data Processing & Quantification lc_analysis->lc_data

Caption: Generalized workflows for phthalate analysis using GC-MS and LC-MS.

Deciding Between GC-MS and LC-MS

The selection of the most appropriate technique depends on several factors. The following diagram outlines a logical approach to choosing between GC-MS and LC-MS for phthalate analysis.

Decision Tree for Phthalate Analysis Method Selection: GC-MS vs. LC-MS for Phthalates start Define Analytical Needs sensitivity High Sensitivity (ppt level) Required? start->sensitivity isomers Isomer Separation Critical? sensitivity->isomers No lcms LC-MS/MS Recommended sensitivity->lcms Yes volatility Analytes Thermally Labile? isomers->volatility No gcms GC-MS Recommended isomers->gcms Yes matrix Complex Matrix? volatility->matrix No volatility->lcms Yes matrix->lcms Complex (with caution for matrix effects) matrix->gcms Simple

Caption: Decision-making guide for selecting between GC-MS and LC-MS.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for both GC-MS and LC-MS based on published methods.

GC-MS Experimental Protocol

This protocol is a general guideline and may require optimization for specific sample matrices and target phthalates.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 5.00 mL of a liquid sample, add an internal standard solution.[7]

    • Add 1.5 mL of methanol and vortex to mix.[7]

    • Transfer the mixture to a separatory funnel and add 15 mL of n-hexane.[7]

    • Shake vigorously for 7 minutes and allow the phases to separate for 5 minutes.[7]

    • If an emulsion forms, add 0.5 mL of 10% NaCl solution to break it.[7]

    • Collect the n-hexane (upper) layer and concentrate it under a gentle stream of nitrogen if necessary.[7]

    • Reconstitute the residue in a suitable solvent for GC-MS analysis.

    • Note: The use of glassware is mandatory to avoid phthalate contamination from plastic labware.[3]

  • GC-MS Parameters:

    • System: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890A GC with a 5975C MSD).[6]

    • Column: A DB-5MS (30 m × 0.25 mm × 0.25 µm) or similar non-polar column is commonly used.[7]

    • Oven Temperature Program: Initially 100°C (hold for 1 min), ramp to 280°C at 10°C/min, then to 310°C at 5°C/min, and hold for 5 min.[7]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[7]

    • Injection Mode: Splitless injection of 1 µL.[7]

    • Inlet Temperature: 290°C.[7]

    • MSD Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. A common ion for many phthalates is m/z 149.[3][4]

LC-MS/MS Experimental Protocol

This protocol is a general method and should be optimized for the specific instrument and sample type.

  • Sample Preparation ("Dilute-and-Shoot"):

    • For liquid samples such as beverages, dilute the sample 1:1 with water.[10]

    • Add an internal standard solution.

    • Vortex the sample to ensure homogeneity.

    • Centrifuge the sample to remove any particulates.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[9]

    • Note: All glassware should be used, and the water and solvents should be screened for background phthalate contamination.[9][10]

  • LC-MS/MS Parameters:

    • System: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a tandem mass spectrometer (e.g., SCIEX QTRAP 6500+).[1]

    • Column: A C18 column (e.g., Phenomenex Kinetex C18, 100 x 4.6 mm, 2.6 µm) is frequently used.[11]

    • Mobile Phase: A gradient of water with 10 mM ammonium acetate (A) and methanol (B).[11]

    • Flow Rate: 0.4 - 0.5 mL/min.[1][11]

    • Column Temperature: 40°C.[1]

    • Injection Volume: 10 µL.[8]

    • MS/MS Parameters:

      • Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode, depending on the specific phthalates.[1]

      • Source Parameters: Optimized for the specific instrument (e.g., curtain gas, ion spray voltage, temperature).[1]

      • Acquisition Mode: Multiple Reaction Monitoring (MRM) for the highest sensitivity and selectivity.[1][11] Precursor-to-product ion transitions for each analyte and internal standard must be optimized.

Conclusion

Both GC-MS and LC-MS/MS are powerful and reliable techniques for the determination of phthalates.[1] GC-MS is often favored for its high resolving power for isomers and its robustness, particularly for volatile and semi-volatile phthalates in less complex matrices.[1] Conversely, LC-MS/MS provides superior sensitivity for a broader range of phthalates, including those that are less volatile or thermally labile, and can often be employed with simpler sample preparation protocols.[1] The choice between these two techniques should be guided by the specific analytical requirements, including the target analytes, the sample matrix, the required sensitivity, and available instrumentation. For comprehensive and confirmatory analysis, the use of both techniques can provide the highest level of confidence in the analytical data.[1]

References

Safety Operating Guide

Navigating the Disposal of Dimethyl Isophthalate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper management and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of dimethyl isophthalate, ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes wearing protective gloves, clothing, and eye or face protection.[1][2] Work should be conducted in a well-ventilated area to minimize the risk of inhalation.[3] In the event of accidental contact, immediately flush the affected skin or eyes with plenty of water for at least 15 minutes and seek medical attention.[2][3] For spills, avoid generating dust, sweep up the material, and place it into a suitable, labeled container for disposal.[2][3]

Operational Disposal Plan: A Step-by-Step Approach

The ultimate disposal of this compound must be conducted in a manner that considers its potential environmental impact and adheres to all relevant regulations.[4] While this compound is not classified as a hazardous waste under Regulation (EC) No 1272/2008, it is crucial for chemical waste generators to determine its classification according to local, regional, and national hazardous waste regulations to ensure complete and accurate compliance.[1][5]

Step 1: Waste Identification and Classification

The first and most critical step is to determine if the this compound waste is classified as hazardous in your specific location.[6][7] In the United States, this is governed by the Resource Conservation and Recovery Act (RCRA).[8] Consult your institution's Environmental Health and Safety (EH&S) department or equivalent regulatory body for guidance on this classification.

Step 2: Proper Waste Containment

Once classified, collect the this compound waste in a designated and appropriate container. The container must be in good condition, free of leaks, and compatible with the chemical.[9] It is advisable to use the original container if it is in good condition, or a clearly labeled, dedicated waste container.

Step 3: Labeling

All waste containers must be clearly labeled.[10] The label should include the words "Hazardous Waste" if applicable, the full chemical name (this compound), the concentration, and the date accumulation started. Your institution may have specific labeling requirements that must be followed.

Step 4: Storage

Store the waste container in a designated satellite accumulation area within the laboratory.[11][12] This area should be at or near the point of generation.[11] Ensure that the container is kept closed except when adding waste and is stored separately from incompatible materials, such as strong oxidizing agents.[1][9]

Step 5: Arrange for Disposal

Contact your institution's EH&S department to arrange for the pickup and disposal of the chemical waste.[11] Do not attempt to dispose of this compound by pouring it down the drain or mixing it with other waste streams unless explicitly permitted by your institution's guidelines and local regulations.[13]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, which is important for its safe handling and disposal.

PropertyValue
Molecular FormulaC10H10O4
Molecular Weight194.18 g/mol [4]
Melting Point67.5 °C[4]
Boiling Point282 °C[4]
Flash Point138 °C (280.4 °F)[2]
Density1.194 g/cm³ at 20 °C[4]
Water SolubilityInsoluble[1]

Experimental Protocols

This guide provides operational procedures for disposal. For detailed experimental protocols involving the use of this compound, please refer to your specific research and development documentation. The disposal steps outlined above should be integrated as the final phase of any experimental workflow involving this chemical.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_0 Phase 1: Preparation & Safety cluster_1 Phase 2: Waste Handling & Classification cluster_2 Phase 3: Containerization & Storage cluster_3 Phase 4: Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Well-Ventilated Area A->B C Collect this compound Waste B->C D Is Waste Classification Determined by Local Regulations? C->D E Consult Institutional EH&S / Local Regulations (e.g., RCRA) D->E No F Classify Waste as Hazardous or Non-Hazardous D->F Yes E->F G Use a Labeled, Compatible Waste Container F->G H Store in Designated Satellite Accumulation Area G->H I Keep Container Closed and Segregated H->I J Arrange for Pickup by EH&S or Approved Waste Vendor I->J K Proper Disposal Complete J->K

Disposal Workflow for this compound

References

Safeguarding Your Research: A Comprehensive Guide to Handling Dimethyl Isophthalate

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety is paramount for researchers, scientists, and drug development professionals. This guide provides essential, immediate safety protocols and logistical plans for the handling and disposal of Dimethyl isophthalate, a common ingredient in polyester resins and a plasticizer. Adherence to these procedures is critical to minimize exposure and mitigate potential hazards.

Essential Safety and Physical Properties

This compound is a white, odorless solid.[1][2][3][4] While it is not classified as a hazardous substance under Regulation (EC) No 1272/2008, proper handling is crucial to prevent potential irritation and ensure a safe laboratory environment.[5]

PropertyData
Physical State Solid[1][2][3][4]
Appearance White[1][2][3][4]
Odor Odorless[1][2][3][4]
Melting Point 66 - 69 °C / 150.8 - 154.4 °F[3][6]
Flash Point 138 °C / 280.4 °F[1][3][7]
Water Solubility Insoluble[1][2]
Oral Toxicity (LD50 Rat) 4390 mg/kg[2]
Dermal Toxicity (LD50 Rat) > 2000 mg/kg[2]

Operational Plan: Step-by-Step Handling Protocol

This section details the procedural workflow for the safe handling of this compound, from initial preparation to final disposal.

Preparation and Engineering Controls
  • Ventilation : Always handle this compound in a well-ventilated area to minimize dust generation and accumulation.[6][8] Use local exhaust ventilation where emissions are likely.[5][8]

  • Safety Equipment : Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[6][9]

  • Ignition Sources : Keep the chemical away from heat and all sources of ignition.[1][10] Use non-sparking tools, especially during cleanup of spills.[1][10]

Personal Protective Equipment (PPE)

Proper PPE is mandatory to prevent direct contact with this compound.

  • Eye and Face Protection : Wear appropriate protective eyeglasses with side shields or chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[1][6]

  • Skin Protection :

    • Gloves : Wear appropriate chemical-resistant protective gloves, such as nitrile rubber, to prevent skin exposure.[1][2][5][6]

    • Clothing : Wear a laboratory coat or other suitable protective clothing to prevent skin contact.[1][2][6]

  • Respiratory Protection : Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[3][9] In situations where dust levels may be high, or ventilation is insufficient, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[6][10]

Safe Handling and Storage
  • Handling :

    • Avoid contact with skin, eyes, and clothing.[1][6][8]

    • Do not breathe dust.[1][9]

    • Wash hands thoroughly after handling.[1][5][6]

    • Do not eat, drink, or smoke in work areas.[5]

  • Storage :

    • Store in a tightly closed container.[3][6][8]

    • Keep in a dry, cool, and well-ventilated place away from incompatible substances like strong oxidizing agents.[3][4][6][8]

Accidental Release and First Aid Measures
  • Spill Response :

    • Ensure adequate ventilation.[1]

    • Avoid generating dust.[1][6][8]

    • Vacuum or sweep up the material using spark-proof tools and place it into a suitable, labeled container for disposal.[1][6][8]

  • First Aid :

    • Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek medical attention if irritation persists.[1]

    • Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes.[1][10] Remove contaminated clothing.[6][8]

    • Inhalation : Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek medical attention.[1][8]

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][5]

Disposal Plan
  • Waste Disposal : Dispose of contents and containers in accordance with local, regional, and national hazardous waste regulations.[1][4] Waste should be sent to an approved waste disposal plant.[1]

  • Container Disposal : Do not re-use empty containers.[3] Handle contaminated packages in the same way as the substance itself.[5]

Procedural Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound.

G cluster_prep 1. Preparation cluster_handling 2. Handling & Storage cluster_cleanup 3. Post-Procedure & Disposal cluster_emergency 4. Emergency Response prep_A Assess Risks & Review SDS prep_B Ensure Ventilation (Fume Hood) prep_A->prep_B prep_C Verify Eyewash/Shower Access prep_B->prep_C prep_D Don Required PPE prep_C->prep_D handle_A Weigh/Transfer Chemical prep_D->handle_A Proceed to Handling handle_B Perform Experiment handle_A->handle_B emergency_spill Spill Occurs handle_A->emergency_spill emergency_exposure Exposure Occurs handle_A->emergency_exposure handle_C Store in Cool, Dry, Ventilated Area handle_B->handle_C clean_A Decontaminate Work Area handle_B->clean_A Procedure Complete handle_D Keep Container Tightly Closed handle_C->handle_D clean_B Dispose of Waste in Approved Container clean_A->clean_B clean_C Remove PPE clean_B->clean_C clean_D Wash Hands Thoroughly clean_C->clean_D spill_response Sweep/Shovel into Container emergency_spill->spill_response exposure_response Administer First Aid emergency_exposure->exposure_response spill_response->clean_A Cleanup Complete exposure_response->clean_D Seek Medical Attention if Needed

Caption: Workflow for the safe handling and disposal of this compound.

References

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